2-(Oxiran-2-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(oxiran-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347678 | |
| Record name | 2-(2-Oxiranyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19098-31-8 | |
| Record name | 2-(2-Oxiranyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxiran-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Organic Synthesis
2-(Oxiran-2-yl)ethan-1-ol, a bifunctional molecule featuring both a reactive epoxide ring and a primary alcohol, serves as a valuable intermediate in a multitude of chemical syntheses. Its unique structural combination allows for a variety of selective transformations, making it a key component in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in the chemical and biomedical sciences. The Chemical Abstracts Service (CAS) number for this compound is 19098-31-8 .[1][2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 19098-31-8 | [1][2] |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| Appearance | Colorless to Pale Yellow Liquid | [3][4] |
| Boiling Point | 88-89 °C at 18 Torr | [5] |
| Density (Predicted) | ~1 g/cm³ | [5] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Ethyl Acetate. | [5] |
| Storage Temperature | -20°C, under an inert atmosphere. | [3] |
Synthesis of this compound
A notable and stereoselective synthesis of this compound starts from the readily available chiral precursor, malic acid. This multi-step process allows for the production of enantiomerically pure forms of the target molecule, which is often crucial in drug development.
A patented method outlines the following key transformations:[6]
-
Esterification: Malic acid is first converted to its corresponding dialkyl malate.
-
Nucleophilic Substitution: The hydroxyl group of the dialkylmalate is replaced with a halogen atom (chlorine or bromine).
-
Reduction: The resulting dialkyl halosuccinate is then reduced to the corresponding halodiol.
-
Solvolysis: Finally, treatment with a base induces an intramolecular cyclization via solvolysis to form the desired this compound.[6]
This method is advantageous as it can yield the product with high enantiomeric excess.[6]
Caption: Synthetic pathway from malic acid.
Reactivity and Key Transformations
The chemical behavior of this compound is dominated by the reactivity of its strained epoxide ring. The epoxide is susceptible to ring-opening reactions upon treatment with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Ring-Opening of the Epoxide
The reaction with nucleophiles typically proceeds via an SN2 mechanism, leading to the formation of β-substituted ethanol derivatives. The regioselectivity of the attack (at the less substituted or more substituted carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions (acidic or basic catalysis).
General Reaction Scheme:
Caption: General nucleophilic ring-opening.
A common and highly useful transformation is the reaction with amines to produce β-amino alcohols, a structural motif frequently found in biologically active molecules and pharmaceutical agents.
Experimental Protocol: Synthesis of a β-Amino Alcohol
Objective: To synthesize a β-amino alcohol via the ring-opening of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a solution of this compound in a suitable solvent (or neat), add the amine. The molar ratio of amine to epoxide can be varied, but a slight excess of the amine is common.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure and purifying the product by column chromatography or distillation.
Applications in Drug Development and Medicinal Chemistry
The epoxide and alcohol functionalities of this compound make it a valuable precursor for the synthesis of a wide array of pharmaceutical compounds. Chiral epoxides, in particular, are crucial building blocks for the enantioselective synthesis of drug candidates.
The ring-opening of chiral epoxides with various nucleophiles allows for the introduction of diverse functional groups with stereochemical control, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. This strategy has been successfully employed in the synthesis of drugs for a range of therapeutic areas, including antiviral and anticancer agents. For instance, the core structures of several HIV protease inhibitors and other antiviral compounds contain β-amino alcohol moieties that can be derived from chiral epoxides.
Spectroscopic Characterization
While a comprehensive, publicly available database of the actual spectra for this compound is elusive, the expected spectral characteristics can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Oxirane Protons: The protons on the epoxide ring are expected to appear in the upfield region, typically between δ 2.5 and 3.5 ppm. The diastereotopic nature of the methylene protons on the epoxide would likely result in complex splitting patterns.
-
Ethyl Chain Protons: The protons of the ethyl group adjacent to the alcohol will show characteristic multiplets. The -CH₂-O- protons would be expected around δ 3.5-4.0 ppm, while the -CH₂-CH- protons would be further upfield.
-
Hydroxyl Proton: The alcohol proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Oxirane Carbons: The two carbons of the epoxide ring would resonate at approximately δ 45-55 ppm.
-
Ethyl Chain Carbons: The carbon bearing the hydroxyl group (-CH₂-OH) would be found in the δ 60-70 ppm region, while the other ethyl carbon would be further upfield.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group.
-
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C-O Stretch: A distinct C-O stretching band for the primary alcohol is expected around 1050-1150 cm⁻¹. The epoxide C-O stretching can also appear in the fingerprint region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 88.
-
Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of a CH₂OH group (M-31), and cleavage of the ethyl chain.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
Hazard Statements:
-
Harmful if swallowed or in contact with skin.[7]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of causing genetic defects and cancer.[7]
-
May cause damage to organs through prolonged or repeated exposure.[7]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep cool. Store locked up.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, offering a gateway to a wide range of more complex molecules. Its predictable reactivity, particularly the nucleophilic ring-opening of the epoxide, makes it an important tool for the construction of key structural motifs found in many pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage its potential in their synthetic endeavors.
References
-
PubChem. This compound. [Link]
-
PubChem. This compound. [Link]
- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: A Versatile Chiral Building Block in Modern Synthesis
This guide provides a comprehensive technical overview of 2-(Oxiran-2-yl)ethan-1-ol, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and, most importantly, its applications as a strategic chiral synthon.
Fundamental Molecular and Physicochemical Profile
This compound, also known by its synonym 3,4-epoxy-1-butanol, is a molecule that combines the reactivity of a terminal epoxide ring with a primary alcohol. This unique combination makes it a valuable intermediate in a variety of chemical transformations.[1][2]
Molecular Structure and Formula
The fundamental identity of this molecule is captured in its molecular formula and structure.
The structural representation of this compound is depicted below:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Stereoselective Synthesis)
This protocol is based on a multi-step synthesis starting from (S)-malic acid, yielding the enantiomerically pure product. [1] Step 1: Esterification of (S)-Malic Acid
-
To 300 mL of methanol in a round-bottom flask, slowly add 15.5 mL of acetyl chloride while stirring in an ice bath.
-
After stirring for 15 minutes, add 47 g of solid (S)-malic acid to the solution.
-
Allow the mixture to stir at room temperature for 18 hours.
-
Remove the solvent under reduced pressure to yield a yellow oil.
-
Purify the crude product by silica gel chromatography (eluent: dichloromethane/methanol 95:5) to obtain (S)-dimethylmalate.
Step 2: Halogenation of the Hydroxyl Group
-
This step involves the nucleophilic substitution of the hydroxyl group with a chlorine or bromine atom.
Step 3: Reduction of the Diester
-
The resulting dialkyl halosuccinate is reduced to the corresponding diol.
Step 4: Solvolysis to Form the Epoxide
-
The final step is the base-mediated solvolysis of the halohydrin to yield 2-(oxiran-2-yl)ethanol with high enantiomeric excess.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two functional groups. The strained epoxide ring is susceptible to ring-opening reactions with a wide range of nucleophiles, while the primary alcohol can undergo various transformations such as oxidation, esterification, and etherification.
Ring-Opening Reactions of the Epoxide
The regioselectivity of the epoxide ring-opening is a key feature. Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered terminal carbon of the oxirane (an Sₙ2-type mechanism). [5][6]In contrast, under acidic conditions, the reaction can proceed via a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon. This tunable reactivity allows for the synthesis of a diverse array of 1,2-difunctionalized compounds.
Role as a Chiral Building Block in Drug Synthesis
Enantiomerically pure this compound is a valuable chiral building block in the synthesis of various pharmaceuticals.
-
Beta-Blockers: This molecule serves as a key intermediate in the synthesis of certain beta-blockers. [4][7][8][9][10]The synthesis of these cardiovascular drugs often involves the reaction of an appropriate phenoxide with an epoxide, followed by the introduction of an amine side chain. The stereochemistry of the final product, which is crucial for its pharmacological activity, can be controlled by using an enantiomerically pure starting material like (R)- or (S)-2-(oxiran-2-yl)ethan-1-ol.
-
Antiviral Agents: The oxirane moiety is a structural motif found in some antiviral compounds. [11][12][13][14]The ability to introduce nucleophilic side chains through the ring-opening of this compound makes it a useful precursor for the synthesis of complex molecules with potential antiviral activity. For instance, it can be used to construct the side chains of protease inhibitors. [11]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
This compound is generally considered to be an irritant to the skin and eyes and may be harmful if swallowed. It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3][15][16]
Storage
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. [3]For long-term storage, refrigeration under an inert atmosphere may be necessary to prevent degradation.
Disposal
Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. [3][17][18]It is generally not advisable to dispose of this chemical down the drain. Small amounts can be reacted with a suitable nucleophile to open the epoxide ring, potentially rendering it less hazardous before disposal.
Conclusion
This compound is a versatile and valuable bifunctional molecule with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of a reactive epoxide and a primary alcohol, coupled with the availability of enantiomerically pure forms, makes it a powerful tool for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage its potential in their synthetic endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
-
Progress in Chemistry. Selective Ring-Opening reactions of Unsymmetric Oxetanes. [Link]
-
ResearchGate. A Computational Study of 2-(chloromethyl)oxirane Ring Opening by Bromide and Acetate Anions Considering Electrophilic Activation with Cations of Alkali Metals. [Link]
-
National Institutes of Health. Antiviral Drugs. [Link]
-
Tulane University. Chemical Safety. [Link]
-
ScienceDirect. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]
-
PubMed. Synthesis and pharmacology of potential beta-blockers. [Link]
-
Chemistry LibreTexts. 13.4: Spectroscopy of Alcohols. [Link]
-
MAS Epoxies. How do I properly dispose of unmixed Resin Part A or Hardener Part B. [Link]
-
ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. [Link]
-
ResearchGate. (PDF) Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. [Link]
-
Chemistry Stack Exchange. Oxirane and ring opening. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butan-1-ol. [Link]
-
TÜBİTAK Academic Journals. Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). [Link]
-
Chemistry LibreTexts. 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]
-
ResearchGate. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. mass spectrum of butan-1-ol. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
University of Wisconsin-Milwaukee. Specific Chemical Handling and Storage. [Link]
-
YouTube. Mass Spectrometry of Alcohols. [Link]
-
Duke University. Safe Handling of Hazardous Drugs. [Link]
-
National Institutes of Health. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
PubMed. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. [Link]
-
National Institutes of Health. Antivirals: Past, Present and Future. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]
Sources
- 1. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 2. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Synthesis and beta-adrenergic antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jmedchem.com [jmedchem.com]
- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 16. safety.duke.edu [safety.duke.edu]
- 17. support.systemthree.com [support.systemthree.com]
- 18. echemi.com [echemi.com]
A Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Synthesis, Reactions, and Applications in Drug Development
This technical guide provides an in-depth exploration of 2-(oxiran-2-yl)ethan-1-ol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, key reactions, and its role as a valuable chiral building block in the synthesis of complex pharmaceutical agents.
Chemical Identity: Nomenclature and Physicochemical Properties
Properly identifying a chemical entity is the foundation of sound scientific work. This compound is known by several names, which can sometimes lead to confusion in the literature and commercial listings.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(oxiran-2-yl)ethanol [1][2].
Common Synonyms: A variety of synonyms are used interchangeably in chemical literature and supplier catalogs. These include:
The compound is chiral, and the specific stereoisomer is often designated, for example, as (S)-2-(Oxiran-2-yl)ethan-1-ol or (R)-3,4-Epoxy-1-butanol.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 19098-31-8 (Racemate) | [1][4][5] |
| 95404-59-4 ((S)-enantiomer) | ||
| Molecular Formula | C4H8O2 | [1][4] |
| Molecular Weight | 88.11 g/mol | [4] |
| InChI Key | AVSUMWIDHQEMPD-UHFFFAOYSA-N | [2] |
Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Colorless to light yellow oil/liquid | [6] |
| Boiling Point | 88-89 °C at 18 Torr | [3] |
| Storage Temperature | -20°C, under inert atmosphere | [7] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [3] |
Synthesis of this compound: A Focus on Asymmetric Routes
The utility of this compound in pharmaceutical synthesis is critically dependent on access to enantiomerically pure forms. Consequently, significant research has been directed towards its asymmetric synthesis.
Synthesis from Chiral Pool Precursors: The Malic Acid Approach
One of the most established methods for producing enantiopure (S)- or (R)-2-(oxiran-2-yl)ethan-1-ol utilizes the readily available chiral pool starting material, malic acid. This multi-step process offers high enantiomeric purity.[5][6]
The general synthetic strategy involves:
-
Esterification of malic acid.
-
Nucleophilic substitution of the hydroxyl group to introduce a good leaving group (e.g., a halide).
-
Reduction of the ester functionalities to diols.
-
Base-mediated intramolecular cyclization (solvolysis) to form the epoxide ring with inversion of stereochemistry.[6]
This method is advantageous as it starts from a relatively inexpensive and enantiomerically pure natural product, ensuring high enantiomeric excess (ee) in the final product, often exceeding 99%.[6]
Caption: Synthesis of (S)-2-(Oxiran-2-yl)ethan-1-ol from (S)-Malic Acid.
Asymmetric Epoxidation of Homoallylic Alcohols
An alternative strategy involves the asymmetric epoxidation of an achiral homoallylic alcohol, 3-buten-1-ol. The Sharpless-Katsuki asymmetric epoxidation, while highly effective for allylic alcohols, provides only low to moderate enantioselectivities (23-55% ee) for homoallylic substrates like 3-buten-1-ol.[1][5] This is a critical point of consideration; the spatial relationship between the double bond and the directing hydroxyl group is suboptimal for efficient chiral induction with the standard titanium-tartrate catalyst system. This limitation often makes this route less preferable for producing high-purity material compared to the chiral pool approach.
Key Reactions and Mechanistic Considerations
The synthetic utility of this compound stems from its bifunctionality. The epoxide ring is susceptible to nucleophilic ring-opening, while the primary alcohol can undergo a range of standard transformations.
Nucleophilic Ring-Opening of the Epoxide
The strained three-membered ether ring is readily opened by a wide variety of nucleophiles. This reaction is the cornerstone of its application as a building block.
-
Regioselectivity: Under neutral or basic conditions, nucleophilic attack predominantly occurs at the sterically least hindered terminal carbon (C4) of the butanol backbone via an SN2 mechanism. This regioselectivity is crucial for predictable synthetic outcomes.
-
Stereospecificity: The SN2 attack results in an inversion of stereochemistry at the center of attack. Therefore, starting with (S)-2-(oxiran-2-yl)ethan-1-ol will lead to a product with an (R) configuration at the newly formed stereocenter.
Caption: Regio- and stereoselective ring-opening of the epoxide.
This reactivity has been exploited in the synthesis of various biologically active molecules. For example, it is a key intermediate for neurotransmitters like (R)-GABOB and core structures of carbapenem antibiotics.[5]
Reactions of the Hydroxyl Group
The primary alcohol can be protected, activated, or oxidized. A common strategy involves protecting the hydroxyl group before performing chemistry on the epoxide ring to avoid unwanted side reactions.
Application in Drug Development: A Chiral Keystone
The enantiopure forms of this compound are highly valued intermediates in the pharmaceutical industry. Their ability to introduce a specific stereocenter and a reactive handle for further elaboration makes them powerful tools in asymmetric synthesis.
Case Study: Synthesis of Nebivolol Intermediates
Nebivolol is a beta-blocker used to treat high blood pressure, notable for its complex stereochemistry. The synthesis of key chiral intermediates for Nebivolol can employ enantiopure epoxides derived from compounds like this compound. The epoxide provides the correct stereochemistry at a crucial position in the final drug molecule.
Experimental Protocols
The following protocols are representative examples derived from the literature and are intended for instructional purposes. All laboratory work should be conducted with appropriate safety precautions.
Protocol: Synthesis of (S)-2-(Oxiran-2-yl)ethan-1-ol from (R)-2-Chloro-1,4-butanediol
This procedure illustrates the final epoxidation step.[6]
-
To a solution of (R)-2-chloro-1,4-butanediol (1.74 g) in tetrahydrofuran (THF, 20 mL), add solid potassium hydroxide (KOH, 0.94 g) at room temperature.
-
Stir the resulting suspension vigorously for 7 hours.
-
Filter the suspension through a sintered glass funnel to remove the inorganic salts.
-
Wash the collected solid with dichloromethane (3 x 10 mL).
-
Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting oily residue by flash column chromatography on silica gel, eluting with dichloromethane, to yield (S)-2-(oxiran-2-yl)ethan-1-ol as a light-yellow oil.
Self-Validation: The success of this reaction relies on the complete consumption of the starting halohydrin, which can be monitored by Thin Layer Chromatography (TLC). The use of a strong base (KOH) in an appropriate solvent (THF) facilitates the intramolecular SN2 reaction. The workup is designed to remove the resulting salt (KCl) and isolate the relatively polar product.
Safety and Handling
This compound is a reactive chemical and must be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H361 (Suspected of damaging fertility or the unborn child), H370 (Causes damage to organs), H373 (May cause damage to organs through prolonged or repeated exposure).[7]
-
Precautionary Statements: P201, P260, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P311.[7]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
Conclusion
This compound is a deceptively simple molecule that packs a significant punch in the world of asymmetric synthesis. Its dual functionality, combined with the availability of enantiopure forms, makes it an indispensable tool for medicinal chemists and process developers. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel therapeutics.
References
- Method of producing 2-(oxiran-2-yl)-ethanol.
- Feringa, B. L., & de Lange, B. (1988). Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol. Tetrahedron, 44(23), 7213-7222.
- Process for preparing (r)-3,4-epoxy-1-butanol.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.).
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(oxiran-2-yl)ethanol | 19098-31-8 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol - Google Patents [patents.google.com]
- 6. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 7. This compound | 19098-31-8 [sigmaaldrich.com]
"2-(Oxiran-2-yl)ethan-1-ol" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Oxiran-2-yl)ethan-1-ol
Abstract
This compound, also known as 3,4-epoxy-1-butanol, is a bifunctional molecule of significant interest in synthetic chemistry. Its utility as a chiral building block for complex molecules, including key intermediates for pharmaceuticals like the neurotransmitter (R)-GABOB and carbapenem antibiotics, necessitates unambiguous structural confirmation.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to facilitate accurate identification and characterization.
Molecular Structure and Analytical Overview
The structure of this compound incorporates both a primary alcohol and an epoxide ring. This unique combination dictates its chemical reactivity and provides distinct signatures across various spectroscopic techniques. A multi-faceted analytical approach is crucial for unequivocal characterization, with each method providing complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups, and MS reveals the molecular weight and fragmentation patterns, confirming the overall structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR provide a complete map of the atomic framework.
¹H NMR Spectroscopy
The proton NMR spectrum resolves the signals for each unique hydrogen environment. The electronegativity of the two oxygen atoms significantly influences the chemical shifts of adjacent protons, pulling them downfield.
Interpreting the Spectrum:
-
Hydroxyl Proton (-OH): The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature. It is readily identified by its disappearance upon shaking the sample with a drop of D₂O.[2]
-
Methylene Protons adjacent to Alcohol (-CH₂OH): These protons (C1-H) are deshielded by the adjacent hydroxyl group and typically appear as a triplet in the 3.4-4.5 ppm range.[3]
-
Methylene Protons on the Ethyl Chain (-CH₂-): The protons on C2 are adjacent to two distinct groups (C1 and C3), leading to a more complex multiplet.
-
Epoxide Protons (C3-H, C4-H₂): The protons on the three-membered epoxide ring have characteristic chemical shifts, typically found in the 2.5-3.5 ppm range. Their restricted rotation and diastereotopic nature result in complex splitting patterns with distinct cis, trans, and geminal coupling constants.
Table 1: Predicted ¹H NMR Data
| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OH | 1.5 - 4.0 | broad s | - |
| H ₂-C1 | ~3.7 | t | ~6.5 |
| H ₂-C2 | ~1.7 | m | - |
| H -C3 | ~3.1 | m | - |
| H -C4 (cis) | ~2.5 | dd | J_gem ≈ 5.0, J_trans ≈ 2.5 |
| H -C4 (trans) | ~2.8 | dd | J_gem ≈ 5.0, J_cis ≈ 4.0 |
Note: These are typical values; actual shifts and couplings can vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Interpreting the Spectrum:
-
C1 (-CH₂OH): The carbon bonded to the hydroxyl group is deshielded and appears around 60-65 ppm.
-
C2 (-CH₂-): This aliphatic carbon is the most upfield, appearing around 35-40 ppm.
-
C3 & C4 (Epoxide): The carbons of the strained epoxide ring are characteristically found in the 45-55 ppm range.[4]
Table 2: Predicted ¹³C NMR Data
| Carbon Atom # | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~61 |
| C2 | ~37 |
| C3 | ~52 |
| C4 | ~47 |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2] For D₂O, a different standard like DSS is used.[5]
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. For this compound, the diagnostic peaks are those corresponding to the hydroxyl group and the epoxide ring.
Interpreting the Spectrum:
-
O-H Stretch: A strong and characteristically broad absorption band appears in the 3600-3200 cm⁻¹ region.[6] This broadening is a direct result of intermolecular hydrogen bonding.[7]
-
C-H Stretch: Absorptions around 3000-2850 cm⁻¹ are due to the stretching vibrations of the sp³ C-H bonds in the ethyl chain.
-
C-O Stretch (Alcohol): A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the primary alcohol.
-
Epoxide Ring Vibrations: The strained three-membered ring gives rise to several characteristic peaks. The asymmetric C-O-C ring stretch is particularly diagnostic, appearing as a strong band between 950-810 cm⁻¹.[8] A symmetric "ring breathing" mode often appears near 1250 cm⁻¹.[8]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |
| Alcohol | C-O Stretch | ~1050 | Strong |
| Epoxide | Ring "Breathing" | ~1250 | Medium |
| Epoxide | Asymmetric C-O-C Stretch | 950 - 810 | Strong |
| Epoxide | Symmetric C-O-C Stretch | 880 - 750 | Medium |
Experimental Protocol: FT-IR Data Acquisition
-
Technique Selection: The Attenuated Total Reflectance (ATR) method is ideal for liquid samples and requires minimal preparation. Alternatively, a spectrum can be obtained from a thin liquid film placed between two sodium chloride (NaCl) plates.
-
ATR Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty crystal.
-
Place one to two drops of this compound directly onto the crystal surface.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₄H₈O₂, with a monoisotopic mass of approximately 88.05 Da.[9]
Interpreting the Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 88. However, for primary alcohols, this peak is often weak or entirely absent due to rapid fragmentation.[10][11]
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[10][11] Cleavage of the C1-C2 bond is highly favorable, leading to the resonance-stabilized [CH₂OH]⁺ ion at m/z = 31 . This is often a significant peak for primary alcohols.
-
Loss of Water (M-18): Dehydration is a common fragmentation for alcohols, which would produce a peak at m/z = 70 (88 - 18).[10]
-
Epoxide Fragmentation: The epoxide ring can also direct fragmentation. Cleavage of the C2-C3 bond can lead to a fragment containing the epoxide ring. A common fragment for epoxides is the loss of a CHO group, which could lead to a peak at m/z = 59 (88 - 29).
Table 4: Predicted Key Mass Fragments (EI)
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |
| 70 | [C₄H₆O]⁺ | M⁺ - H₂O |
| 57 | [C₃H₅O]⁺ | Cleavage of C1-C2 and loss of H₂O |
| 45 | [C₂H₅O]⁺ | Cleavage of C2-C3 bond |
| 31 | [CH₃O]⁺ | α-cleavage at C1-C2 |
Caption: Major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is well-suited for this volatile compound.
-
Ionization: Utilize Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce fragmentation pathways consistent with the proposed structure.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer definitive structural proof.
Caption: Workflow for the integrated spectroscopic confirmation of the structure.
Conclusion
The spectroscopic profile of this compound is highly characteristic. The broad O-H and distinct epoxide stretches in the IR spectrum confirm the presence of the key functional groups. ¹H and ¹³C NMR spectroscopy provide a definitive map of the molecule's C-H framework, including the diagnostic upfield shifts of the epoxide ring protons and carbons. Finally, mass spectrometry confirms the molecular weight and shows characteristic fragmentation patterns, such as the alpha-cleavage peak at m/z 31, which is a hallmark of a primary alcohol. By synthesizing the data from these orthogonal techniques, researchers can unambiguously confirm the identity and purity of this compound, ensuring confidence in its use for advanced chemical synthesis.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChemLite. This compound (C4H8O2). [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Wisconsin, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
-
Chemistry LibreTexts. 6.2: Fragmentation. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]
-
SpectraBase. Oxiran - 13C NMR. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of butan-1-ol. [Link]
- Google Patents. Process for preparing (r)-3,4-epoxy-1-butanol.
-
Doc Brown's Chemistry. H-1 proton nmr spectrum of 1-butanol. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. 11.4: Interpretting IR Spectra. [Link]
Sources
- 1. WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol - Google Patents [patents.google.com]
- 2. butan-1-ol low high resolution H-1 proton nmr spectrum of 1-butanol analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. infrared spectrum of butan-1-ol prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 2-(Oxiran-2-yl)ethan-1-ol from But-3-en-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(oxiran-2-yl)ethan-1-ol, a valuable bifunctional building block in organic synthesis, starting from the readily available but-3-en-1-ol. The core of this transformation lies in the selective epoxidation of the terminal alkene in the presence of a primary alcohol. This document delves into the mechanistic underpinnings of this reaction, with a primary focus on the widely employed meta-chloroperoxybenzoic acid (m-CPBA) mediated epoxidation. We will explore the critical role of hydrogen bonding in directing the stereochemical outcome of the reaction and present a detailed, field-proven experimental protocol. Furthermore, this guide will cover the essential analytical techniques for the characterization and purity assessment of the final product, alongside crucial safety considerations for handling the reagents and products involved. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough and practical understanding of this important transformation.
Introduction: Strategic Importance of this compound
This compound, with its molecular formula C4H8O2, is a versatile synthetic intermediate possessing two key functional groups: a reactive epoxide ring and a primary alcohol.[1][2] This unique combination allows for orthogonal chemical modifications, making it a highly sought-after building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The epoxide moiety is susceptible to ring-opening reactions with a variety of nucleophiles, providing a facile route to 1,2-difunctionalized compounds. Simultaneously, the primary alcohol can be engaged in a wide range of transformations, such as oxidation, esterification, and etherification.
The synthesis of this compound from but-3-en-1-ol is a strategically important transformation as it converts a simple, commercially available starting material into a high-value, functionalized product in a single, efficient step. The key challenge and point of scientific interest in this synthesis is the chemoselective epoxidation of the carbon-carbon double bond without affecting the primary alcohol.
Mechanistic Insights: The Directed Epoxidation of an Allylic Alcohol
The epoxidation of but-3-en-1-ol is a classic example of a substrate-directed reaction. The presence of the allylic hydroxyl group plays a crucial role in influencing the stereochemical outcome of the epoxidation, a phenomenon that has been extensively studied.[3][4]
The Role of m-CPBA and the "Butterfly" Mechanism
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes due to its commercial availability, ease of handling, and generally high yields.[5][6] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid transfers an oxygen atom to the alkene in a single, stereospecific step.[5][7] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxyacid.[8] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[6]
Hydrogen Bond Directed Selectivity
In the case of allylic alcohols like but-3-en-1-ol, a key factor governing the facial selectivity of the epoxidation is the formation of a hydrogen bond between the hydroxyl group of the alcohol and the peroxyacid.[4][9] This interaction directs the m-CPBA to deliver the oxygen atom to the face of the double bond syn (on the same side) to the hydroxyl group. This directing effect leads to a higher diastereoselectivity than would be observed based on steric hindrance alone.[3] The transition state involves an intricate hydrogen bonding network, which stabilizes the geometry required for this directed oxygen transfer.[9]
Diagram 1: Proposed Transition State for the Directed Epoxidation of But-3-en-1-ol with m-CPBA
Caption: Transition state of the m-CPBA epoxidation of but-3-en-1-ol.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a reliable method for the synthesis of this compound from but-3-en-1-ol using m-CPBA.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| But-3-en-1-ol | Reagent | Sigma-Aldrich | Purity >98% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent | Sigma-Aldrich | Typically 70-77% purity, balance is 3-chlorobenzoic acid and water |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | ||
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | For quenching excess peroxide | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | For drying | |
| Celite® | Filter aid |
Detailed Experimental Procedure
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with but-3-en-1-ol (5.0 g, 69.3 mmol) and anhydrous dichloromethane (100 mL). The flask is cooled to 0 °C in an ice-water bath.
-
Addition of m-CPBA: A solution of m-CPBA (77%, 17.2 g, 77.6 mmol, 1.1 equivalents) in dichloromethane (50 mL) is prepared and added dropwise to the stirred solution of but-3-en-1-ol over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up:
-
The reaction mixture is filtered through a pad of Celite® to remove the precipitated 3-chlorobenzoic acid.
-
The filtrate is transferred to a separatory funnel and washed successively with 10% aqueous sodium sulfite (2 x 50 mL) to quench any unreacted peroxide, saturated aqueous sodium bicarbonate (2 x 50 mL) to remove acidic byproducts, and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.
Diagram 2: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of the target compound.
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a powerful tool for confirming the structure of the product. The characteristic signals for the epoxide protons typically appear in the range of 2.5-3.5 ppm.[10] The protons on the carbon adjacent to the hydroxyl group will be deshielded and appear around 3.4-4.5 ppm.[10][11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon atoms of the epoxide ring typically resonate at a higher field (around 45-55 ppm) due to ring strain, distinguishing them from other ether carbons which appear in the 50-80 ppm range.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum should show the absence of a strong C=C stretching band (around 1650 cm⁻¹) from the starting material and the presence of a broad O-H stretching band (around 3200-3600 cm⁻¹). The C-O stretching of the epoxide can be observed in the fingerprint region (around 1250 cm⁻¹ and 800-900 cm⁻¹).[11]
Purity Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of the final product and identifying any potential impurities. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (88.11 g/mol ).[2]
Safety and Handling Considerations
A rigorous adherence to safety protocols is paramount when performing this synthesis.
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or heat.[12] It is crucial to use a commercial grade with a known purity and to avoid grinding the solid. Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Peroxide Quenching: It is essential to quench any excess m-CPBA at the end of the reaction. Sodium sulfite is an effective reducing agent for this purpose. Never dispose of organic peroxides directly into waste containers without quenching.[14]
-
Epoxides: Epoxides are reactive molecules and should be handled with care. They are potential alkylating agents and should be treated as toxic. Avoid inhalation and skin contact.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Alternative Synthetic Approaches: The Sharpless Asymmetric Epoxidation
For applications requiring an enantiomerically pure form of this compound, the Sharpless asymmetric epoxidation is the method of choice.[15][16][17] This powerful reaction utilizes a titanium tetra(isopropoxide) catalyst in combination with a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[17][18] The choice of the (+)- or (-)-DET ligand dictates the stereochemistry of the resulting epoxide with high enantioselectivity.[15] The Sharpless epoxidation is particularly effective for allylic alcohols and represents a cornerstone of modern asymmetric synthesis.[19]
Conclusion
The synthesis of this compound from but-3-en-1-ol via m-CPBA epoxidation is a robust and reliable method for producing this valuable synthetic intermediate. The reaction's efficiency and the directing effect of the allylic hydroxyl group make it an elegant example of substrate-controlled synthesis. For stereospecific applications, the Sharpless asymmetric epoxidation provides an excellent alternative for accessing enantiopure material. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are essential for the successful and safe synthesis of this versatile building block.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (1998). On the Origin of Substrate Directing Effects in the Epoxidation of Allyl Alcohols with Peroxyformic Acid. Retrieved from [Link]
-
Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]
-
Directed Epoxidations. (n.d.). Retrieved from [Link]
-
OrgoSolver. (n.d.). Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). Retrieved from [Link]
-
YouTube. (2021). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
SYNTHESIS, STRUCTURAL CHARACTERIZATION BY NMR AND IR AND RHEOLOGICAL STUDY OF EPOXY RESIN OCTAFUNCTIONAL. (2016). Moroccan Journal of Chemistry, 4(1), 14-23. Retrieved from [Link]
-
GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). IR, ¹H, and ¹³C NMR characterization of esters, epoxides, and α-hydroxy.... Retrieved from [Link]
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Oxan-2-yl)ethan-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025). Retrieved from [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Peroxide Forming Chemicals Guidance.docx - UMSL. (n.d.). Retrieved from [Link]
-
European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]
-
Lab Manager. (2025). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H8O2). Retrieved from [Link]
- Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
YouTube. (2025). TRICKY Epoxidation Mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-2-(But-3-en-1-yl)oxirane. Retrieved from [Link]
-
Unlock Your Synthesis Potential: The Role of (S)-2-(But-3-en-1-yl)oxirane. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. leah4sci.com [leah4sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. eopsg.org [eopsg.org]
- 14. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 15. youtube.com [youtube.com]
- 16. Sharpless Epoxidation [organic-chemistry.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. researchgate.net [researchgate.net]
- 19. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Introduction: Understanding the Dual Functionality of 2-(Oxiran-2-yl)ethan-1-ol
An In-Depth Technical Guide to the Stability and Storage of 2-(Oxiran-2-yl)ethan-1-ol
This compound (CAS No: 19098-31-8) is a bifunctional organic molecule possessing both a primary alcohol and a terminal epoxide (oxirane) ring.[1][2][3] This unique structure makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and specialty polymers. The alcohol moiety provides a site for esterification, etherification, or oxidation, while the strained three-membered epoxide ring is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles.
However, the very reactivity that makes this compound synthetically useful also renders it inherently unstable. Improper storage and handling can lead to rapid degradation, including polymerization and hydrolysis, compromising sample purity and potentially leading to failed experiments. This guide provides a comprehensive overview of the chemical stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment to ensure its integrity in research and development settings.
Physicochemical Properties
A clear understanding of a compound's physical properties is foundational to its proper handling and storage.
| Property | Value | Source |
| CAS Number | 19098-31-8 | [1][2][3] |
| Molecular Formula | C₄H₈O₂ | [1][4][5] |
| Molecular Weight | 88.11 g/mol | [1][4][5] |
| Physical Form | Liquid | [4][6] |
| Boiling Point | 88-89 °C at 18 Torr | [3] |
| Topological Polar Surface Area | 32.8 Ų | [1][5] |
Section 1: Chemical Stability and Reactivity Profile
The stability of this compound is dominated by the chemistry of its epoxide ring. This three-membered ring is highly strained, with C-C-O bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This ring strain is the primary driver of its reactivity.
Susceptibility to Ring-Opening Reactions
The principal degradation pathway is the irreversible opening of the oxirane ring. This can be initiated by a wide range of substances, making careful control of the chemical environment paramount.
-
Acid-Catalyzed Hydrolysis: Trace amounts of acid can protonate the epoxide oxygen, significantly activating the ring towards nucleophilic attack. Water, often present as atmospheric moisture, can then act as a nucleophile, leading to the formation of butane-1,2,4-triol. This is a common cause of degradation if the compound is not stored under a dry, inert atmosphere.
-
Base/Nucleophile-Induced Ring-Opening: Strong bases and nucleophiles can directly attack one of the epoxide carbons via an SN2 mechanism. This includes common laboratory reagents such as amines, thiols, and even the hydroxyl group of another this compound molecule.
-
Self-Polymerization: The alcohol moiety of one molecule can act as a nucleophile, attacking the epoxide ring of another. This process can be catalyzed by either acid or base and leads to the formation of dimers, oligomers, and eventually polymers. This is a critical consideration for long-term storage, as it can significantly reduce the purity of the monomeric material.
The diagram below illustrates the primary degradation pathways initiated by acidic and nucleophilic contaminants.
Caption: Primary degradation pathways for this compound.
Incompatible Materials
To prevent degradation, direct contact with the following classes of materials should be strictly avoided:
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide)
-
Oxidizing Agents: (e.g., peroxides, chromic acid)[7]
-
Nucleophiles: (e.g., amines, thiols, cyanides)[8]
-
Metals: Certain metals can catalyze polymerization.
Section 2: Recommended Storage and Handling Protocols
The following protocols are designed to maximize the shelf-life and preserve the purity of this compound. The core principle is to mitigate the chemical risks outlined in the previous section.
Optimal Storage Conditions
Adherence to stringent storage conditions is the most effective strategy for preventing degradation. Commercial suppliers consistently recommend cold storage under an inert atmosphere.[4][6][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. [4][6] | Reduces the kinetic rate of all degradation reactions, including self-polymerization and hydrolysis. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). [4][9] | Prevents reaction with atmospheric oxygen and, critically, displaces moisture to prevent hydrolysis of the epoxide ring. |
| Container | Use amber glass vials with PTFE-lined screw caps. | Protects from light and provides a tight seal against atmospheric contamination. PTFE is highly inert. |
| Aliquoting | Upon receipt, aliquot the material into smaller, single-use quantities. | Minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire stock with atmospheric moisture and air during repeated openings. |
Safe Handling Procedures
Due to its hazardous nature, all handling must be conducted with appropriate engineering controls and personal protective equipment.[10]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin Protection: Wear a lab coat. Avoid exposed skin.
-
-
Dispensing: Use clean, dry syringes or pipettes for transferring the liquid. Ensure all glassware is scrupulously dried before use to eliminate water as a potential reactant.
-
Spill & Waste Disposal: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10] Dispose of all waste in accordance with local, state, and federal regulations.[10]
Hazard Summary
The compound is classified with several hazards that necessitate the stringent handling procedures described above.
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [10] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled | [4][10] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [4] |
| Carcinogenicity | H350/H351: May cause/Suspected of causing cancer | [1][4] |
Section 3: Analytical Methods for Stability Assessment
Regularly assessing the purity of this compound is crucial, especially for material that has been in storage for an extended period. A multi-platform approach provides the most comprehensive evaluation.
Caption: Experimental workflow for a comprehensive stability assessment program.
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity of this compound and detecting volatile degradation products.
Objective: To quantify the percentage purity of the compound and identify the presence of degradation products.
Instrumentation & Consumables:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Capillary Column: Mid-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.
-
Solvent: Dichloromethane or Ethyl Acetate (High Purity/HPLC Grade).
-
Autosampler vials with caps.
Procedure:
-
Sample Preparation:
-
Allow the aliquot of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask and diluting to volume with the chosen solvent.
-
Prepare a working sample by performing a 1:10 dilution of the stock solution.
-
-
Instrument Setup (Example Conditions):
-
Inlet Temperature: 250°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector Temperature: 280°C
-
-
Analysis:
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate the resulting chromatogram.
-
-
Data Interpretation:
-
Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the chromatogram to a reference standard or the initial (T=0) analysis. The appearance of new peaks, particularly at longer retention times (potential oligomers) or shorter retention times (more volatile degradation products), indicates degradation. The formation of butane-1,2,4-triol from hydrolysis would result in a distinct, more polar peak.
-
Confirmatory Analysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is an invaluable tool for structural confirmation. For stability testing, the disappearance of characteristic epoxide proton signals (~2.5-3.1 ppm) and the appearance of new signals corresponding to the diol protons from a ring-opened product would be definitive evidence of degradation.
References
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET . accessdata.fda.gov. [Link]
-
d ~ d ~ . Stannol. [Link]
-
Incompatible Chemicals . Utah State University Environmental Health and Safety. [Link]
-
Incompatible Chemicals . University of Nebraska-Lincoln Risk Management and Safety. [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19098-31-8 [sigmaaldrich.com]
- 3. 2-(oxiran-2-yl)ethanol | 19098-31-8 [amp.chemicalbook.com]
- 4. This compound | 19098-31-8 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (R)-2-(Oxiran-2-yl)ethan-1-ol | 76282-48-9 [sigmaaldrich.com]
- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. Page loading... [wap.guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Commercial availability and suppliers of "2-(Oxiran-2-yl)ethan-1-ol"
An In-Depth Technical Guide to 2-(Oxiran-2-yl)ethan-1-ol: Commercial Availability, Quality Control, and Synthetic Applications for Researchers
Introduction: The Versatility of a Bifunctional Building Block
This compound, more commonly known in scientific literature as glycidol, is a deceptively simple organic compound with the molecular formula C₃H₆O₂. Its structure, featuring both a reactive epoxide ring and a primary hydroxyl group, makes it a highly versatile bifunctional building block in organic synthesis.[1] This duality allows for a wide range of chemical transformations, establishing glycidol as a critical intermediate in the production of pharmaceuticals, fine chemicals, and advanced polymers.[1][2][3]
In the realm of drug development, chiral forms of glycidol, namely (R)-(+)-Glycidol and (S)-(-)-Glycidol, are of paramount importance. They serve as essential chiral synthons for creating enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereochemistry is crucial for therapeutic efficacy and safety.[2][4] Its applications include the synthesis of notable drugs such as Linezolid (an antibiotic) and Rivaroxaban (an anticoagulant).[2] This guide provides an in-depth overview of the commercial landscape for this compound, its quality control, safe handling, and a practical guide to its application in a laboratory setting, tailored for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful use in research and development. This compound is a colorless, nearly odorless liquid that is miscible with water and many organic solvents.[3][5] However, its strained epoxide ring makes it reactive and susceptible to polymerization or decomposition, especially in the presence of acids, bases, or certain metal salts, necessitating careful storage and handling.[1][6]
| Property | Value | Source(s) |
| CAS Number | 556-52-5 (racemic); 57044-25-4 ((R)-enantiomer) | [4][7][8] |
| Molecular Formula | C₃H₆O₂ | [4][7] |
| Molecular Weight | 74.08 g/mol | [7][9] |
| Appearance | Clear, colorless liquid | [4][5] |
| Boiling Point | ~162-163 °C (decomposes); 56-57 °C @ 11-15 mmHg | [5][7][10] |
| Density | ~1.115 - 1.12 g/mL at 25 °C | [4][5] |
| Flash Point | ~71 °C | [3][10] |
| Solubility | Miscible with water, alcohols, ethers, ketones, and aromatics | [3] |
| Storage Conditions | Store at ≤ -20°C in a freezer under an inert atmosphere | [4] |
Commercial Availability and Sourcing
This compound is commercially available from a multitude of global suppliers, ranging from large chemical manufacturers to specialized providers of fine chemicals and chiral intermediates. Availability spans various grades, including racemic mixtures and, critically for pharmaceutical synthesis, high-purity enantiomers.
When sourcing this compound, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity (typically by GC), enantiomeric excess (ee) for chiral forms, water content, and identification data (e.g., NMR, IR).
| Supplier | Available Forms / Grades | Typical Purity | Key Focus / Region |
| MilliporeSigma (Merck) | Racemic, (R)-(+)-Glycidol, (S)-(-)-Glycidol | 96%, ≥97% | Global supplier for research and production |
| Alfa Aesar (Thermo Fisher) | Racemic, (R)-(+)-Glycidol, (S)-(-)-Glycidol | ≥97% | Global research and development chemicals |
| Biosynth | Racemic Glycidol | Manufacturer grade | Global, founded in Switzerland |
| Toronto Research Chemicals | Racemic, Deuterated (Glycidol-d5) | High purity | Specialized in complex organic molecules |
| Agex Pharma | (R)-Glycidol, (S)-Glycidol | Up to 99.9% chiral purity | cGMP and ISO 9001 certified manufacturer |
| Chem-Impex International | (R)-(+)-Glycidol | ≥99% (GC) | Chiral compounds, research chemicals |
| AK Scientific, Inc. | (R)-Glycidol | 98% | R&D chemicals, based in California, USA |
| Various Chinese Suppliers | Racemic Glycidol | 98%, 99% | Bulk and laboratory quantities (e.g., Hebei Chuanghai, Henan Tianfu)[11] |
This table is representative and not exhaustive. Researchers are encouraged to consult supplier catalogs for the most current product specifications and availability.[11][12][13]
Core Applications in Drug Discovery and Development
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can be protected or functionalized, while the epoxide can undergo nucleophilic ring-opening reactions, often with high regioselectivity and stereospecificity.
-
Chiral Intermediates: As previously mentioned, enantiopure glycidol is a cornerstone for building complex chiral molecules. The epoxide ring-opening with various nucleophiles (amines, thiols, alcohols) introduces a stereocenter, which is preserved throughout the synthetic route.[4]
-
Synthesis of Functional Epoxides: The hydroxyl group can be derivatized to form glycidyl ethers, esters, and amines, which are themselves valuable reactive intermediates.[1][3]
-
Polymer Chemistry: It serves as a monomer or cross-linking agent in the production of specialty polymers and epoxy resins, often used in coatings and adhesives.[1][2]
-
Reactive Diluent: In epoxy resin formulations, glycidol can be used as a reactive diluent to reduce viscosity while becoming incorporated into the final polymer network.[1]
Experimental Protocol: Nucleophilic Ring-Opening of (R)-Glycidol
This protocol provides a representative, self-validating workflow for the regioselective ring-opening of an epoxide, a foundational reaction in leveraging glycidol for drug development. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize (S)-3-(benzylamino)propane-1,2-diol via the nucleophilic ring-opening of (R)-glycidol with benzylamine.
Causality: This reaction is a classic example of SN2-type epoxide opening under neutral or basic conditions. The nucleophile (benzylamine) preferentially attacks the least sterically hindered carbon of the epoxide, leading to a single major regioisomer. The use of an enantiopure starting material, (R)-glycidol, results in an enantiopure product due to the inversion of stereochemistry at the reaction center.
Materials:
-
(R)-(+)-Glycidol (≥98% purity, high ee)
-
Benzylamine (≥99%)
-
Ethanol (anhydrous)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-(+)-Glycidol (1.0 eq.) in anhydrous ethanol (approx. 0.5 M concentration).
-
Rationale: Ethanol is a suitable polar protic solvent that can facilitate the reaction without competing as a nucleophile under these conditions. Anhydrous conditions prevent unwanted hydrolysis of the epoxide.
-
-
Addition of Nucleophile: Add benzylamine (1.1 eq.) to the solution dropwise at room temperature.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent, glycidol. Dropwise addition helps to control any initial exotherm.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the ring-opening reaction. TLC allows for visual confirmation of the consumption of the starting material and the formation of the more polar product.
-
-
Workup and Isolation: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute the product using a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography is a standard and effective method for purifying the polar amino-diol product from any unreacted benzylamine and non-polar impurities.
-
-
Product Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting oil or solid under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Experimental Workflow for Epoxide Ring-Opening
Caption: Workflow for the synthesis of a chiral amino-diol.
Quality Control and Analytical Methods
Ensuring the identity, purity, and chiral integrity of this compound is critical for reproducible and reliable experimental outcomes. Several analytical techniques are routinely employed for this purpose.
-
Gas Chromatography (GC): Due to its volatility, GC with a Flame Ionization Detector (GC-FID) is the primary method for determining the purity (assay) of glycidol.[3][14]
-
Chiral GC: To determine the enantiomeric excess (ee) of (R)- or (S)-glycidol, a specialized chiral GC column is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for confirmation of identity by matching the fragmentation pattern to a known standard and for identifying potential impurities.[15]
-
Karl Fischer Titration: To quantify the water content, which can affect reactivity and stability.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
Protocol: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of a glycidol sample.
Instrumentation and Reagents:
-
Gas Chromatograph with FID detector.
-
Capillary column suitable for polar compounds (e.g., DB-WAX).[15]
-
High-purity helium or nitrogen as the carrier gas.
-
Glycidol sample.
-
Anhydrous solvent for dilution (e.g., Tetrahydrofuran or Methanol).[3][15]
Procedure:
-
Sample Preparation: Accurately prepare a dilute solution of the glycidol sample (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
Instrument Setup:
-
Set the injector temperature (e.g., 200 °C).
-
Set the detector temperature (e.g., 250 °C).
-
Program the oven temperature. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram for the duration of the run.
-
Analysis:
-
Identify the peak corresponding to glycidol based on its retention time, confirmed by running a known standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the glycidol peak relative to the total area of all peaks.
-
Sources
- 1. bluebearchemicals.com [bluebearchemicals.com]
- 2. agexpharma.com [agexpharma.com]
- 3. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 2,3-EPOXY-1-PROPANOL [training.itcilo.org]
- 7. R(+) Glycidol, 98% 57044-25-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 57044-25-4 (R)-Glycidol AKSci J91854 [aksci.com]
- 11. Glycidol manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 12. 7 Glycidol Manufacturers in 2025 | Metoree [us.metoree.com]
- 13. Glycidol | 556-52-5 - BuyersGuideChem [buyersguidechem.com]
- 14. GLYCIDOL(2,3-EPOXY-1-PROPANOL) | Occupational Safety and Health Administration [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Ring-Opening Reactions of 2-(Oxiran-2-yl)ethan-1-ol
In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. This compound, also known as 3,4-epoxy-1-butanol, emerges as a preeminent example of such a scaffold. Its structure is deceptively simple, yet it harbors a powerful combination of reactive functionalities: a strained three-membered epoxide ring and a primary alcohol. This bifunctionality makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The high ring strain inherent to the epoxide moiety (approximately 13 kcal/mol) is the driving force for its reactivity, making it susceptible to ring-opening by a diverse array of nucleophiles.[1] The presence of the pendant hydroxyl group introduces an additional layer of complexity and synthetic potential, enabling intramolecular reactions and influencing the molecule's reactivity profile.
This technical guide offers a comprehensive exploration of the ring-opening reactions of this compound. We will dissect the mechanistic underpinnings of these transformations, focusing on the critical principles of regioselectivity and stereochemistry that govern the reaction outcomes. By understanding the causality behind experimental choices—from catalyst selection to the nature of the nucleophile—researchers and drug development professionals can harness the full synthetic power of this versatile building block.
Pillar 1: Base-Catalyzed and Strong Nucleophile Ring-Opening: The Sₙ2 Pathway
The reaction of epoxides with strong nucleophiles under basic or neutral conditions is a cornerstone of organic synthesis. This transformation proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2]
Mechanistic Rationale and Causality
Strong nucleophiles, such as alkoxides (RO⁻), hydroxide (HO⁻), Grignard reagents (RMgX), and organolithiums (RLi), possess sufficient electron density to directly attack the electrophilic carbons of the neutral epoxide ring without the need for prior acid activation.[1][2] The reaction involves a concerted, single-step process where the nucleophile attacks a carbon atom as the carbon-oxygen bond breaks. The departing oxygen atom becomes an alkoxide anion, which is a poor leaving group. However, the immense relief of ring strain provides the necessary thermodynamic driving force for the reaction to proceed.[2] A subsequent protonation step, typically during an aqueous workup, neutralizes the alkoxide to yield the final alcohol product.[3]
Regioselectivity: The Dominance of Steric Effects
In an Sₙ2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group. Consequently, the reaction rate is highly sensitive to steric hindrance. For an unsymmetrical epoxide like this compound, the nucleophile will preferentially attack the less sterically hindered carbon atom .[3][4]
The epoxide ring of this compound consists of a secondary carbon (C3) and a primary carbon (C4). The C4 position is significantly more accessible, and therefore, strong nucleophiles will attack this site almost exclusively. This predictable regioselectivity is a powerful tool for synthetic planning.
Stereochemistry: Inversion of Configuration
A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the carbon center undergoing attack.[5] The backside attack by the nucleophile forces the substituents on the carbon to "flip," resulting in a product with the opposite configuration to the starting material at that center. The overall result of the ring-opening is an anti or trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[3]
Caption: Base-catalyzed Sₙ2 attack on the less hindered C4 carbon.
Experimental Protocol: Synthesis of 4-methoxybutane-1,2-diol
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol at 0 °C under a nitrogen atmosphere.
-
Reaction Initiation: Once all the sodium has reacted, add this compound (1.0 eq), dissolved in a minimal amount of anhydrous methanol, dropwise to the sodium methoxide solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Quenching: Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybutane-1,2-diol.
Pillar 2: Acid-Catalyzed Ring-Opening: A Borderline Sₙ1/Sₙ2 Mechanism
When the nucleophile is weak (e.g., water, alcohols), an acid catalyst is required to facilitate the ring-opening. The mechanism under these conditions is more complex, best described as a borderline case with characteristics of both Sₙ1 and Sₙ2 pathways.[2][6]
Mechanistic Rationale and Causality
Weak nucleophiles lack the reactivity to open the neutral epoxide ring. The acid catalyst's role is to protonate the epoxide oxygen in a rapid pre-equilibrium step.[7] This protonation transforms the poor alkoxide leaving group into a good hydroxyl leaving group, significantly increasing the electrophilicity of the epoxide carbons.
The resulting protonated epoxide is then attacked by the weak nucleophile. The transition state of this step has substantial carbocationic character, even though a full carbocation intermediate is not typically formed.[6] This Sₙ1-like character is the key to understanding the regiochemical outcome.
Regioselectivity: The Dominance of Electronic Effects
In the acid-catalyzed reaction, the positive charge on the protonated epoxide is not shared equally between the two carbons. The more substituted carbon atom bears a greater degree of partial positive charge because it can better stabilize this charge, akin to the stability of a true carbocation (tertiary > secondary > primary).[4][8] Consequently, the weak nucleophile will preferentially attack the more substituted carbon atom .[9]
For this compound, this means the nucleophilic attack will occur at the secondary C3 position, a stark contrast to the base-catalyzed pathway.
Stereochemistry: Retention of Backside Attack
Despite the Sₙ1-like nature of the transition state, the attack of the nucleophile still occurs from the backside, leading to inversion of configuration at the site of attack.[4] The C-O bond is still partially intact, blocking the front face. The result is a trans or anti diol, the same stereochemical outcome as the Sₙ2 reaction, but with the opposite regiochemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Topic: Strategic Synthesis of N-Substituted Azetidin-3-ol Derivatives from 2-(Oxiran-2-yl)ethan-1-ol
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azetidine scaffolds are privileged structures in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2][3] This guide provides a detailed technical overview and robust protocols for the synthesis of N-substituted azetidin-3-ol derivatives, utilizing the versatile bifunctional building block, 2-(oxiran-2-yl)ethan-1-ol. We will explore the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical parameters that ensure high-yield, regioselective, and reproducible outcomes. The methodologies presented herein are designed to be both scalable and adaptable for the generation of diverse azetidine libraries for drug discovery programs.
Introduction and Strategic Overview
The synthesis of strained four-membered heterocycles like azetidines presents unique challenges but offers significant rewards in the design of novel therapeutics.[2] The inherent ring strain of the azetidine nucleus can lead to favorable binding interactions and improved metabolic stability. A particularly valuable subclass is the 3-hydroxyazetidines, which provide a convenient handle for further functionalization.
Our strategy centers on the use of this compound, a readily available C4 building block containing both an epoxide and a primary alcohol. This dual functionality allows for a streamlined, two-step synthetic sequence:
-
Intermolecular Aminolysis: A primary amine performs a nucleophilic attack to open the epoxide ring, forming a key 4-amino-1,2-diol intermediate.
-
Intramolecular Cyclization: The primary hydroxyl group of the intermediate is selectively activated, followed by an intramolecular SN2 reaction by the secondary amine to form the azetidine ring.
This approach is advantageous as it builds the core azetidine structure with predictable regiochemistry and offers a modular entry point for introducing a wide variety of substituents on the nitrogen atom.
Core Mechanism: A Tale of Two Steps
The successful synthesis of azetidin-3-ols from this compound hinges on controlling the regioselectivity of the initial epoxide opening and achieving efficient intramolecular cyclization.
Step A: Regioselective Epoxide Ring-Opening
The reaction of a primary amine with the terminal epoxide can, in principle, yield two regioisomers. The outcome is dictated by the reaction conditions. For the synthesis of 3-hydroxyazetidines, attack at the terminal, less-hindered carbon (C4) is required.
-
Uncatalyzed/Base-Mediated Conditions: Follow a classic SN2 pathway, where the nucleophilic amine attacks the sterically most accessible carbon atom, leading to the desired 1-amino-3,4-diol.
-
Lewis Acid Catalysis: The use of an oxophilic Lewis acid, such as Lanthanide(III) triflates (e.g., La(OTf)₃), can activate the epoxide oxygen, facilitating the nucleophilic attack.[4][5] While Lewis acids can sometimes favor attack at the more substituted carbon, in the case of terminal epoxides like this, they primarily serve to accelerate the reaction while maintaining high regioselectivity for the terminal position.[4][5] Lanthanide triflates are particularly effective as they are not readily quenched by the basicity of the amine nucleophile.[4][5]
Step B: Intramolecular Ring Closure
The resulting γ-amino alcohol intermediate is stable and does not cyclize spontaneously. The terminal hydroxyl group must first be converted into a good leaving group. This is the critical step for forming the strained four-membered ring.
-
Activation of the Hydroxyl Group: Common methods include conversion to a sulfonate ester (mesylate or tosylate) or activation with reagents like N,N'-Carbonyldiimidazole (CDI). The CDI-mediated method is particularly efficient, avoiding the use of toxic reagents and tolerating a wide range of functional groups.[6][7][8] The CDI first reacts with the primary alcohol to form an imidazolecarboxylate intermediate, which is an excellent leaving group.
-
Intramolecular SN2 Displacement: The nitrogen's lone pair then acts as an internal nucleophile, displacing the activated hydroxyl group via a 4-exo-tet cyclization to furnish the N-substituted azetidin-3-ol. This is a classic example of forming a C-N bond through intramolecular nucleophilic substitution.[3]
Caption: General two-step reaction mechanism for azetidine synthesis.
Experimental Protocols & Methodologies
The following protocols provide a robust framework for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-Benzyl-azetidin-3-ol
This procedure details a one-pot, two-step synthesis using benzylamine as a representative primary amine.
Materials:
-
This compound
-
Benzylamine
-
Lanthanum(III) triflate (La(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
N,N'-Carbonyldiimidazole (CDI)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the one-pot synthesis of N-benzyl-azetidin-3-ol.
Step-by-Step Procedure:
-
Epoxide Opening:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 0.2 M relative to the epoxide).
-
Add this compound (1.0 eq).
-
Add benzylamine (1.05 eq). Stir for 5 minutes.
-
Add Lanthanum(III) triflate (La(OTf)₃, 0.05 eq) in one portion.[4][5]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Scientist's Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed. The intermediate amino alcohol will have a lower Rf value.
-
-
Intramolecular Cyclization:
-
Once the first step is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq).
-
Slowly add N,N'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[6][7]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Scientist's Note: The cyclization can also be monitored by TLC. The final azetidine product should be a new spot, typically with an intermediate polarity between the starting materials and the amino alcohol intermediate.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluent: gradient of 0% to 10% Methanol in Ethyl Acetate or DCM) to yield the pure N-benzyl-azetidin-3-ol.
-
Data Presentation and Characterization
Precise characterization is essential to confirm the structure and purity of the synthesized azetidine derivatives.
Table 1: Representative Reaction Parameters
| Step | Reagent/Catalyst | Solvent | Temperature | Typical Time | Notes |
| Epoxide Opening | La(OTf)₃ (5 mol%) | DCM | Room Temp. | 4-6 h | Reaction is generally clean. Other aprotic solvents like MeCN can also be used.[4] |
| Cyclization | N,N'-Carbonyldiimidazole (1.2 eq) | DCM | 0 °C to RT | 12-18 h | Slow addition of CDI is crucial. Et₃N is a suitable base for this activation.[6][8] |
Table 2: Representative Spectroscopic Data for N-Benzyl-azetidin-3-ol
The following data are typical for confirming the successful synthesis of the target compound.[9][10]
| Analysis | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.20-7.40 (m, 5H, Ar-H), 4.20-4.30 (m, 1H, CH-OH), 3.65 (s, 2H, N-CH₂-Ph), 3.55-3.65 (m, 2H, azetidine-H), 3.00-3.10 (m, 2H, azetidine-H), 2.50 (br s, 1H, OH). |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 138.0 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 127.2 (Ar-CH), 62.5 (N-CH₂-Ph), 61.0 (CH-OH), 58.0 (azetidine-CH₂). |
| IR (film) | ν (cm⁻¹): 3350 (br, O-H stretch), 3030 (Ar C-H stretch), 2940, 2820 (Aliphatic C-H stretch), 1450 (C=C stretch), 1100 (C-O stretch), 1050 (C-N stretch). |
| HRMS (ESI) | Calculated for C₁₀H₁₄NO⁺ [M+H]⁺, found value should be within ± 5 ppm of the theoretical mass. |
Concluding Remarks for the Practicing Scientist
The synthesis of azetidin-3-ols via the intramolecular cyclization of γ-amino alcohols derived from this compound represents a highly effective and versatile strategy. The protocols outlined provide a reliable foundation for accessing these valuable scaffolds. Key to success is the careful control of the reaction conditions, particularly in the hydroxyl activation and cyclization step, to favor the formation of the strained four-membered ring over potential side reactions. This modular approach allows for the rapid generation of analog libraries by simply varying the primary amine, making it an invaluable tool for any medicinal chemistry or drug discovery program.
References
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link][6]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link][1]
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry. [Link][7]
-
Christmann, M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link][8]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link][4]
-
Parmar, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link][2]
-
Xu, J. X., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link][3]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link][5]
-
Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. [Link]
-
Al-Masoudi, A. A. H., & Al-Amery, M. H. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link][9]
-
Kumar, V. M. M. J., et al. (2014). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. ResearchGate. [Link][11]
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600. [Link][10]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. 12. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(Oxiran-2-yl)ethan-1-ol as a Versatile C4 Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of modern organic synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of its fundamental building blocks. 2-(Oxiran-2-yl)ethan-1-ol, a seemingly simple C4 molecule, represents a powerful and versatile synthon for the construction of complex molecular architectures. Its utility stems from the orthogonal reactivity of its two key functional groups: a strained, electrophilic oxirane (epoxide) ring and a nucleophilic primary alcohol. This bifunctionality allows for a diverse array of sequential or domino reactions, enabling the stereocontrolled introduction of multiple functional groups.
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth insights into the reactivity, applications, and detailed protocols for leveraging this compound in synthesis. Particular emphasis is placed on its role in generating valuable chiral intermediates, such as 1,2-amino alcohols, which are privileged motifs in many biologically active compounds.[1][2][3]
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₄H₈O₂ | [4][5] |
| Molecular Weight | 88.11 g/mol | [4][5] |
| CAS Number | 19098-31-8 | [4][5][6] |
| Appearance | Combustible liquid | [4] |
| Chirality | Exists as a racemate and as (R) and (S) enantiomers | [7][8] |
Safety and Handling: this compound is classified as a hazardous substance.[4][5] Users must consult the full Safety Data Sheet (SDS) before handling.[9][10][11] Key hazards include:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][8]
-
Physical Hazards: Combustible liquid.[4] Handling Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry place.
The Causality of Reactivity: Understanding the Functional Dyad
The synthetic power of this compound is rooted in the distinct and predictable reactivity of its alcohol and epoxide moieties.
The Strained Epoxide: A Potent Electrophile
The three-membered oxirane ring is characterized by significant ring strain, which is the primary driving force for its reactions. This strain makes the ring's carbon atoms highly susceptible to nucleophilic attack, leading to irreversible ring-opening. The regioselectivity of this attack is a critical aspect for synthetic planning.
-
Under Basic or Neutral Conditions (SN2 Pathway): Strong, unhindered nucleophiles (e.g., amines, azides, thiolates) will attack the less sterically hindered terminal carbon of the epoxide. This reaction proceeds via a classic SN2 mechanism, resulting in a predictable inversion of stereochemistry at the site of attack.[12] This is the most common and synthetically reliable pathway.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring an even better electrophile. The nucleophile then attacks. While the attack still has significant SN2 character, a partial positive charge (carbocation-like character) develops on the more substituted carbon. Consequently, the nucleophile may attack the more substituted carbon, especially with weaker nucleophiles. This pathway can lead to a mixture of regioisomers and must be carefully controlled.
The Primary Alcohol: A Versatile Nucleophile and Functional Handle
The primary hydroxyl group offers a complementary set of synthetic possibilities.
-
Nucleophilicity: The alcohol can act as a nucleophile itself. Under the right conditions, it can participate in intramolecular cyclization by attacking the epoxide, a process governed by Baldwin's rules for ring closure.[13]
-
Functional Group Interconversion: The alcohol is a poor leaving group but can be readily converted into a good one (e.g., tosylate, mesylate) or an alkyl halide, enabling subsequent substitution reactions.[14][15]
-
Protection/Deprotection: To achieve selective chemistry at the epoxide, the alcohol can be temporarily "masked" with a protecting group (e.g., silyl ether, benzyl ether). This strategy is fundamental for multi-step syntheses.[16]
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing another avenue for molecular elaboration.[14][16]
Application Workflow: Synthesis of a Chiral 1,2-Amino Alcohol
One of the most valuable applications of enantiomerically pure this compound is the synthesis of chiral 1,2-amino alcohols, a key pharmacophore in numerous pharmaceuticals. The following workflow details the ring-opening of (S)-2-(oxiran-2-yl)ethan-1-ol with benzylamine.
Caption: Workflow for the synthesis of a chiral amino alcohol.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and rationale.
Protocol 1: Synthesis of (S)-4-(Benzylamino)butane-1,2-diol
This protocol describes the regioselective ring-opening of (S)-2-(oxiran-2-yl)ethan-1-ol with benzylamine, a common method for producing chiral amino diols.
Reaction Scheme: (S)-2-(Oxiran-2-yl)ethan-1-ol + Benzylamine → (S)-4-(Benzylamino)butane-1,2-diol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| (S)-2-(Oxiran-2-yl)ethan-1-ol | 88.11 | 1.00 g | 11.35 | 1.0 eq |
| Benzylamine | 107.15 | 1.46 g (1.5 mL) | 13.62 | 1.2 eq |
| Ethanol (Anhydrous) | 46.07 | 20 mL | - | Solvent |
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-(oxiran-2-yl)ethan-1-ol (1.00 g, 11.35 mmol).
-
Reagent Addition: Add anhydrous ethanol (20 mL) to dissolve the starting material, followed by the dropwise addition of benzylamine (1.5 mL, 13.62 mmol) at room temperature. Causality Note: Using a slight excess of the amine nucleophile ensures complete consumption of the limiting epoxide reagent.
-
Reaction: Heat the reaction mixture to 50°C and stir for 12-16 hours. Causality Note: Gentle heating accelerates the SN2 reaction without promoting significant side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting epoxide should be fully consumed.
-
Work-up: Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the product.
-
Analysis: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a colorless to pale yellow oil. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Silyl Ether Protection of the Hydroxyl Group
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether, allowing for subsequent selective reactions at the epoxide.
Caption: Workflow for TBS protection of the primary alcohol.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound (racemic) | 88.11 | 2.00 g | 22.70 | 1.0 eq |
| Imidazole | 68.08 | 1.85 g | 27.24 | 1.2 eq |
| TBS-Cl | 150.72 | 3.76 g | 24.97 | 1.1 eq |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 40 mL | - | Solvent |
Procedure:
-
Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2.00 g, 22.70 mmol) and imidazole (1.85 g, 27.24 mmol) in anhydrous DCM (40 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add tert-butyldimethylsilyl chloride (TBS-Cl, 3.76 g, 24.97 mmol) portion-wise over 10 minutes. Causality Note: Imidazole acts as a mild base to neutralize the HCl byproduct and as a catalyst for the silylation. Portion-wise addition at 0°C controls the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (20% Ethyl Acetate in Hexanes). The appearance of a less polar spot and disappearance of the starting material indicates reaction completion.
-
Work-up: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography using a gradient of 5% to 20% ethyl acetate in hexanes.
Conclusion
This compound is a high-value building block whose strategic application can significantly streamline synthetic routes to complex targets. By understanding the distinct reactivity of its epoxide and alcohol functionalities, chemists can unlock a wide range of transformations. The protocols provided herein offer robust and reproducible methods for its use in key synthetic operations, forming a solid foundation for its incorporation into research and development programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964066, this compound. Available at: [Link]
-
U.S. Food and Drug Administration. Safety Data Sheet for Ethanol. Available at: [Link]
- Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Farkas, V. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Available at: [Link]
-
Reddy, L. et al. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. Available at: [Link]
-
Sadgir, S. et al. (2023). Synthesis and Biological Evaluation of Some Novel Epoxide Derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
-
Kwo, A. C. (2021). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS Repository. Available at: [Link]
-
Pu, X. et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Jack Westin. Alcohols Important Reactions. MCAT Content. Available at: [Link]
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts (2024). 17.6: Reactions of Alcohols. Available at: [Link]
-
Schrittwieser, J. H. et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]
-
Leah4sci (2023). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 19098-31-8 [sigmaaldrich.com]
- 6. anaxlab.com [anaxlab.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. leap.epa.ie [leap.epa.ie]
- 10. fishersci.com [fishersci.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jackwestin.com [jackwestin.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2-(Oxiran-2-yl)ethan-1-ol as a Versatile Chiral Building Block in the Synthesis of Biologically Active Molecules
Abstract
This technical guide provides an in-depth exploration of 2-(Oxiran-2-yl)ethan-1-ol (CAS 19098-31-8), a highly valuable C4 bifunctional building block in modern medicinal chemistry. Its unique structure, featuring a terminal primary alcohol and a chiral epoxide ring, offers synthetic chemists a powerful tool for the stereocontrolled introduction of complex functionalities. We will dissect the core reactivity of this molecule, detailing the mechanistic principles that govern its transformations. This guide provides field-proven, step-by-step protocols for key synthetic applications, including the synthesis of β-amino alcohols and 1,2-ether diols, which are prevalent motifs in a wide range of pharmaceuticals. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to adapt and innovate upon these methods for the rational design and synthesis of novel bioactive molecules.
Core Principles: Physicochemical Properties and Reactivity Profile
This compound, also known as 2-(2-oxiranyl)ethanol, is a liquid whose utility stems from the orthogonal reactivity of its two functional groups.[1][2] The primary alcohol can act as a nucleophile or be modified through standard transformations, while the strained three-membered oxirane ring is an excellent electrophile, susceptible to ring-opening by a wide array of nucleophiles.
| Property | Value | Source |
| CAS Number | 19098-31-8 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | Not well-documented, related to glycidol (161-163 °C) | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C |
The Dichotomy of Epoxide Reactivity: Regioselective Ring-Opening
The central value of the oxirane moiety lies in its predictable, yet tunable, ring-opening reactions. The choice of catalytic conditions—acidic versus basic/neutral—directly dictates which of the two electrophilic carbons is attacked by the incoming nucleophile. This control is fundamental to achieving the desired molecular architecture.
-
Under Basic or Neutral Conditions (Sₙ2 Pathway): Strong, unhindered nucleophiles directly attack the epoxide. The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom (C3). This results in a product with a secondary alcohol at C2 and the nucleophile attached to C3, with a clean inversion of stereochemistry at the site of attack if a chiral starting material is used.[4] This is the most common and predictable pathway for many synthetic applications.
-
Under Acidic Conditions (Sₙ1-like Pathway): In the presence of a protic or Lewis acid, the epoxide oxygen is first activated by protonation or coordination. This activation polarizes the C-O bonds and imparts significant carbocation-like character to the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge, which is typically the more substituted carbon (C2). This pathway leads to the formation of a primary alcohol at C3 and the nucleophile attached at C2.[4]
The ability to select the regiochemical outcome is a cornerstone of synthetic strategy, as illustrated below.
Caption: Regiochemical control of the nucleophilic ring-opening of this compound.
The Role of the Primary Alcohol
The primary hydroxyl group provides a secondary reactive site. In many synthetic routes, it is advantageous to protect this group prior to manipulating the epoxide to prevent unwanted side reactions, such as the alcohol acting as an intramolecular nucleophile. Standard protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers (Bn) are commonly employed. Conversely, the alcohol can be used strategically, for instance, by being oxidized to an aldehyde or carboxylic acid after the epoxide has been opened, further increasing molecular complexity.
Core Synthetic Applications & Protocols
The true utility of this compound is demonstrated in its application to construct frameworks for biologically active molecules.
Caption: A decision-making workflow for utilizing this compound in a multi-step synthesis.
Application I: Synthesis of β-Amino Alcohols
β-amino alcohols are a critical pharmacophore found in many beta-blockers and other cardiovascular drugs. The reaction of an epoxide with an amine is the most direct route to this moiety.
Protocol 1: Synthesis of (R)-1-(benzylamino)-4-hydroxybutan-2-ol
This protocol details the regioselective ring-opening of (S)-2-(oxiran-2-yl)ethan-1-ol with benzylamine. The Sₙ2 reaction proceeds at the less-substituted carbon (C3), leading to an inversion of stereochemistry and the formation of the (R)-product.
-
Causality: Benzylamine serves as the nucleophile. The reaction is typically run neat or in a protic solvent like ethanol, which can facilitate the proton transfers during the ring-opening. An excess of the amine is used to minimize the formation of dialkylation products and to drive the reaction to completion. The reaction is heated to provide sufficient activation energy for the nucleophilic attack on the stable epoxide ring.
-
Materials:
-
(S)-2-(oxiran-2-yl)ethan-1-ol (1.0 eq, e.g., 1.0 g, 11.35 mmol)
-
Benzylamine (3.0 eq, 3.65 g, 3.75 mL, 34.05 mmol)
-
Ethanol (Absolute, 10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate for workup.
-
Silica gel for column chromatography.
-
-
Step-by-Step Procedure:
-
Combine (S)-2-(oxiran-2-yl)ethan-1-ol, benzylamine, and ethanol in a 50 mL round-bottom flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 16-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The starting epoxide should have a higher Rf value than the polar amino alcohol product.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol and excess benzylamine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford the pure product as a viscous oil.
-
Application II: Synthesis of Aryl Ether Diols
Aryl ether linkages are common in various classes of drugs. The acid-catalyzed ring-opening of epoxides with phenols is an effective method for their synthesis.
Protocol 2: Synthesis of 1-(4-methoxyphenoxy)-4-hydroxybutan-2-ol
This protocol describes the acid-catalyzed ring-opening of racemic this compound with 4-methoxyphenol. Under these Sₙ1-like conditions, the nucleophile preferentially attacks the more substituted C2 carbon.
-
Causality: A catalytic amount of a strong acid (like H₂SO₄) is used to protonate the epoxide oxygen, activating it for attack by the weakly nucleophilic phenol. The solvent, in this case, can be the phenol itself if liquid, or an inert solvent like THF. The reaction is run at a moderate temperature to balance reaction rate and potential side reactions.
-
Materials:
-
This compound (1.0 eq, e.g., 1.0 g, 11.35 mmol)
-
4-Methoxyphenol (1.2 eq, 1.68 g, 13.62 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%, ~12 µL)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
-
Step-by-Step Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenol in anhydrous THF.
-
Add this compound to the solution and stir for 5 minutes.
-
Cool the flask in an ice bath (0°C).
-
Slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-10 hours.
-
Self-Validation: Monitor the disappearance of the starting materials by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel (e.g., gradient elution with 20% to 50% ethyl acetate in hexane).
-
The Critical Role of Stereochemistry
The synthesis of single-enantiomer drugs is a requirement for modern pharmaceuticals. Starting with an enantiomerically pure building block like (R)- or (S)-2-(oxiran-2-yl)ethan-1-ol is a powerful strategy in asymmetric synthesis.[5] The stereochemical outcome of the ring-opening reaction is highly predictable.
| Starting Material | Reaction Type | Site of Attack | Stereochemical Outcome | Resulting Product Configuration at C2 |
| (S)-Epoxide | Sₙ2 (Basic/Neutral) | C3 | Inversion at C3 | (S) configuration retained at C2 |
| (R)-Epoxide | Sₙ2 (Basic/Neutral) | C3 | Inversion at C3 | (R) configuration retained at C2 |
| (S)-Epoxide | Sₙ1-like (Acidic) | C2 | Racemization/Inversion at C2 | Mixture of (R) and (S) |
| (R)-Epoxide | Sₙ1-like (Acidic) | C2 | Racemization/Inversion at C2 | Mixture of (R) and (S) |
Note: The Sₙ1-like pathway often leads to a loss of stereochemical integrity at the center of attack, making the Sₙ2 pathway the preferred method for stereocontrolled synthesis.
Safety and Handling
Like many epoxides, this compound should be handled with care. It is classified as an irritant and may have mutagenic or carcinogenic properties, similar to its structural analog, glycidol.[1][6]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to prevent degradation and potential polymerization.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound stands out as a versatile and powerful building block for the synthesis of biologically active molecules. Its dual functionality, combined with the ability to precisely control the regioselectivity and stereoselectivity of its epoxide ring-opening, provides a reliable and efficient platform for accessing complex molecular architectures. The protocols and principles outlined in this guide serve as a robust starting point for researchers in drug discovery and development, enabling the rational design and construction of the next generation of therapeutics.
References
-
Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. PubMed Central.[Link]
-
Glycidol: A Versatile Chemical Intermediate for Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications.[Link]
-
Significance and use of glycidol. Biblioteka Nauki.[Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate.[Link]
-
(PDF) Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. ResearchGate.[Link]
-
This compound. PubChem.[Link]
-
Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. PubMed Central.[Link]
- Method of producing 2-(oxiran-2-yl)-ethanol.
-
Key Concepts in Stereoselective Synthesis. ETH Zurich.[Link]
Sources
Application Notes & Protocols: 2-(Oxiran-2-yl)ethan-1-ol in Polymer Chemistry and Material Science
Introduction: 2-(Oxiran-2-yl)ethan-1-ol, also known as 2-oxiraneethanol, is a bifunctional monomer of significant interest in the fields of polymer chemistry and material science.[1] Its structure, containing both a reactive epoxide (oxirane) ring and a primary hydroxyl group, offers a versatile platform for creating advanced functional polymers. The high ring strain of the epoxide (approx. 116 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization (ROP).[2] Critically, the presence of the hydroxyl group intramolecularly influences the polymerization kinetics, often leading to accelerated reaction rates and the formation of unique polymer architectures, such as hyperbranched structures.[3]
This guide provides an in-depth exploration of this compound, focusing on its polymerization behavior and its application in creating functional materials. We will delve into the mechanistic principles, provide detailed experimental protocols for polymer synthesis and modification, and discuss characterization techniques for the resulting materials. This document is intended for researchers and professionals engaged in polymer synthesis, drug delivery system development, and advanced materials engineering.
Section 1: Physicochemical Properties and Handling
A thorough understanding of the monomer's properties is crucial for successful experimentation.
| Property | Value | Source |
| Chemical Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1][4] |
| CAS Number | 19098-31-8 | [1][5] |
| Appearance | Liquid | |
| pKa | 14.97 ± 0.10 (Predicted) | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |
Safety & Handling: this compound is associated with several hazards. It is a combustible liquid that may cause skin and serious eye irritation, as well as respiratory irritation.[1] It is harmful if swallowed and suspected of causing cancer.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store under an inert atmosphere as specified to prevent degradation.
Section 2: The Polymerization of this compound
The polymerization of epoxides can proceed through various mechanisms, primarily cationic or anionic ring-opening polymerization (ROP). For epoxy alcohols like this compound, cationic ROP is particularly noteworthy due to the influence of the hydroxyl group.
Mechanistic Insight: Activated Monomer (AM) vs. Activated Chain End (ACE)
In the presence of a hydroxyl group, the cationic polymerization of epoxides can proceed via two competing mechanisms: the Activated Chain End (ACE) and the Activated Monomer (AM) mechanism.[6]
-
Activated Chain End (ACE) Mechanism: This is the conventional pathway where the active cationic center is located on the terminal oxonium ion of the growing polymer chain. This active chain end is then attacked by the oxygen of an incoming monomer molecule.
-
Activated Monomer (AM) Mechanism: The presence of the alcohol functionality introduces a different pathway. The hydroxyl group of a monomer molecule can be protonated by the initiator or the active chain end. This "activated monomer" is then attacked by the hydroxyl group of another monomer or the growing polymer chain. Studies have shown that the presence of the hydroxy group markedly enhances the rate of epoxide ring-opening polymerization, suggesting a significant contribution from the AM mechanism.[3] This often leads to the formation of hyperbranched or dendritic polymer structures.[3]
Caption: Figure 1: Comparison of ACE and AM polymerization pathways.
Protocol: Cationic Ring-Opening Polymerization
This protocol describes a general procedure for the photoinitiated cationic ROP of this compound to synthesize a functional poly(ether-alcohol). Photoinitiated polymerization offers excellent spatial and temporal control over the reaction.[3]
Materials:
-
This compound (monomer)
-
Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (optional, for viscosity control)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Equipment:
-
Glass reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., 365 nm)
-
Standard glassware for purification
-
Vacuum oven
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (N₂ or Ar).
-
Monomer & Initiator Setup: In the reaction vessel under an inert atmosphere, add this compound (e.g., 5.0 g, 56.7 mmol). If using a solvent, add anhydrous DCM (e.g., 5 mL).
-
Initiator Addition: Add the diaryliodonium salt photoinitiator (typically 0.1-1.0 mol% relative to the monomer). Stir the mixture in the dark until the initiator is fully dissolved.
-
Causality Note: The initiator concentration affects both the rate of polymerization and the final molecular weight of the polymer. Higher initiator concentrations generally lead to faster rates but lower molecular weights.
-
-
Polymerization: Expose the stirred solution to UV irradiation. The reaction is often exothermic; maintain a consistent temperature if necessary using a water bath. Monitor the reaction progress by taking small aliquots and analyzing the disappearance of the monomer peaks via FT-IR or ¹H NMR spectroscopy.
-
Self-Validation: The viscosity of the solution will increase noticeably as polymerization proceeds. A simple visual check provides a qualitative measure of progress.
-
-
Termination & Purification: Once the desired conversion is reached (or the reaction has proceeded for a set time, e.g., 1-2 hours), turn off the UV lamp. Dilute the viscous solution with a small amount of DCM and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Isolation: Decant the solvent and collect the precipitated polymer. Redissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to further purify it.
-
Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Expected Outcome: A viscous liquid or solid functional polyether with pendant primary hydroxyl groups along the backbone.
Section 3: Application in Hydrogel Formation
The synthesized polyethers, rich in hydroxyl groups, or the monomer itself can be used as crosslinkers to form hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications like drug delivery and tissue engineering.[7][8]
Protocol: PVA-Based Hydrogel Crosslinked with this compound
This protocol describes the formation of a hydrogel by crosslinking Poly(vinyl alcohol) (PVA), a biocompatible and widely used polymer, with the epoxide functionality of this compound.[9]
Caption: Figure 2: Step-by-step workflow for hydrogel synthesis.
Materials:
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed)
-
This compound (crosslinker)
-
Sodium hydroxide (NaOH) solution (0.1 M, catalyst)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS) for swelling studies
Procedure:
-
PVA Solution: Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90°C with vigorous stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Crosslinking Mixture: To the PVA solution, add this compound. The amount can be varied (e.g., 5-15 wt% relative to PVA) to control the crosslinking density. Add a small amount of 0.1 M NaOH to catalyze the reaction.
-
Causality Note: The crosslinker concentration is a critical parameter. Higher concentrations will lead to a more densely crosslinked network, resulting in a stiffer hydrogel with a lower swelling capacity and slower drug release.[10]
-
-
Homogenization and Casting: Stir the mixture thoroughly until homogeneous. Pour the solution into a mold (e.g., a petri dish) to a desired thickness.
-
Curing: Place the mold in an oven at 60°C for 24 hours to facilitate the crosslinking reaction between the epoxide groups and the hydroxyl groups of PVA.
-
Purification: After curing, remove the hydrogel from the mold and immerse it in a large volume of DI water for 48 hours, changing the water periodically to wash out any unreacted monomer, catalyst, and non-crosslinked polymer chains.
-
Characterization (Swelling Study): a. Cut the purified hydrogel into pre-weighed samples (W_d). b. Immerse the samples in PBS (pH 7.4) at 37°C. c. At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (W_s). d. Calculate the swelling ratio (SR) as: SR (%) = [(W_s - W_d) / W_d] * 100. e. Continue until the weight becomes constant, indicating equilibrium swelling.
| Crosslinker (wt%) | Equilibrium Swelling Ratio (SR %) in PBS |
| 5% | ~800-1000% |
| 10% | ~500-700% |
| 15% | ~300-450% |
| Note: These are representative values; actual results will vary based on PVA molecular weight and reaction conditions. |
Section 4: Application in Surface Modification
The dual functionality of this compound makes it an excellent agent for modifying material surfaces. The hydroxyl group can anchor the molecule to a substrate, while the reactive epoxide ring provides a versatile handle for the covalent immobilization of biomolecules.[11] This is critical for creating biocompatible implants, biosensors, and targeted drug delivery nanoparticles.
Protocol: Functionalization of Silica Surfaces for Bioconjugation
This protocol details a method to functionalize a silica-based surface (e.g., glass slide, silicon wafer, or silica nanoparticles) to create a reactive layer for protein immobilization.
Caption: Figure 3: Multi-step process for surface functionalization and bioconjugation.
Materials:
-
Silica substrate (e.g., glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS REQUIRED.
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) - a silane analog that mimics the functionality of this compound for surface grafting.
-
Anhydrous toluene
-
Model protein (e.g., Bovine Serum Albumin or a specific antibody) in PBS buffer.
Procedure:
-
Surface Activation (Hydroxylation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a chemical fume hood with appropriate PPE. Never store it in a sealed container.
-
Immerse the silica substrates in freshly prepared Piranha solution for 30 minutes to clean and maximize the density of surface hydroxyl (-OH) groups.
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization (Epoxy Functionalization):
-
Prepare a 2% (v/v) solution of GPTMS in anhydrous toluene.
-
Immerse the activated, dry substrates in the GPTMS solution for 2-4 hours at room temperature under an inert atmosphere.
-
Causality Note: The trimethoxysilane group of GPTMS reacts with the surface hydroxyls to form stable covalent Si-O-Si bonds, grafting the molecule to the surface and exposing the reactive epoxy group.
-
After incubation, rinse the substrates with toluene, followed by ethanol, and finally DI water to remove any physically adsorbed silane. Dry the functionalized substrates.
-
-
Biomolecule Immobilization:
-
Prepare a solution of the desired protein (e.g., 1 mg/mL) in PBS (pH 7.4).
-
Incubate the epoxy-functionalized substrates with the protein solution overnight at 4°C.
-
Mechanism: The nucleophilic amine groups (e.g., from lysine residues) on the protein surface attack and open the epoxide ring, forming a stable covalent bond.
-
Rinse the substrates thoroughly with PBS to remove non-covalently bound protein. The surface is now bio-functionalized.
-
Characterization:
-
Polymer Analysis: The synthesized polymers should be characterized using standard techniques to determine their structure, molecular weight, and thermal properties.[12][13]
-
¹H NMR Spectroscopy: To confirm the polymer structure and verify the ring-opening.
-
Gel Permeation Chromatography (GPC/SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
-
Hydrogel Analysis: Characterization involves assessing physical and mechanical properties.[10][14]
-
Rheology: To measure storage (G') and loss (G'') moduli, indicating the gel's viscoelastic properties.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the lyophilized hydrogel.
-
-
Surface Analysis:
-
Contact Angle Goniometry: To measure the change in surface wettability (hydrophilicity/hydrophobicity) after each modification step.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and presence of new chemical bonds on the surface.
-
References
- Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. (n.d.). University of Toronto T-Space Repository.
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
- Crivello, J. V., & Shim, S. (2000). Photoinitiated cationic polymerization of epoxy alcohol monomers. Journal of Polymer Science Part A: Polymer Chemistry, 38(3), 389-401.
- Pinter, N., et al. (2022). Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition. ACS Sustainable Chemistry & Engineering.
-
The mechanisms of the ring-opening cationic polymerization of epoxy in the presence of alcohol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Pascault, J. P., & Williams, R. J. J. (2010). General Concepts about Epoxy Polymers. Wiley-VCH.
- Sanda, F., & Endo, T. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers, 4(1), 38-63.
- Orienti, I., et al. (2002). Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems. Archiv der Pharmazie, 335(2-3), 89-93.
- Lin, C. C., & Anseth, K. S. (2011). PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids.
-
Polymer characterization (II). (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
- Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)
- Nairn, J. A. (2007). Polymer Structure and Characterization.
-
Ethanol-induced composite hydrogel based on propylene glycol alginate and zein: Formation, characterization and application. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Dual Responsive Poly(vinyl alcohol)-2-(dimethylamino)ethyl Methacrylate Hydrogels: Effect of Crosslinking Agent on Swelling and Anti-cancer Drug Release Properties. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ring-Opening Polymerization—An Introductory Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 19098-31-8 | this compound | Epoxides | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels formed by crosslinked poly(vinyl alcohol) as sustained drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cof.orst.edu [cof.orst.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 2-(Oxiran-2-yl)ethan-1-ol with Amines and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-(Oxiran-2-yl)ethan-1-ol
This compound, also known as 2-hydroxyethyloxirane, is a versatile bifunctional building block in modern organic synthesis.[1][2][3] Its structure, containing both a strained, electrophilic epoxide ring and a nucleophilic primary hydroxyl group, offers a rich landscape for chemical transformations. This unique combination allows for the construction of complex molecular architectures, particularly 1,3-substituted amino alcohols and related scaffolds, which are prevalent in a wide array of biologically active molecules and pharmaceutical agents.[4][5]
The epoxide (oxirane) moiety is highly susceptible to nucleophilic ring-opening reactions, a process driven by the release of inherent ring strain. The primary alcohol can act as an internal nucleophile, a directing group, or a handle for subsequent functionalization. Understanding and controlling the reactivity of these two groups is paramount for its effective use in multi-step syntheses, especially in the development of new drug candidates. This guide provides a detailed exploration of the core principles governing its reactions with amines and other nucleophiles, complete with actionable protocols and mechanistic insights.
Foundational Principles of Reactivity
The Epoxide Ring: A Hub of Electrophilicity
The three-membered oxirane ring is the primary site of reactivity. The carbon-oxygen bonds are polarized, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The significant angle strain in the ring (bond angles of ~60° instead of the ideal 109.5° for sp³ carbons) provides a strong thermodynamic driving force for ring-opening reactions.
Mechanism and Regioselectivity of Ring-Opening
The regiochemical outcome of the epoxide ring-opening is critically dependent on the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.
-
Basic or Neutral Conditions (SN2 Pathway): Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[6] The nucleophile directly attacks one of the electrophilic carbons of the epoxide. For an unsymmetrical epoxide like this compound, the attack predominantly occurs at the less sterically hindered carbon atom (the terminal C3 position). This is the most common and predictable pathway for strong, basic nucleophiles like amines, alkoxides, and thiolates. The result is an anti-addition, leading to a trans-configured product.
-
Acidic Conditions (SN2-like to SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, creating a much more reactive electrophile.[6] This activation facilitates the attack by even weak nucleophiles. The regioselectivity under acidic conditions is more complex. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. For this compound, which has two secondary carbons, the attack still favors the terminal position due to reduced steric hindrance, but the selectivity may be less pronounced compared to basic conditions.[6]
The following diagram illustrates the general mechanism for the aminolysis of this compound under basic/neutral conditions.
Caption: Base-catalyzed epoxide opening by an amine.
Reaction with Amines: Synthesis of Amino Alcohols
The reaction of epoxides with amines, known as aminolysis, is a cornerstone transformation for producing β-amino alcohols, a motif central to many pharmaceuticals, including β-blockers and chiral auxiliaries.[5][7][8]
Mechanistic Considerations
The reaction typically proceeds without a catalyst by simply heating the epoxide and the amine, sometimes in a protic solvent like ethanol or isopropanol, or under solvent-free conditions.[7] The use of Lewis acids or other promoters can accelerate the reaction, especially for less reactive amines, but may also affect regioselectivity.[5][7]
-
Stoichiometry: Using an excess of the amine is common to prevent the product, a secondary amino alcohol, from reacting with another molecule of the epoxide, which would lead to undesired dialkylation products.[9]
-
Reactivity: Primary amines react readily, while secondary amines are slightly less reactive due to increased steric hindrance. Tertiary amines can act as base catalysts but typically do not open the ring themselves unless they are subsequently demethylated in a process like the Hofmann elimination.[10]
Protocol 1: General Procedure for the Aminolysis of this compound
This protocol describes a general, solvent-free method for reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., benzylamine, morpholine) (2.0 - 3.0 eq)
-
Round-bottom flask with stir bar
-
Condenser (if heating is required)
-
TLC plates (e.g., silica gel 60 F254)
-
Appropriate solvent system for TLC (e.g., Dichloromethane/Methanol 9:1)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (2.0 eq).
-
Addition of Epoxide: While stirring, add this compound (1.0 eq) dropwise to the flask. Causality Note: The reaction can be exothermic. Slow addition helps to control the temperature.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the amine's reactivity. For less reactive amines, the mixture can be heated to 50-80 °C.[7]
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC). The starting epoxide is relatively nonpolar, while the resulting amino alcohol product is significantly more polar and will have a lower Rf value.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the epoxide by TLC), cool the mixture to room temperature.
-
Remove the excess amine under reduced pressure using a rotary evaporator.
-
The crude residue can often be purified by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is typically effective.
-
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Self-Validation: The protocol's success is validated at each stage. TLC confirms the conversion of starting material to a new, more polar product. The removal of excess amine is confirmed by the volume reduction during evaporation. Finally, chromatographic purification followed by spectroscopic analysis provides definitive structural proof and assesses purity.
Reactions with Other Nucleophiles
The electrophilic nature of the epoxide ring allows for reactions with a wide range of other nucleophiles beyond amines.[6]
| Nucleophile Class | Nucleophile Example | Product Type | Typical Conditions |
| Oxygen | Methanol (CH₃OH), Water (H₂O) | β-hydroxy ether, Diol | Acid or base catalysis |
| Sulfur | Thiophenol (PhSH) | β-hydroxy thioether | Base catalysis (e.g., NaH, Et₃N) |
| Carbon | Grignard (R-MgBr), Organolithium (R-Li) | Hydroxyalkane | Anhydrous ether or THF |
| Halogen | Hydrochloric Acid (HCl) | Chlorohydrin | Anhydrous conditions |
Protocol 2: Thiolysis with Sodium Thiophenolate
This protocol provides an example of ring-opening with a soft sulfur nucleophile under basic conditions.
Materials:
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Addition: Add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Safety Note: Hydrogen gas is evolved. Ensure proper ventilation. Stir for 30 minutes at 0 °C to ensure complete formation of the sodium thiophenolate.
-
Epoxide Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the epoxide.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
Caption: Experimental workflow for nucleophilic ring-opening.
Safety and Handling Considerations
Epoxides, as a class, should be handled with care due to their potential toxicity and mutagenicity.[11] this compound is suspected of causing cancer and is known to cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[14]
-
Spills: Absorb spills with an inert material like vermiculite or sand. Do not use combustible materials like sawdust.[12][13]
-
Disposal: Dispose of all waste, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations for hazardous waste.[11]
References
-
Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. (2016). TÜBİTAK Academic Journals. Available at: [Link]
-
Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. (2003). Tetrahedron Letters. Available at: [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
-
Epoxide ring opening with alcohol and amine in nitromethane at room temperature. (2014). ResearchGate. Available at: [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2017). Chemical Communications (RSC Publishing). Available at: [Link]
-
Safe Handling of Epoxy Resin Systems. Wolverine Coatings Corporation. Available at: [Link]
-
Safety Precautions in the Laboratory. University of Vermont. Available at: [Link]
-
Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for. (2009). Digital Commons @ EMU. Available at: [Link]
-
Brønsted Acid-Catalysed Epoxide Ring-Opening Using Amine Nucleophiles: A facile access to β-amino alcohols. Semantic Scholar. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]
-
2-(Oxetan-2-yl)ethan-1-ol. MySkinRecipes. Available at: [Link]
-
Epoxy Resin Safety Precautions. Entropy Resins. Available at: [Link]
-
Epoxy Resin Systems Safe Handling Guide. Crosslink Technology Inc.. Available at: [Link]
-
Handling Chemicals. Wittenberg University. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. Available at: [Link]
-
Reactions of Amines. Jasperse, Chem 360. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). ResearchGate. Available at: [Link]
-
This compound (C4H8O2). PubChemLite. Available at: [Link]
-
24.7: Reactions of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 19098-31-8 [sigmaaldrich.com]
- 4. ursa.cat [ursa.cat]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. tandfonline.com [tandfonline.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Safety Precautions in the Laboratory [ou.edu]
- 12. wolverinecoatings.com [wolverinecoatings.com]
- 13. entropyresins.com [entropyresins.com]
- 14. crosslinktech.com [crosslinktech.com]
Experimental protocol for ring-opening of "2-(Oxiran-2-yl)ethan-1-ol"
An In-Depth Guide to the Ring-Opening of 2-(Oxiran-2-yl)ethan-1-ol: Protocols and Mechanistic Insights
Introduction: The Synthetic Versatility of a Bifunctional Epoxide
The epoxide, a three-membered cyclic ether, is a cornerstone functional group in modern organic synthesis. Its inherent ring strain (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, providing a reliable and stereospecific method for introducing 1,2-difunctionality.[1][2] this compound, also known as 3,4-epoxy-1-butanol (CAS: 19098-31-8), is a particularly valuable building block.[3] It possesses two key reactive sites: the electrophilic epoxide ring and a nucleophilic primary alcohol. This bifunctionality allows for a diverse range of transformations, from simple intermolecular ring-openings to complex intramolecular cyclizations, making it a versatile precursor for synthesizing amino alcohols, diols, thioethers, and heterocyclic systems like substituted 1,4-dioxanes.[4]
This application note provides detailed experimental protocols for the ring-opening of this compound using various nucleophiles under both nucleophilic (base-promoted) and acid-catalyzed conditions. It delves into the mechanistic rationale behind each protocol, offering troubleshooting guidance and methods for product characterization to aid researchers in drug development and chemical synthesis.
Critical Safety Information
Working with epoxides and other reactive chemicals requires strict adherence to safety protocols.
-
Primary Hazards : this compound is classified as an irritant and may cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Many reagents used in these protocols, such as strong acids, bases, and thiols, carry their own significant hazards.
-
Handling : All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Safety Data Sheets (SDS) : Always consult the SDS for each chemical before starting any experiment to fully understand its hazards, handling precautions, and emergency procedures.[5][6][7]
Core Principles: Mechanistic Dichotomy of Epoxide Ring-Opening
The regiochemical outcome of the ring-opening reaction is dictated by the reaction conditions. Understanding this dichotomy is crucial for predictive synthesis.
Base-Catalyzed/Nucleophilic Pathway (S_N2 Mechanism)
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons.[8][9] The reaction proceeds via a classic S_N2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom.[10][11] This backside attack results in an inversion of stereochemistry at the site of attack and opens the ring to form an alkoxide intermediate, which is subsequently protonated during work-up to yield the final product.[10][11]
Caption: S_N2 mechanism for base-catalyzed epoxide ring-opening.
Acid-Catalyzed Pathway (S_N1/S_N2 Hybrid Character)
In the presence of an acid, the epoxide oxygen is first protonated, transforming the poor hydroxyl leaving group into a good water leaving group and activating the ring toward nucleophilic attack.[1][12][13] The subsequent nucleophilic attack occurs with S_N2-like backside stereochemistry.[14] However, the regioselectivity depends on the substitution pattern. For epoxides with only primary and secondary carbons, like this compound, the attack generally occurs at the less substituted carbon (S_N2-like).[13][14] If a tertiary carbon is present, the attack favors that carbon due to the stabilization of a partial positive charge in the transition state (S_N1-like character).[13][14]
Caption: General mechanism for acid-catalyzed epoxide ring-opening.
Experimental Protocols
The following protocols are designed as robust starting points for research applications. All reactions should be monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique to determine completion.
Protocol 1: Synthesis of a β-Amino Alcohol via Aminolysis
This protocol details the ring-opening of this compound with an amine nucleophile, a fundamental transformation for creating building blocks used in pharmaceuticals and materials science.[15][16] A metal- and solvent-free approach using acetic acid as a mediator is presented here for its high regioselectivity and green chemistry advantages.[16]
Rationale: Acetic acid protonates the epoxide, activating it for nucleophilic attack by the amine. The reaction proceeds with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon of the epoxide.
Materials and Equipment
| Chemical | CAS No. | Purity | Notes |
| This compound | 19098-31-8 | >97% | Starting material |
| Benzylamine | 100-46-9 | >99% | Nucleophile |
| Acetic Acid, Glacial | 64-19-7 | >99.7% | Catalyst/Mediator |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction/chromatography |
| Saturated NaHCO₃ (aq) | N/A | N/A | For work-up |
| Brine (Saturated NaCl) | N/A | N/A | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | ACS Grade | Drying agent |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Condenser | |||
| Heating mantle with temperature control | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Glassware for column chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 88.1 mg).
-
Reagent Addition: Add benzylamine (1.1 mmol, 117.9 mg, 1.1 equiv) followed by glacial acetic acid (1.1 mmol, 66.1 mg, 1.1 equiv).
-
Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:MeOH eluent) until the starting epoxide spot is consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) to neutralize the acetic acid. Caution: CO₂ evolution may occur.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up - Washing: Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography (eluent: gradient of dichloromethane to 10:1 DCM:MeOH) to afford the pure β-amino alcohol product.
Caption: Experimental workflow for the aminolysis of this compound.
Protocol 2: Synthesis of a β-Hydroxy Thioether via Thiolysis
This protocol describes the base-promoted ring-opening of the epoxide with a thiol, yielding a β-hydroxy thioether.[17] These products are valuable intermediates in medicinal chemistry and materials science.
Rationale: The base (NaOH) deprotonates the thiol to form a more potent thiolate nucleophile.[18] The thiolate then attacks the less substituted carbon of the epoxide in an S_N2 fashion.[18] Ethanol is a suitable protic solvent that can participate in proton transfer steps.
Materials and Equipment
| Chemical | CAS No. | Purity | Notes |
| This compound | 19098-31-8 | >97% | Starting material |
| Thiophenol | 108-98-5 | >99% | Nucleophile |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% | Base |
| Ethanol (EtOH) | 64-17-5 | Anhydrous | Solvent |
| Diethyl Ether | 60-29-7 | ACS Grade | For extraction |
| 1 M HCl (aq) | N/A | N/A | For work-up |
| Saturated NaHCO₃ (aq) | N/A | N/A | For work-up |
| Anhydrous Na₂SO₄ | 7757-82-6 | ACS Grade | Drying agent |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Septum and nitrogen inlet | |||
| Syringes | |||
| Standard glassware for work-up and purification |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL round-bottom flask under a nitrogen atmosphere, add ethanol (5 mL) and sodium hydroxide (1.1 mmol, 44 mg, 1.1 equiv). Stir until the NaOH is fully dissolved.
-
Nucleophile Preparation: Add thiophenol (1.0 mmol, 110.2 mg, 1.0 equiv) to the ethanolic NaOH solution and stir for 10 minutes at room temperature to form the sodium thiophenolate salt.
-
Substrate Addition: Add this compound (1.2 mmol, 105.7 mg, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. Monitor for completion by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), which typically takes 3-6 hours.
-
Work-up - Quenching: Carefully quench the reaction by adding 1 M HCl (~5 mL) until the solution is neutral or slightly acidic (check with pH paper).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexanes to 4:1 hexanes:ethyl acetate) to isolate the β-hydroxy thioether.
Caption: Experimental workflow for the thiolysis of this compound.
Protocol 3: Acid-Catalyzed Intramolecular Cyclization to a Dioxane Derivative
This protocol utilizes the internal primary alcohol as a nucleophile in an acid-catalyzed intramolecular ring-opening/cyclization cascade to form a substituted 1,4-dioxane derivative, specifically 1,4-dioxane-2,6-dimethanol.[4]
Rationale: An acid catalyst (e.g., sulfuric acid) protonates the epoxide oxygen, activating the ring. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking an epoxide carbon to form a six-membered ring. This type of reaction is often preceded by the dimerization of the starting material.
Materials and Equipment
| Chemical | CAS No. | Purity | Notes |
| This compound | 19098-31-8 | >97% | Starting material |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98% | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |
| Triethylamine (Et₃N) | 121-44-8 | >99% | For quenching |
| Anhydrous Na₂SO₄ | 7757-82-6 | ACS Grade | Drying agent |
| Equipment | |||
| Round-bottom flask with stir bar | |||
| Septum and nitrogen inlet | |||
| Ice bath | |||
| Syringes | |||
| Standard glassware for work-up and purification |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (10.0 mmol, 881 mg) in anhydrous dichloromethane (40 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add concentrated sulfuric acid (0.1 mmol, ~5.4 µL, 0.01 equiv) dropwise with vigorous stirring.
-
Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up - Quenching: Cool the mixture back to 0 °C and quench the reaction by slowly adding triethylamine (~0.2 mmol, 28 µL) to neutralize the sulfuric acid.
-
Work-up - Washing: Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, often a mixture of diastereomers of 1,4-dioxane-2,6-dimethanol, can be purified by silica gel chromatography or distillation under reduced pressure.
Data Summary and Characterization
Table of Expected Outcomes
| Protocol | Nucleophile | Catalyst/Conditions | Major Product |
| 1 | Benzylamine | Acetic Acid, 60 °C | 4-(benzylamino)butane-1,2-diol |
| 2 | Thiophenol | NaOH, EtOH, RT | 4-(phenylthio)butane-1,2-diol |
| 3 | Internal -OH | H₂SO₄, DCM, RT | 1,4-Dioxane-2,6-dimethanol |
Product Characterization
Successful synthesis of the target molecules is confirmed by a combination of spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy : The most definitive method.
-
Confirmation of Ring-Opening : Look for the disappearance of the characteristic epoxide proton signals, which typically appear in the 2.5-3.5 ppm range in the ¹H NMR spectrum.[19] The corresponding epoxide carbon signals in the ¹³C NMR spectrum (around 45-55 ppm) will also disappear.[19]
-
Appearance of New Signals : New signals corresponding to the protons and carbons of the newly formed diol or substituted alcohol will appear. For example, new CH-O protons will be seen in the 3.5-4.5 ppm region.
-
-
FT-IR Spectroscopy :
-
Disappearance of the epoxide C-O stretching vibration (often near 820-950 cm⁻¹ and ~1250 cm⁻¹).
-
Appearance or broadening of a strong O-H stretching band around 3200-3600 cm⁻¹ for the newly formed alcohol group(s).[20]
-
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the product, verifying the addition of the nucleophile to the starting epoxide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst or reagent. 2. Reaction temperature too low or time too short. 3. Deactivated catalyst or poor-quality reagents. | 1. Increase catalyst loading or use a slight excess of the nucleophile. 2. Increase temperature moderately or extend reaction time; monitor by TLC. 3. Use freshly opened or purified reagents and solvents. |
| Formation of Diol Byproduct | Presence of water in the reaction mixture acting as a nucleophile.[21] | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Poor Regioselectivity | Reaction conditions are borderline between acidic and basic, or the nucleophile is not selective. | For S_N2 reactions, ensure strongly basic/nucleophilic conditions. For acid-catalyzed reactions, use a well-defined acid catalyst.[21] |
| Polymerization | Harsh reaction conditions (e.g., high concentration of strong acid or base, high temperature). | Use a milder catalyst, lower the reaction temperature, or add the epoxide slowly to a solution of the nucleophile and catalyst to maintain a low epoxide concentration. |
References
- Benchchem. 1,4-Dioxane-2,6-dimethanol | For Research Use Only. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHevHJbhtRd5boZOV_OTS5elxkRPVTDIvDMeXeICDZ1xnySOOO2T_u9LSuUNij1G7CVgGlD-_NT6yh8nbUJgxQC9_QliVvFxJN-r1bhLUVqtioL6aSPZbIdLM_0F94t_gvGb-g=]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9964066]
- Chemistry Steps. Epoxides Ring-Opening Reactions. [URL: https://www.chemistrysteps.com/epoxides-ring-opening-reactions/]
- ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. [URL: https://www.researchgate.net/publication/382025807_Different_protocols_for_the_nucleophilic_ring-opening_reaction_of_epoxides]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh996f29d6]
- Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides/opening-ring-epoxides/v/ring-opening-reactions-of-epoxides-strong-nucleophiles-jay]
- JoVE. Video: Base-Catalyzed Ring-Opening of Epoxides. [URL: https://www.jove.
- Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [URL: https://www.masterorganicchemistry.com/reaction-guide/reaction-of-epoxides-with-nucleophiles-under-basic-conditions/]
- ResearchGate. Detailed studies on the epoxide ring opening reactions of 1 by isotope... [URL: https://www.researchgate.net/figure/Detailed-studies-on-the-epoxide-ring-opening-reactions-of-1-by-isotope-labeling_fig2_340810352]
- ResearchGate. Highly regioselective ring-opening of epoxides with amines: A metal- and solvent-free protocol for the synthesis of β-amino alcohols | Request PDF. [URL: https://www.researchgate.net/publication/341278149_Highly_regioselective_ring-opening_of_epoxides_with_amines_A_metal-_and_solvent-free_protocol_for_the_synthesis_of_b-amino_alcohols]
- Sigma-Aldrich. SAFETY DATA SHEET (Ethanol). [URL: https://www.sigmaaldrich.com/US/en/sds/sial/459836]
- RSC Publishing. Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01918a]
- ResearchGate. Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). [URL: https://www.researchgate.net/figure/Experimental-and-theoretical-1-H-NMR-chemical-shifts-of-1-4-d-ppm_tbl1_273144882]
- Oregon State University. CH 336: Epoxide Spectroscopy. [URL: https://chem.libretexts.org/Courses/Oregon_State_University/CH_336/Chapter_12%3A_Spectroscopy_of_Ethers_and_Epoxides]
- MDPI. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. [URL: https://www.mdpi.com/2073-4344/11/1/8]
- Fisher Scientific. SAFETY DATA SHEET (Ethylene dimercaptan). [URL: https://www.fishersci.com/msds?productName=AC118740050]
- MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [URL: https://www.mdpi.com/1420-3049/24/19/3545]
- FDA.gov. SAFETY DATA SHEET (Acetone). [URL: https://www.accessdata.fda.
- Benchchem. Technical Support Center: Optimization of Epoxide Ring-Opening Reactions. [URL: https://www.benchchem.
- Master Organic Chemistry. Opening of Epoxides With Acid. [URL: https://www.masterorganicchemistry.com/2015/02/02/opening-of-epoxides-with-acid/]
- ResearchGate. NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo- N - o -tolylbutanamides as Odorless Thiol Equivalents. [URL: https://www.researchgate.net/publication/250017122_NaOH-Promoted_Thiolysis_of_Oxiranes_Using_2-Bisalkylthiomethylene-3-oxo-N-o-tolylbutanamides_as_Odorless_Thiol_Equivalents]
- Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02128b]
- Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.06%3A_Reactions_of_Epoxides_-_Ring-opening]
- Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [URL: https://www.khanacademy.
- YouTube. Reactions of thiols. [URL: https://www.youtube.
- OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. [URL: https://openstax.org/books/organic-chemistry/pages/18-5-reactions-of-epoxides-ring-opening]
- Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides/18.05%3A_Reactions_of_Epoxides_-_Ring-opening]
- YouTube. Base Catalyzed Epoxide Opening. [URL: https://www.youtube.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. fishersci.com [fishersci.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2-(Oxiran-2-yl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates
Foreword: Unlocking Complexity from a Simple Precursor
In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a drug development pipeline. 2-(Oxiran-2-yl)ethan-1-ol, particularly in its chiral forms (e.g., (S)-2-(oxiran-2-yl)ethan-1-ol), represents a quintessential C4 building block of immense strategic value.[1][2][3] Its structure, though deceptively simple, is rich with synthetic potential. The molecule features two distinct functional groups: a strained oxirane (epoxide) ring and a primary alcohol. This duality allows for orthogonal chemical modifications and makes it a versatile precursor for a range of complex pharmaceutical intermediates.[4]
The high ring strain of the epoxide makes it susceptible to nucleophilic attack, providing a reliable method for introducing new functionalities with defined regioselectivity.[5] Concurrently, the hydroxyl group offers a handle for esterification, etherification, or oxidation. When used in its enantiomerically pure form, this compound enables the synthesis of chiral drugs, a crucial consideration as the biological activity of stereoisomers can differ significantly.[6]
This document serves as a technical guide for researchers and drug development professionals, detailing the application of this compound in the synthesis of key intermediates for two distinct classes of pharmaceuticals: antibacterial oxazolidinones and antiviral β-amino alcohols. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings.
Application Note 1: Synthesis of an Oxazolidinone Core for Linezolid Analogues
1.1. Strategic Imperative: The Oxazolidinone Scaffold
The oxazolidinone ring is the core pharmacophore of a critical class of antibiotics that includes Linezolid.[7][8] These drugs combat multi-drug-resistant Gram-positive bacteria by a unique mechanism of inhibiting protein synthesis at the initiation stage.[7] The synthesis of the (S)-enantiomer of the oxazolidinone core is paramount for antibacterial activity. A key strategy for constructing this ring involves the reaction of a chiral epoxide with an isocyanate. While many syntheses start with epichlorohydrin, a closely related and synthetically accessible derivative, (S)-2-(oxiran-2-ylmethylene)isoindole-1,3-dione, serves as an excellent proxy to demonstrate the utility of the chiral oxirane moiety derived from a this compound backbone.
1.2. Synthetic Workflow: [3+2] Cycloaddition for Oxazolidinone Formation
The core transformation is a Lewis acid-catalyzed [3+2] cycloaddition reaction. The epoxide acts as the three-atom component and the isocyanate provides the two-atom component to form the five-membered oxazolidinone ring.
Caption: Synthetic workflow for the Linezolid intermediate.
1.3. Mechanistic Rationale: The Role of the Lewis Acid Catalyst
The direct reaction between an epoxide and an isocyanate is often slow. A Lewis acid catalyst, such as anhydrous lithium bromide (LiBr), is employed to accelerate the reaction.[9] The lithium ion coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the terminal carbon atom of the epoxide significantly more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of the isocyanate. This is followed by an intramolecular cyclization, where the oxygen of the isocyanate attacks the other carbon of the original epoxide, forming the stable five-membered oxazolidinone ring. This catalytic approach avoids the need for hazardous reagents like n-butyllithium or cryogenic conditions, which are limitations in other synthetic routes.[10]
1.4. Experimental Protocol: Synthesis of (S)-2-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindole-1,3-dione
This protocol is adapted from a patented procedure, demonstrating an efficient and scalable method.[9]
Materials:
-
(S)-2-(oxiran-2-ylmethyl)isoindole-1,3-dione (Epoxide Precursor)
-
3-Fluoro-4-morpholinophenyl isocyanate
-
Anhydrous Lithium Bromide (LiBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Petroleum Ether
Procedure:
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous lithium bromide (0.9 g).
-
Reagent Addition: Under a nitrogen atmosphere, add (S)-2-(oxiran-2-ylmethyl)isoindole-1,3-dione (3.66 g) and 30 mL of anhydrous DMF. Stir the mixture until all solids are dissolved.
-
Isocyanate Addition: In a separate flask, dissolve 3-fluoro-4-morpholinophenyl isocyanate (4.0 g) in 20 mL of anhydrous DMF. Add this solution to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add 60 mL of deionized water to precipitate the product.
-
Isolation and Purification: Filter the resulting solid precipitate. Wash the filter cake with cold petroleum ether (2 x 10 mL) to remove non-polar impurities.
-
Drying: Dry the white solid product under vacuum to yield (S)-2-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindole-1,3-dione.
1.5. Data Summary: Influence of Reaction Temperature
The reaction conditions, particularly temperature, have a significant impact on the reaction yield. The following data is compiled from examples within the source patent.[9]
| Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 60 | 4 | 90.11 |
| 2 | DMF | 100 | 4 | 92.72 |
| 3 | DMF | 115 | 4 | 95.16 |
| 4 | Toluene | 120 | 4 | 95.07 |
Table 1: Summary of reaction conditions and yields for the synthesis of the Linezolid intermediate.
Application Note 2: Synthesis of Chiral β-Amino Alcohols for Antiviral Agents
2.1. Strategic Imperative: The β-Amino Alcohol Motif
Chiral β-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including HIV protease inhibitors like Darunavir and Atazanavir.[11] The synthesis of these motifs often relies on the regioselective ring-opening of a chiral epoxide with an amine. This compound is an ideal precursor for this transformation, as it provides a direct route to 1-amino-4-hydroxybutan-2-ol derivatives, which are versatile intermediates for more complex drug targets.
2.2. Synthetic Workflow: Nucleophilic Ring-Opening of the Epoxide
The fundamental reaction is the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. This reaction is highly regioselective, following an S(_N)2 mechanism.
Caption: General workflow for β-amino alcohol synthesis.
2.3. Mechanistic Rationale: Regioselectivity and Catalysis
Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide like this compound proceeds via an S(_N)2 mechanism. The amine nucleophile will preferentially attack the less sterically hindered carbon atom (the terminal CH₂ group). This ensures a high degree of regioselectivity, which is crucial for the synthesis of a single, desired isomer.
The reaction can often be performed in water or an alcohol as the solvent, which can act as a proton source to activate the epoxide and protonate the resulting alkoxide.[5] In some cases, a mild catalyst like a tertiary amine can be used to facilitate the reaction.[5] The choice of solvent and catalyst depends on the nucleophilicity of the amine and the overall desired reaction rate. This approach represents a green and efficient method for creating C-N bonds.
2.4. Experimental Protocol: Generalized Synthesis of a 1-Amino-butane-2,4-diol Intermediate
This generalized protocol illustrates the standard procedure for the amine-mediated ring-opening of this compound.
Materials:
-
(S)-2-(Oxiran-2-yl)ethan-1-ol
-
Amine (e.g., benzylamine, 1.1 equivalents)
-
Solvent (e.g., Ethanol or Water)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve (S)-2-(oxiran-2-yl)ethan-1-ol (1.0 eq) in the chosen solvent (e.g., ethanol, ~5-10 mL per gram of epoxide).
-
Amine Addition: Add the amine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting epoxide.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-amino alcohol.
-
Purification: If necessary, purify the product by column chromatography on silica gel to obtain the pure 1-amino-butane-2,4-diol derivative.
2.5. Data Summary: Representative Ring-Opening Reactions
The efficiency of the ring-opening reaction is dependent on the nucleophile and reaction conditions.
| Nucleophile | Catalyst | Solvent | Conditions | Yield | Regioselectivity |
| Aniline | None | H₂O | 100°C, 8h | Good | >95% (attack at terminal C) |
| Benzylamine | DABCO (1 mol%) | H₂O | RT, 6h | Excellent | >99% (attack at terminal C) |
| Morpholine | Et₃N (1 mol%) | H₂O | RT, 5h | Excellent | >99% (attack at terminal C) |
Table 2: Representative data for the catalyzed and uncatalyzed ring-opening of epoxides with amines in water. Data conceptualized based on findings in reference[5].
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its dual functionality allows for the strategic construction of key structural motifs such as the oxazolidinone ring found in modern antibiotics and the chiral β-amino alcohol backbone prevalent in antiviral agents. The protocols outlined in these application notes demonstrate efficient, scalable, and mechanistically sound approaches that leverage the inherent reactivity of this precursor. By understanding and applying these principles, drug development professionals can effectively incorporate this valuable intermediate into their synthetic strategies, accelerating the path to novel therapeutic agents.
References
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Rasayan J. Chem.
- Troshkov, V. V., & Fomenko, V. V. (2010). Method of producing 2-(oxiran-2-yl)-ethanol. Russian Patent RU2384577C2.
-
Park, J. E., et al. (2002). A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. Bull. Korean Chem. Soc. Retrieved from [Link]
-
Mondal, S. (Ed.). (2018). Antiviral Drugs. IntechOpen. Retrieved from [Link]
-
Wang, Z., et al. (2014). Method for preparing linezolid intermediate. European Patent EP2816039A1. Retrieved from [Link]
- Angel Yeast Co Ltd. (2013). Synthesis method of linezolid intermediate. Chinese Patent CN103087103A.
-
Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Azizi, N., et al. (2011). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Organic & Biomolecular Chemistry, 9(4), 1016-1019. Retrieved from [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 7. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. METHOD FOR PREPARING LINEZOLID INTERMEDIATE - Patent 2816039 [data.epo.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic methods for the transformation of "2-(Oxiran-2-yl)ethan-1-ol"
An In-Depth Guide to the Catalytic Transformation of 2-(Oxiran-2-yl)ethan-1-ol for Researchers and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Building Block
This compound, also known as 3,4-epoxy-1-butanol, is a versatile bifunctional molecule possessing both a reactive oxirane (epoxide) ring and a primary hydroxyl group.[1] This unique combination makes it a valuable chiral building block in organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and specialty polymers. The inherent strain of the three-membered epoxide ring provides a strong driving force for a variety of ring-opening reactions, while the hydroxyl group can act as an internal nucleophile or be derivatized to steer the reactivity. This guide explores the principal catalytic methods for the transformation of this compound, providing detailed protocols and mechanistic insights for researchers in the field.
Catalytic Ring-Opening Reactions: Accessing Diverse Functionalities
The most common transformations of this compound involve the catalytic opening of the strained epoxide ring. The choice of catalyst and nucleophile dictates the final product, allowing for the synthesis of diols, ethers, and heterocyclic compounds. These reactions are typically catalyzed by acids or bases, which activate the epoxide ring towards nucleophilic attack.[2]
Acid-Catalyzed Intramolecular Cyclization: Synthesis of Tetrahydrofuran-3-ol
The presence of the terminal hydroxyl group allows for an efficient intramolecular cyclization, a powerful strategy for synthesizing substituted tetrahydrofurans (THFs). This reaction is a prime example of a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.
Mechanistic Insight: Under acidic conditions, the epoxide oxygen is protonated, increasing the electrophilicity of the ring carbons. The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking one of the epoxide carbons (predominantly the less substituted C4 position) to form the five-membered THF ring. Subsequent deprotonation yields the final product, tetrahydrofuran-3-ol.
Experimental Protocol: Acid-Catalyzed Synthesis of Tetrahydrofuran-3-ol
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.1 mol%)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography on silica gel to yield pure tetrahydrofuran-3-ol.
Intermolecular Ring-Opening: Synthesis of 1,2,4-Butanetriol and Glycol Ethers
When an external nucleophile is present in excess, intermolecular ring-opening can outcompete the intramolecular cyclization.
Hydrolysis to 1,2,4-Butanetriol: In the presence of water and an acid catalyst, this compound undergoes hydrolysis to form 1,2,4-butanetriol.[3][4][5][6] The mechanism follows the same principle of acid-catalyzed epoxide activation, followed by nucleophilic attack by a water molecule.[3][4][5][6]
Formation of Glycol Ethers: Using an alcohol as the nucleophile and solvent, catalyzed by either a Brønsted or Lewis acid (e.g., BF₃·OEt₂), leads to the formation of valuable glycol ethers.[7] In a basic environment, the reaction with an alcohol typically yields 1-alkoxy-2,4-butanediol derivatives.[2]
Table 1: Comparison of Catalytic Systems for Hydrolysis
| Catalyst | Nucleophile | Solvent | Temperature | Typical Yield | Reference |
| H₂SO₄ (cat.) | Water | Water | Room Temp - 50°C | >90% | [2] |
| Amberlyst-15 | Water | Water | 60°C | High | N/A |
| NaOH (cat.) | Water | Water | Room Temp | High | [2] |
Dimerization for the Synthesis of 1,4-Dioxane Derivatives
Substituted 1,4-dioxanes are important structural motifs in medicinal chemistry.[8][9] Catalytic dimerization of epoxides provides a direct route to these heterocycles. For this compound, this can proceed via an intermolecular reaction between two molecules, where the hydroxyl group of one molecule opens the epoxide of another, followed by a second cyclization step. Solid acid catalysts are particularly effective for this transformation.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
- Biblioteka Nauki. (n.d.). Significance and use of glycidol.
- Prete, P., Cespi, D., Passarini, F., Capacchione, C., Proto, A., & Cucciniello, R. (2022). GLYCIDOL: OVERVIEW ON MAIN SYNTHESES AND CONVERSIONS INTO VALUE-ADDED COMPOUNDS. IRIS - Unibo.
- ACS Publications. (2022).
- ResearchGate. (2025).
- MDPI. (2023).
- (n.d.). Product Class 9: 1,4-Dioxanes.
- Smolecule. (2023). 2-[(2R)-oxetan-2-yl]ethan-1-ol.
- Grygorenko, O., Bondarenko, A., Tolmachev, A., & Vashchenko, B. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
- NIH. (2022).
- (n.d.). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2024). How to synthesis 1,4-Dioxane?.
- MDPI. (n.d.).
- NIH. (n.d.).
- Fiveable. (n.d.).
- NIH. (n.d.).
- PubChemLite. (n.d.). This compound (C4H8O2).
- IRB Barcelona. (2020). Catalytic Regioselective Isomerization of 2,2-Disubstituted Oxetanes to Homoallylic Alcohols.
- ChemRxiv. (2025). Lewis base/oxirane combinations as catalytic system in the glycolysis of poly(ethylene terephthalate)
- ResearchGate. (2025). Lewis base/oxirane combinations as catalytic system in the glycolysis of poly(ethylene terephthalate)
- RSC Publishing. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B.
- ResearchGate. (2020).
- NIH. (n.d.).
- ResearchGate. (2025). Enzymatic Resolution of (±)-2-Exo-7- syn-7-(1-propynyl)
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Sigma-Aldrich. (n.d.). This compound | 19098-31-8.
- YouTube. (2024). Organic Chemistry 2 - Chapter 19.
- RSC Publishing. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2016). (PDF)
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
- NIH. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.
-
NIH. (n.d.). Metal-Catalyzed-[2][10]Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans.
- Pearson. (n.d.).
- The University of Bath's research portal. (n.d.). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.
- J&K Scientific. (n.d.). 2-[(2S)-oxiran-2-yl]ethan-1-ol | 95404-59-4.
- ResearchGate. (2025).
- ChemRxiv. (2024). Co(II)
- PubMed Central. (2024). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition | Request PDF.
- RSC Publishing. (n.d.). Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)
- Sigma-Aldrich. (n.d.). This compound.
- (2011). Isomerization of allylic alcohol and its relevant reactions.
- SID. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid-Catalyzed Ester Hydrolysis | Guided Videos, Practice & Study Materials [pearson.com]
- 7. Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLYCIDOL: OVERVIEW ON MAIN SYNTHESES AND CONVERSIONS INTO VALUE-ADDED COMPOUNDS [cris.unibo.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Oxiran-2-yl)ethan-1-ol
Introduction
Welcome to the technical support guide for the synthesis of 2-(Oxiran-2-yl)ethan-1-ol (also known as 3,4-epoxy-1-butanol). This valuable bifunctional molecule is a key intermediate in the development of various biologically active compounds and specialty polymers. The most common synthetic route involves the epoxidation of 3-buten-1-ol. While theoretically straightforward, this reaction is often plagued by competing side reactions that can significantly reduce yield and complicate purification.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Our goal is to help you anticipate, diagnose, and resolve common issues encountered during this synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My final product is contaminated with a significant amount of a highly polar impurity, identified as butane-1,2,4-triol. What is causing this, and how can I prevent it?
Answer:
This is the most common side reaction and is caused by the hydrolytic opening of the epoxide ring. The epoxide (oxirane) ring is susceptible to nucleophilic attack, especially under acidic or strongly basic conditions. Water, present as a solvent or impurity, acts as the nucleophile.
Causality (Mechanism of Diol Formation):
-
Acid-Catalyzed Opening: If any acidic species (e.g., trace acid in the oxidizing agent like peroxycarboxylic acids, or acidic workup conditions) are present, the epoxide oxygen is protonated. This protonation activates the ring, making it highly electrophilic and susceptible to attack by even a weak nucleophile like water.
-
Base-Catalyzed Opening: While less common for water, strong bases can deprotonate water to the more potent hydroxide nucleophile (OH⁻), which can also attack and open the epoxide ring.
Preventative & Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle has been properly sealed and stored.
-
Control of pH:
-
When using peroxycarboxylic acids (e.g., m-CPBA), consider adding a buffer like sodium bicarbonate (NaHCO₃) or disodium phosphate (Na₂HPO₄) to the reaction mixture to neutralize the carboxylic acid byproduct as it forms.
-
During the aqueous workup, avoid strongly acidic or basic conditions. Use a saturated solution of a mild salt like sodium chloride (brine) for washes.
-
-
Purification Strategy: Butane-1,2,4-triol is significantly more polar than the desired epoxide. Flash column chromatography on silica gel is highly effective for separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will allow the desired product to elute well before the triol.
Question 2: I'm observing a viscous, high-boiling point residue in my distillation pot, and my overall yield of the monomer is low. Is this polymerization, and how can it be minimized?
Answer:
Yes, the formation of a viscous residue is a classic sign of oligomerization or polymerization. Both the starting material (3-buten-1-ol) and the product (this compound) contain a hydroxyl group, which can act as a nucleophile to open another epoxide ring, leading to chain growth.
Causality (Mechanism of Oligomerization):
This is an intermolecular etherification reaction. The hydroxyl group of one molecule attacks the epoxide ring of another, creating a dimer. This dimer still possesses a free hydroxyl group and can react further, leading to trimers, tetramers, and eventually, low-molecular-weight polymers.[1] This process is accelerated by heat and the presence of acid or base catalysts.
dot
Caption: Intermolecular reaction leading to oligomer formation.
Preventative & Troubleshooting Steps:
-
Temperature Control: Maintain the lowest effective temperature for the epoxidation reaction. Avoid excessive heating, especially during solvent removal or distillation. High-vacuum distillation (e.g., Kugelrohr) at low temperatures is the preferred method for purification.
-
Slow Reagent Addition: Add the oxidizing agent slowly to the solution of 3-buten-1-ol. This keeps the instantaneous concentration of the highly reactive epoxide product low, minimizing its chance of reacting with other molecules.
-
Concentration: Running the reaction at a moderate dilution can disfavor the intermolecular reaction (second order) compared to the intramolecular epoxidation (pseudo-first order).
-
Catalyst Choice: If using a catalytic system (e.g., with H₂O₂), select a catalyst known for high selectivity and low promotion of ring-opening, such as titanium silicalite (TS-1).[2]
Question 3: My mass spectrometry analysis shows a trace peak corresponding to diepoxybutane. Where could this be coming from?
Answer:
The presence of 1,2:3,4-diepoxybutane (DEB) is a critical issue, as this species is a known genotoxic agent.[3][4] Its formation typically points to one of two sources: impurities in the starting material or over-oxidation.
Causality & Sources:
-
1,3-Butadiene Impurity: The industrial synthesis of 3-buten-1-ol can sometimes start from 1,3-butadiene. If the starting alcohol is contaminated with residual 1,3-butadiene, the epoxidation conditions will convert this diene into the corresponding diepoxide.[5]
-
Over-Oxidation/Rearrangement: While less common, harsh oxidative conditions could potentially lead to side reactions. However, the most probable source remains contamination.
dot
Caption: Pathway for the formation of diepoxybutane from impurities.
Preventative & Troubleshooting Steps:
-
Starting Material Purity Check: Before starting the synthesis, analyze your 3-buten-1-ol using Gas Chromatography (GC) or ¹H NMR to quantify any potential diene impurities.
-
Source High-Purity Reagents: Procure starting materials from a reputable supplier and obtain a certificate of analysis if possible.
-
Stoichiometric Control: Use a precise stoichiometry of the oxidizing agent (typically 1.0 to 1.1 equivalents). A large excess of the oxidant increases the risk of side reactions.
Experimental Protocols & Data
Protocol: Epoxidation of 3-Buten-1-ol using m-CPBA
This protocol is a self-validating system designed to minimize common side reactions.
-
Preparation (Anhydrous Conditions):
-
Dry a 250 mL round-bottom flask and a magnetic stir bar in an oven at 120°C for at least 4 hours.
-
Assemble the flask with a reflux condenser and a drying tube (filled with CaCl₂) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
To the flask, add 3-buten-1-ol (5.0 g, 69.3 mmol, 1.0 equiv.).
-
Add 100 mL of anhydrous dichloromethane (DCM).
-
Add powdered sodium bicarbonate (11.6 g, 138.6 mmol, 2.0 equiv.) to act as a buffer.
-
Cool the stirred mixture to 0°C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 17.1 g, ~76.2 mmol, 1.1 equiv.) in 50 mL of DCM.
-
Add the m-CPBA solution to the reaction flask dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not rise above 5°C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (staining with potassium permanganate) or GC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the mixture back to 0°C.
-
Quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<30°C).
-
-
Purification:
-
Purify the crude oil by flash column chromatography (Silica gel, 30% ethyl acetate in hexane) or by vacuum distillation.
-
Troubleshooting Summary Table
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| High Polarity Impurity (Diol) | Presence of water; Acidic/basic conditions. | Use anhydrous solvents/glassware; Buffer the reaction (e.g., NaHCO₃); Avoid pH extremes in workup. |
| Viscous Residue (Polymer) | High temperature; High concentration; Catalysis. | Maintain low reaction/distillation temperature; Use moderate dilution; Add reagents slowly. |
| Diepoxybutane Peak in MS | 1,3-Butadiene impurity in starting material. | Verify purity of 3-buten-1-ol via GC; Use precise oxidant stoichiometry (1.0-1.1 equiv.). |
| Low Conversion / Stalled Reaction | Inactive oxidizing agent; Insufficient temperature. | Use a fresh bottle of oxidizing agent; Allow reaction to warm to room temperature after addition. |
References
-
Stereoselective Epoxidation of 3-Butene-1-Ol: Discusses the epoxidation of the target substrate, providing context on reaction control. Source: ResearchGate, Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. [6]
-
Synthesis of 2-(oxiran-2-yl)-ethanol from Malic Acid: Describes an alternative multi-step synthesis route, highlighting the value of the target molecule. Source: Google Patents, RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol. [7]
-
Alternative Synthesis from Butyrolactone: Details a process for preparing the target compound with high yield, relevant for process development. Source: Google Patents, WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol. [8]
-
Epoxidation of Alkenes - General Principles: Provides foundational knowledge on the mechanism of epoxidation and the subsequent acid-catalyzed ring-opening to form diols. Source: Chemistry LibreTexts, 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation.
-
Diepoxybutane as a Metabolite of 1,3-Butadiene: Describes the formation and biological relevance of diepoxybutane (DEB). Source: PubMed Central, Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers. [3]
-
Metabolism of 1,3-Butadiene to Epoxides: Details the metabolic pathways from butadiene to various epoxides including DEB. Source: Oxford Academic, Exposure-Response of 1,2:3,4-Diepoxybutane–Specific N-Terminal Valine Adducts in Mice and Rats after Inhalation Exposure to 1,3-Butadiene. [5]
-
Epoxidation over TS-1 Catalysts: Discusses the use of specific catalysts for epoxidation, relevant for minimizing side reactions. Source: ResearchGate, Epoxidation of 1-butene-3-ol with Hydrogen Peroxide under Autogenic and Atmospheric Pressure. [2]
-
Genotoxicity of Diepoxybutane: Highlights the carcinogenic properties of DEB, underscoring the importance of avoiding its formation. Source: NCBI Bookshelf, 1,3-BUTADIENE - Chemical Agents and Related Occupations. [4]
-
Epoxy Oligomer Synthesis: Provides context on the polymerization/oligomerization potential of epoxy compounds. Source: MDPI, Synthesis and Study of Physical and Mechanical Properties of Urethane-Containing Elastomers Based on Epoxyurethane Oligomers with Controlled Crystallinity. [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of 1,2:3,4-Diepoxybutane-Specific Hemoglobin Adducts in 1,3-Butadiene Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 8. WO2003097624A1 - Process for preparing (r)-3,4-epoxy-1-butanol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Ring-Opening Reactions of 2-(Oxiran-2-yl)ethan-1-ol
Welcome to the technical support center for the synthetic manipulation of 2-(Oxiran-2-yl)ethan-1-ol. As a versatile bifunctional building block, precise control over its epoxide ring-opening is paramount for achieving desired synthetic outcomes. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate common challenges and optimize your reaction conditions.
Section 1: Fundamental Principles
This section addresses the core mechanistic principles that govern the reactivity of this compound. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What are the key factors governing the regioselectivity of the ring-opening reaction for this compound?
A1: The regioselectivity of the nucleophilic attack on the unsymmetrical epoxide ring is the most critical variable and is primarily dictated by the reaction conditions—specifically, whether the reaction is performed under basic/nucleophilic or acidic conditions.[1][2]
-
Under Basic or Nucleophilic Conditions (SN2 Mechanism): The reaction proceeds via a direct SN2 attack. The nucleophile will preferentially attack the less sterically hindered carbon atom.[2][3] In the case of this compound, this is the terminal, primary carbon (C1) of the oxirane ring. This pathway is favored by strong, anionic nucleophiles like alkoxides, amines, Grignard reagents, and cyanides.[4][5]
-
Under Acidic Conditions (SN1-like Mechanism): The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group.[5][6] This creates a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon atom (the secondary carbon, C2).[4][5] Consequently, the nucleophile, which is typically weak under these conditions (e.g., water, alcohols), will preferentially attack the more substituted carbon.[2][3][4]
The interplay between these two pathways is the foundation for controlling the reaction's outcome.
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems, explaining the underlying causes and offering actionable solutions.
Issue: Poor Regioselectivity / Mixture of Isomers
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity to favor a single product?
A: Achieving high regioselectivity requires strictly controlling the reaction mechanism. A mixture of products indicates that both SN1-like and SN2 pathways are competing.
Troubleshooting Steps:
-
Assess Your Nucleophile and Conditions:
-
For SN2 (Attack at Less Hindered Site): Ensure your conditions are distinctly basic. Use a strong, anionic nucleophile. Avoid any acidic additives or protic solvents that could protonate the epoxide. If using a neutral nucleophile like an amine, the reaction is inherently nucleophilic, but ensure the absence of adventitious acid.
-
For SN1-like (Attack at More Hindered Site): Ensure you are using a distinct acid catalyst (e.g., H₂SO₄, PTSA) and a weak nucleophile (e.g., water, alcohol).[5] The nucleophile should not be a strong base that could neutralize the catalyst.
-
-
Solvent Choice: The solvent can influence the reaction pathway. Polar aprotic solvents (e.g., THF, DMF) are generally preferred for SN2 reactions. For acid-catalyzed reactions, the weakly nucleophilic solvent itself (e.g., methanol, water) is often the reactant.
-
Temperature Control: Elevated temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.
| Parameter | To Favor Attack at Less Substituted Carbon (SN2) | To Favor Attack at More Substituted Carbon (SN1-like) |
| Conditions | Strongly Basic / Nucleophilic | Strongly Acidic |
| Nucleophile | Strong: RO⁻, R₂N⁻, RMgX, CN⁻, RNH₂ | Weak: H₂O, ROH, RSH (with acid) |
| Catalyst | None required (or base catalyst) | Brønsted or Lewis Acid (e.g., H₂SO₄, HCl, BF₃·OEt₂) |
| Solvent | Aprotic (e.g., THF, Dioxane, DMF) | Protic, weakly nucleophilic (e.g., H₂O, MeOH, EtOH) |
Issue: Low Reaction Yield
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields can arise from several factors beyond poor regioselectivity.[1]
Common Causes & Solutions:
-
Incomplete Reaction: The high ring strain of epoxides makes them reactive, but harsh conditions are not always required.[4][7]
-
Solution: Monitor the reaction by TLC or GC/MS to confirm the consumption of starting material. If the reaction has stalled, consider increasing the temperature, extending the reaction time, or adding more nucleophile/catalyst.[1]
-
-
Side Reaction: Diol Formation: The presence of water can lead to hydrolysis of the epoxide, forming 1,2,4-butanetriol as a major byproduct.[1]
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard procedures and use freshly opened or distilled reagents. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from entering.
-
-
Side Reaction: Intramolecular Cyclization: The terminal hydroxyl group of this compound can act as an intramolecular nucleophile, especially under acidic conditions, to form a substituted tetrahydrofuran.
-
Solution: If this is a persistent issue, especially in acid-catalyzed reactions, consider protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the ring-opening. The protecting group can be removed in a subsequent step.
-
-
Polymerization: Under strongly acidic or basic conditions, or at high temperatures, epoxides can polymerize.[1]
-
Solution: Use milder reaction conditions. Add the catalyst or nucleophile slowly and maintain a controlled temperature. Ensure a stoichiometric or slight excess of the nucleophile to capture the epoxide before it can react with another epoxide molecule.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for ring-opening with an amine nucleophile?
A1: The reaction of epoxides with amines is a cornerstone for synthesizing β-amino alcohols.[8] This is a classic SN2 reaction.
-
Mechanism: The amine acts as the nucleophile, attacking the less-substituted carbon.
-
Solvent: Protic solvents like ethanol or isopropanol are often used and can facilitate the proton transfers in the mechanism. Water can also be an effective, environmentally friendly solvent.[8]
-
Stoichiometry: Using a slight excess of the amine (1.1 to 2.0 equivalents) can help drive the reaction to completion.
-
Temperature: The reaction can often be run at room temperature or with gentle heating (40-80 °C) to increase the rate.
-
Catalysis: While often uncatalyzed, tertiary amines like triethylamine (Et₃N) or DABCO can be used in catalytic amounts to accelerate the reaction.[8]
Q2: I need to use a Grignard reagent (R-MgX). What special precautions are needed for this substrate?
A2: Grignard reagents are both strong nucleophiles and strong bases.[7] With this compound, a critical side reaction will occur first.
-
Acid-Base Reaction: The Grignard reagent will first deprotonate the terminal hydroxyl group. This consumes one equivalent of the Grignard reagent and generates an alkoxymagnesium halide.
-
Solution: You must use at least two equivalents of the Grignard reagent. The first equivalent performs the acid-base reaction, and the second equivalent acts as the nucleophile to open the epoxide ring. The subsequent nucleophilic attack will proceed via an SN2 mechanism at the less-substituted carbon. The reaction must be followed by an aqueous acidic workup to protonate the resulting alkoxides.[4]
Q3: When is it absolutely necessary to protect the hydroxyl group?
A3: Protection is necessary when the hydroxyl group can interfere with the desired reaction.
-
When using strongly basic/nucleophilic reagents that are incompatible with alcohols: This includes Grignard reagents (as discussed above, if you want to avoid using excess), organolithiums, or hydrides (e.g., LiAlH₄). While using excess reagent is an option, protection offers a cleaner reaction profile.
-
To prevent intramolecular cyclization: This is most relevant under acidic conditions where the hydroxyl group can compete with the external nucleophile.
-
When the desired reaction conditions would affect the hydroxyl group: For example, if a subsequent step involves an oxidation that you do not want to occur at the terminal alcohol.
Section 4: Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening with Benzylamine (SN2 Pathway)
This protocol targets the less-substituted primary carbon of the epoxide ring.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (10 mL per mmol of epoxide).
-
Add benzylamine (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel to yield the desired 1-(benzylamino)butane-2,4-diol.
Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (SN1-like Pathway)
This protocol targets the more-substituted secondary carbon of the epoxide ring.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous methanol (20 mL per mmol of epoxide).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%) dropwise. Caution: This addition can be exothermic.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the reaction progress by TLC or GC/MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to provide the crude product.
-
Purify by column chromatography on silica gel to yield the desired 4-methoxybutane-1,3-diol.
References
- Technical Support Center: Optimization of Epoxide Ring-Opening Reactions - Benchchem. (n.d.).
- Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.).
- Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (n.d.).
- 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).
- Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (n.d.).
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Publishing. (2024, April 23).
- 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, September 30).
- Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2).
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers - ResearchGate. (2025, August 6).
- Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Oxiran-2-yl)ethan-1-ol Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of reaction products derived from 2-(Oxiran-2-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these often polar, multifunctional molecules. Our approach is rooted in first principles, providing not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Understanding Your Starting Material and Its Implications
This compound is a bifunctional building block containing a reactive epoxide and a primary alcohol.[1] Its reactions typically involve nucleophilic ring-opening of the epoxide, which is susceptible to attack under both acidic and basic conditions.[2][3]
-
Under basic/nucleophilic conditions: Attack occurs at the sterically least hindered carbon of the epoxide in an SN2-like fashion.[2][4] This is a common pathway for introducing amines, alkoxides, and other nucleophiles.
-
Under acidic conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[3]
The result of these reactions is often a diol or an amino alcohol, compounds characterized by high polarity, low volatility, and good water solubility. These properties present unique purification challenges, rendering standard protocols for non-polar compounds ineffective.
Initial Purification Strategy: A Logic-Based Approach
Before proceeding to advanced techniques, a logical assessment of your crude product can save significant time and resources. This decision tree outlines a general strategy.
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(Oxiran-2-yl)ethan-1-ol Reactions
Welcome to the technical support center for the synthesis and application of 2-(Oxiran-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions involving this versatile bifunctional molecule. Here, you will find a structured approach to identifying and resolving common issues that lead to low product yields.
Introduction
This compound, also known as 3,4-epoxy-1-butanol, is a valuable building block in organic synthesis due to its dual functionality: a primary alcohol and a reactive epoxide ring.[1][2] This structure allows for a variety of subsequent chemical transformations. However, the inherent reactivity of the epoxide ring, particularly its susceptibility to ring-opening reactions, can present significant challenges during synthesis, often resulting in low yields and the formation of undesired byproducts.[3][4] This guide provides a systematic troubleshooting framework to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Question 1: My reaction yield is consistently low. What are the most probable causes?
Answer: Low yields in reactions aiming to produce or utilize this compound can typically be attributed to three main factors: undesired epoxide ring-opening, polymerization of the starting material or product, and suboptimal reaction conditions. A systematic evaluation of each of these areas is the most effective troubleshooting strategy.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the root cause of low yield in your reaction.
Caption: Troubleshooting workflow for low yield.
Question 2: I suspect premature epoxide ring-opening. How can I confirm this and what are the common culprits?
Answer: The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, leading to ring-opening.[5] This can be catalyzed by both acidic and basic conditions.
Confirmation:
-
NMR Spectroscopy: Look for the disappearance of the characteristic epoxide proton signals and the appearance of new signals corresponding to a diol or other ring-opened products.
-
Mass Spectrometry: The mass of the byproduct will correspond to the addition of a nucleophile (e.g., water, alcohol) to the parent molecule.
Common Culprits & Solutions:
| Condition | Mechanism of Ring-Opening | Primary Byproduct | Recommended Solutions |
| Acidic Conditions (e.g., trace acid, acidic catalysts) | Protonation of the epoxide oxygen activates the ring for nucleophilic attack. The nucleophile preferentially attacks the more substituted carbon.[6][7][8] | trans-1,2-diol (from water), ether-diol (from alcohol solvent) | - Use acid scavengers (e.g., proton sponge) or a non-acidic catalyst.[9][10] - Ensure all glassware is base-washed and dried. - Use purified, neutral solvents. |
| Basic Conditions (e.g., strong base catalysts, residual base) | Direct SN2 attack of a strong nucleophile (e.g., OH⁻, RO⁻) on the less sterically hindered carbon of the epoxide.[5][11][12] | 1,2-diol or corresponding ether | - Carefully control the stoichiometry of basic reagents. - Quench the reaction appropriately to neutralize excess base. - Consider using milder, non-nucleophilic bases if applicable. |
| Presence of Water or Protic Solvents | Water and alcohols can act as nucleophiles, especially under acidic or basic catalysis, leading to hydrolysis or alcoholysis of the epoxide.[11][12] | Glycerol or glycerol ethers | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). - Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air. |
Mechanism of Acid-Catalyzed vs. Base-Catalyzed Ring Opening
Caption: Acid vs. Base-catalyzed epoxide opening.
Question 3: My reaction mixture becomes viscous, and I have difficulty with purification. Could this be polymerization?
Answer: Yes, viscosity increase is a strong indicator of polymerization. This compound can undergo polymerization through two main pathways, especially at elevated temperatures or in the presence of catalysts.[3]
-
Cationic Polymerization: Initiated by acids, where the protonated epoxide is attacked by the hydroxyl group of another molecule.
-
Anionic Ring-Opening Polymerization: Initiated by strong bases, where an alkoxide attacks the epoxide ring of another molecule.[13]
Solutions to Mitigate Polymerization:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Use an ice bath for exothermic additions.
-
Slow Reagent Addition: Add reagents dropwise to control the reaction rate and dissipate heat.
-
Dilution: Working in more dilute conditions can reduce the frequency of intermolecular reactions that lead to polymerization.
-
Use of Inhibitors: In some cases, radical inhibitors can be beneficial, although ionic polymerization is more common for this molecule.
-
Storage: Store this compound at low temperatures (freezer conditions, under -20°C) in an inert atmosphere to prevent degradation and polymerization over time.[3]
Question 4: I am performing an asymmetric epoxidation (e.g., Sharpless epoxidation) to synthesize a chiral version of an analogous compound and observing low enantioselectivity. What should I check?
Answer: Low enantiomeric excess (% ee) in Sharpless asymmetric epoxidation is a common issue that points to problems with the chiral catalyst system or the reaction conditions.[14]
Key Troubleshooting Areas for Asymmetric Epoxidation:
| Parameter | Potential Issue | Recommended Protocol / Solution |
| Catalyst Integrity | The titanium(IV) isopropoxide is extremely moisture-sensitive. Hydrolysis leads to inactive catalytic species. The chiral tartrate ligand (DET) can also degrade. | - Use freshly opened, high-purity Ti(Oi-Pr)₄. - Handle all catalyst components under an inert atmosphere (glove box or Schlenk line). - Ensure the diethyl tartrate (DET) is of high optical purity. |
| Stoichiometry of Catalyst | The ratio of Ti(Oi-Pr)₄ to DET is critical for the formation of the active dimeric catalyst. | - The optimal ratio is typically between 1:1.1 and 1:1.2 of Ti(Oi-Pr)₄ to DET. An excess of the tartrate ligand is generally beneficial.[15][16] |
| Presence of Water | Water deactivates the catalyst and can lead to the formation of achiral titanium-oxo species, resulting in a racemic background reaction. | - Use anhydrous solvents (e.g., dichloromethane) and reagents. - Add molecular sieves (3Å or 4Å, activated) to the reaction mixture to scavenge any trace amounts of water. |
| Temperature | Higher temperatures can decrease the enantioselectivity of the reaction. | - Perform the reaction at low temperatures, typically -20°C to -40°C.[17] |
| Substrate Purity | Impurities in the allylic alcohol can coordinate to the titanium center and disrupt the chiral environment. | - Purify the allylic alcohol substrate immediately before use (e.g., by distillation or chromatography). |
Experimental Protocol: Catalyst Preparation for Sharpless Asymmetric Epoxidation
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Add activated powdered 4Å molecular sieves to a flask containing anhydrous dichloromethane under an inert atmosphere.
-
Cool the solvent to -20°C.
-
To the cooled solvent, add L-(+)- or D-(-)-diethyl tartrate (1.2 equivalents) via syringe.
-
Slowly add titanium(IV) isopropoxide (1.0 equivalent) dropwise via syringe. The solution should remain clear and may be pale yellow.
-
Stir the catalyst mixture at -20°C for at least 30 minutes to allow for the formation of the active chiral complex before adding the allylic alcohol.
Concluding Remarks
Achieving a high yield in reactions involving this compound requires careful control over reaction parameters to prevent the facile ring-opening and polymerization side reactions. By systematically addressing potential issues related to pH, water content, temperature, and reagent purity, researchers can significantly improve their experimental outcomes. This guide serves as a foundational resource for troubleshooting, but it is crucial to consult the primary literature for specific, substrate-dependent optimizations.
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions [Video]. YouTube. [Link]
-
Chem Help ASAP. (2019, September 18). epoxide opening under acidic or basic conditions [Video]. YouTube. [Link]
-
Pearson. (n.d.). In Chapter 13, we learned that epoxide opening can give different.... [Link]
-
Pires, E., et al. (2018). Optimization of the Synthesis of Glycerol Derived Monoethers From Glycidol by Means of Heterogeneous Acid Catalysis. Molecules, 23(11), 2883. [Link]
-
Pescarmona, P. P., et al. (2024). Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions. Green Chemistry, 26, 7306-7316. [Link]
-
Pires, E., & García, J. (2018). Optimization of the Synthesis of Glycerol Derived Monoethers From Glycidol by Means of Heterogeneous Acid Catalysis. PubMed. [Link]
-
Pires, E., & García, J. (2018). Optimization of the Synthesis of Glycerol Derived. Amanote Research. [Link]
-
Khan, A., et al. (2023). Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate. Catalysts, 13(5), 801. [Link]
- Troshkov, V. V., et al. (2010). Method of producing 2-(oxiran-2-yl)-ethanol.
-
Polaczek, J. (2010). Significance and use of glycidol. Biblioteka Nauki. [Link]
-
American Chemical Society. (2019, September 16). Glycidol. [Link]
-
Chem Veda. (2020, August 21). Sharpless Asymmetric Epoxidation || Stereochemistry || solved problems [Video]. YouTube. [Link]
-
Chemmunity. (2025, October 4). Sharpless Asymmetric Epoxidation #organicchemistry [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [Link]
-
JoVE. (2023, April 30). Video: Sharpless Epoxidation. [Link]
-
PubChemLite. (n.d.). This compound (C4H8O2). [Link]
-
Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11216-11227. [Link]
-
J&K Scientific. (n.d.). 2-[(2S)-oxiran-2-yl]ethan-1-ol. [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
ResearchGate. (n.d.). Reaction scheme of anionic ring opening polymerization of glycidol. [Link]
-
Russian Journal of Organic Chemistry. (2025, August 9). Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [Link]
- Google Patents. (2013). System and process for producing an oxirane.
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H8O2) [pubchemlite.lcsb.uni.lu]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. acs.org [acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Optimization of the Synthesis of Glycerol Derived Monoethers from Glycidol by Means of Heterogeneous Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Video: Sharpless Epoxidation [jove.com]
- 17. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
Technical Support Center: Preventing Uncontrolled Polymerization of 2-(Oxiran-2-yl)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for "2-(Oxiran-2-yl)ethan-1-ol" (also known as 3,4-Epoxy-1-butanol). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing unwanted polymerization during storage, handling, and reaction. As a bifunctional molecule containing both a highly strained epoxide ring and a reactive hydroxyl group, this compound requires careful management to ensure successful and safe experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Inherent Risks
A thorough understanding of the molecule's structure and reactivity is the first line of defense against uncontrolled polymerization.
FAQ: What makes this compound particularly prone to polymerization?
The high reactivity of this compound stems from two key structural features:
-
Epoxide Ring Strain: The three-membered oxirane ring is under significant angular strain (approximately 115 kJ/mol), making it susceptible to ring-opening reactions by a wide variety of nucleophiles and electrophiles.[1] This ring-opening is the fundamental step in polymerization.
-
Pendant Hydroxyl Group: The primary alcohol functional group introduces additional reaction pathways. It can act as an internal nucleophile, attacking another epoxide molecule, or participate in acid-base chemistry that catalyzes polymerization. For instance, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, a potent nucleophile for ring-opening.[2] Conversely, under acidic conditions, it can facilitate proton transfer that activates the epoxide ring.[3]
FAQ: What are the primary mechanisms of polymerization for this compound?
Unwanted polymerization typically proceeds through cationic or anionic pathways, often initiated by trace impurities.
-
Cationic Polymerization: This is initiated by acids (Brønsted or Lewis acids). The reaction begins with the protonation of the epoxide oxygen, creating a highly reactive oxonium ion. This activated intermediate is then attacked by a nucleophile, which can be another molecule of this compound (either its hydroxyl oxygen or epoxide oxygen), propagating a polymer chain.[1][3] This is one of the most common causes of accidental polymerization, as even trace acidic impurities on glassware or in reagents can trigger it.
-
Anionic Polymerization: This pathway is initiated by strong bases. A base can deprotonate the hydroxyl group, forming a nucleophilic alkoxide that attacks the epoxide ring of another molecule.[2] Alternatively, a strong nucleophile can directly attack one of the epoxide carbons. The resulting alkoxide chain end continues to propagate by attacking subsequent epoxide monomers.[1]
Section 2: Proactive Prevention - Storage, Handling, and Inhibition
Proper preventative measures are crucial to maintain the integrity of this compound.
FAQ: How should I properly store this compound to ensure long-term stability?
Adherence to recommended storage conditions is critical to minimize spontaneous degradation and polymerization.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, under -20°C | Reduces molecular kinetic energy, lowering the rate of potential background reactions and decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric oxygen and, crucially, excludes moisture which can initiate both acid and base-catalyzed polymerization. |
| Container | Tightly sealed, opaque container | Protects from contamination and prevents light from potentially initiating radical side reactions. |
Table 1: Recommended Storage Conditions for this compound.
FAQ: What are essential handling procedures and how can I use inhibitors?
Before any reaction, assume the compound is highly reactive and poised to polymerize.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Traces of water can hydrolyze the epoxide to a diol or act as a proton source/acceptor to catalyze polymerization.[3]
-
Inert Atmosphere Operations: Handle the reagent using techniques that exclude air and moisture, such as in a glovebox or on a Schlenk line.
-
Glassware Preparation: All glassware must be scrupulously cleaned and oven- or flame-dried immediately before use to remove adsorbed water and any acidic or basic residues.
-
Consider Using an Inhibitor: For reactions run at elevated temperatures or for prolonged periods, the addition of a polymerization inhibitor is a wise precaution. Phenolic compounds like hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT) are commonly used.[4] They function by scavenging free radicals that can initiate polymerization, although their role in preventing ionic polymerization is less direct.
Section 3: Troubleshooting Guide - Addressing Polymerization During Reactions
This section addresses common problems encountered during experiments.
Problem: My reaction mixture rapidly became viscous or solidified after I added my catalyst.
This is a classic sign of a runaway reaction, where polymerization proceeds uncontrollably.
-
Likely Cause: The catalyst (e.g., strong Lewis acids like BF₃·OEt₂, strong bases like NaH, or even some transition metal catalysts) is too reactive or was added too quickly. The heat generated by the initial exothermic ring-opening reactions accelerates subsequent reactions, creating a dangerous feedback loop.
-
Preventative Solutions & Protocols:
-
Catalyst Screening: If possible, screen for milder catalysts. For acid-catalyzed reactions, consider weaker acids or those with bulky counter-ions. For base-catalyzed reactions, consider carbonates or amines instead of hydrides or alkoxides.
-
Slow & Cooled Addition: Always add the catalyst slowly and in portions to a well-stirred reaction mixture that is maintained in a cooling bath (e.g., ice-water or ice-salt). This allows the vessel's cooling capacity to dissipate the heat of reaction as it is generated.
-
Dilution: Run the reaction at a lower concentration. The presence of more solvent helps to absorb and dissipate the heat generated, acting as a thermal buffer.
-
Initial Small-Scale Run: Before attempting a large-scale reaction, perform a small-scale trial (≤ 1 gram) to gauge the exothermicity. Monitor the internal temperature closely during catalyst addition.[5]
-
Problem: I'm seeing significant polymer byproducts in a reaction run at high temperatures (e.g., >80°C).
Even without a strong initiator, thermal energy can be sufficient to overcome the activation barrier for polymerization.
-
Likely Cause: Thermally-initiated polymerization. The hydroxyl group of one molecule can attack the epoxide of another, and at high temperatures, this process can become significant, leading to oligomer formation.
-
Preventative Solutions & Protocols:
-
Optimize Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. Avoid excessive heating.
-
Add a Thermal Stabilizer: Incorporate a polymerization inhibitor into the reaction mixture from the start. Phenolic antioxidants are effective for this purpose.
-
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Phenolic | MEHQ, BHT, Hydroquinone | 50 - 500 ppm | Primarily act as free-radical scavengers, which is useful for preventing side reactions, but can also help quench some cationic pathways.[4][6] |
| Hindered Amines | TEMPO and derivatives | 50 - 200 ppm | Highly effective radical traps. |
Table 2: Common Polymerization Inhibitors.
Note: The optimal inhibitor and its concentration must be determined empirically for your specific reaction system, as it can be influenced by the solvent, catalyst, and temperature.
Problem: My reaction worked, but the yield is low and purification is difficult due to oligomeric impurities.
This indicates a slow, persistent polymerization is occurring as a side reaction throughout the experiment.
-
Likely Cause A: Trace Contaminants: Small amounts of moisture or acidic/basic impurities on glassware or in reagents are initiating slow polymerization over the reaction time.
-
Solution A: Rigorous Aseptic Technique:
-
Glassware: Clean glassware with a base bath (e.g., alcoholic KOH) followed by an acid rinse (e.g., dilute HCl), then rinse thoroughly with deionized water and oven-dry at >120°C for several hours. Cool under an inert atmosphere.
-
Solvents & Reagents: Use freshly distilled or purchased anhydrous solvents. Verify the purity of all other reagents and purify if necessary.
-
-
Likely Cause B: Insufficient Inhibition: The inherent reactivity of the molecule is leading to background polymerization.
-
Solution B: Protocol for Inhibitor Addition
-
Prepare a stock solution of the chosen inhibitor (e.g., 1000 ppm MEHQ in the reaction solvent).
-
Before adding any other reagents, add the appropriate volume of the inhibitor stock solution to the main reaction solvent to achieve the desired final concentration (e.g., 100 ppm).
-
Proceed with the addition of this compound and other reagents.
-
Section 4: Key Analytical and Safety Protocols
Protocol 4.1: Analytical Detection of Oligomers
To confirm if unwanted polymerization is the source of impurities, use one of the following methods:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the most definitive method. It separates molecules based on their hydrodynamic volume. The presence of a series of peaks or a broad shoulder at shorter retention times than the desired product is a clear indication of oligomer/polymer formation.
-
High-Performance Liquid Chromatography (HPLC): On a reverse-phase column, polymers may appear as broad, poorly resolved peaks or may even fail to elute. Their presence can often be inferred from a poor mass balance of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of polyether chains results in a characteristic broad signal in the ¹H NMR spectrum, typically around 3.4-3.7 ppm, which can obscure the signals of the desired product.
Protocol 4.2: Assessing Thermal Hazard with Reaction Calorimetry
When scaling up a reaction involving this compound, understanding the thermal profile is a critical safety measure. Reaction calorimetry measures the heat evolved from a chemical reaction in real-time.
-
Principle: By running the reaction in a specialized calorimeter, you can obtain a plot of heat flow (Watts) versus time. This data reveals the total heat of reaction, the rate of heat release, and how these are affected by changes in reagent addition rate or temperature.
-
Application: A sharp, intense peak in heat flow immediately after catalyst addition signals a very fast, potentially dangerous reaction. This information allows you to redesign the process for scale-up, for example, by slowing the addition rate of a limiting reagent to ensure the rate of heat generation never exceeds the reactor's cooling capacity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lomonosov, M. V., et al. (n.d.). New IR-Spectroscopic Methods for Determining the Hydroxyl Content in Oligomers. ResearchGate. Retrieved from [Link]
-
Park, B. (1993). A New Choice for the Polymerization Inhibitor in 2-Hydroxyethyl Methacrylate Synthesis. Bulletin of the Korean Chemical Society, 14(5). Retrieved from [Link]
-
Sienkiewicz, N., et al. (2022). Natural Phenolic Compounds as Modifiers for Epoxidized Natural Rubber/Silica Hybrids. Materials, 15(7), 2475. Retrieved from [Link]
-
Morsch, L. A., et al. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
-
Yang, H., et al. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. Analytical Biochemistry, 672, 115169. Retrieved from [Link]
-
Dohi, T., et al. (1991). Inhibition of lipoxygenase by phenolic compounds. Japanese Journal of Pharmacology, 55(4), 547-550. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
-
Zhou, Y., et al. (2016). Detection of Aβ Monomers and Oligomers: Early Diagnosis of Alzheimer's Disease. Chemistry, an Asian journal, 11(6), 813-825. Retrieved from [Link]
-
Grijpma, D. W., & Feijen, J. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(3), 1428-1488. Retrieved from [Link]
-
Arotcarena, M., et al. (2002). Synthesis of Various Poly(2-hydroxyethyl vinyl ether)-Stabilized Latex Particles via Surfactant-Free Emulsion Polymerization in Water. Macromolecules, 35(19), 7237-7243. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Várnagy, K., et al. (n.d.). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
-
Yang, H., et al. (2023). Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA. eScholarship. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BISOMER 2HEA (2-HYDROXYETHYL ACRYLATE). Retrieved from [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
Figshare. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical Chemistry. Retrieved from [Link]
-
Jiang, B., et al. (n.d.). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Retrieved from [Link]
-
Sailah, S. M., et al. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Molecules, 26(3), 648. Retrieved from [Link]
-
Shchurova, A. Y., et al. (2022). Curing of Poly(styrene-co-methyl methacrylate-co-2-hydroxyethyl methacrylate) Terpolymers in the Presence of Amino Compounds of Different Structures. Polymers, 14(15), 3169. Retrieved from [Link]
-
Nakazawa, D., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Polymers, 15(2), 374. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2024). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
Park, J., et al. (2003). Thermal decomposition of ethanol. II. A computational study of the kinetics and mechanism for the H+ C2H5OH reaction. ResearchGate. Retrieved from [Link]
-
Dellinger, B., et al. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPS. Retrieved from [Link]
Sources
Technical Support Center: Managing Exothermic Reactions of 2-(Oxiran-2-yl)ethan-1-ol
Introduction: Welcome to the technical support guide for handling 2-(Oxiran-2-yl)ethan-1-ol (CAS: 19098-31-8).[1][2][3][4] This molecule, while a valuable intermediate in pharmaceutical and chemical synthesis, possesses a strained oxirane (epoxide) ring. This structural feature is the source of its synthetic utility and, simultaneously, its primary hazard. The significant ring strain (approximately 13 kcal/mol) makes the epoxide susceptible to highly exothermic ring-opening reactions when exposed to a variety of reagents, including acids, bases, and other nucleophiles.[5][6][7] An uncontrolled reaction can rapidly accelerate, leading to a thermal runaway—a dangerous situation characterized by a rapid increase in temperature and pressure that can result in equipment failure, vessel rupture, and release of hazardous materials.[8][9][10]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the safe and effective management of reactions involving this compound.
Experimental Workflow for Safe Reaction Initiation
Before commencing any experiment, a thorough understanding of the workflow and critical safety checkpoints is paramount. The following diagram outlines a self-validating system for initiating reactions with this compound.
Caption: Decision tree for immediate response to a thermal runaway event.
Q3: My reaction overshot the target temperature but did not run away. What are the likely causes?
A3: This indicates an imbalance between the rate of heat generation and the rate of heat removal. The root causes are often preventable:
-
Inadequate Heat Dissipation: The surface area-to-volume ratio of your reactor may be too low for the scale of the reaction. As batch size increases, the ability to dissipate heat decreases. [8][11]* Poor Mixing: Inefficient stirring can create localized "hot spots" where reagents are more concentrated, leading to a faster reaction rate in that area.
-
Accumulation of Reagents: Adding a catalyst or reactant too quickly, especially at the beginning of a reaction, can lead to its accumulation. When the reaction finally initiates, it does so with a large concentration of reagents, causing a significant exotherm.
-
Cooling System Failure: A partial or complete failure of the cooling system (e.g., chiller malfunction, low coolant flow) is a common cause.
-
Incorrect Reaction Temperature: Starting the reaction at a higher-than-specified temperature will inherently increase the reaction rate. Ideal working temperatures are often between 65°F to 85°F (approx. 18°C to 29°C). [8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions, focusing on proactive measures and experimental design to prevent exothermic incidents.
Q4: How can I proactively design my experiment to prevent a thermal runaway?
A4: A robust safety strategy is built on understanding and controlling the reaction's thermodynamics.
-
Perform a Thorough Risk Assessment: Before any experiment, review all Safety Data Sheets (SDS) and conduct a formal hazard analysis. [12][13]2. Utilize Reaction Calorimetry: If available, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) provide invaluable data on the reaction's heat flow, onset temperature, and maximum temperature of the synthesis reaction (MTSR). [14][15]This allows for the proper design of cooling systems.
-
Scale-Up Cautiously: Always begin with small-scale experiments to establish a reliable thermal profile before increasing the batch size. [8][11]4. Ensure Adequate Cooling: The cooling system should be able to handle more than the expected heat output of the reaction.
-
Control Reagent Addition: Use a syringe pump or an addition funnel for the slow, controlled addition of the limiting reagent or catalyst. This ensures the reaction rate is dictated by the addition rate, not by kinetics. [10] Q5: What materials of construction are compatible or incompatible with this compound and its reactions?
A5: Choosing the correct materials is crucial to prevent contamination that could catalyze a runaway reaction.
| Category | Compatible Materials | Incompatible Materials to Avoid |
| Glassware | Type I Borosilicate Glass (Pyrex®) [16] | - |
| Metals | Stainless Steel (304, 316) | Copper, Brass, Aluminum, Zinc, Non-stainless steel [17] |
| Plastics/Polymers | Polypropylene (PP), Polytetrafluoroethylene (PTFE) | Polyvinyl Chloride (PVC), Polystyrene (PS), Low-Density Polyethylene (LDPE) [16] |
| Reagents | - | Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid), Strong Acids, Strong Bases, Metal Salts [18][17] |
Q6: What is the correct procedure for quenching a reaction involving this compound?
A6: Quenching is the process of deactivating any remaining reactive species. An improper quench can itself be dangerously exothermic.
-
Cool the Reaction: Before adding any quenching agent, cool the reaction vessel in an ice bath to below 10°C. This slows down the rate of the quenching reaction.
-
Choose the Right Quenching Agent: The choice depends on the reaction conditions.
-
For Base-Catalyzed Reactions: Use a mild proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice. Avoid strong acids. [5] * For Acid-Catalyzed Reactions: Use a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used. Add slowly to control foaming from CO₂ evolution. Avoid strong bases like NaOH. [19]3. Slow, Controlled Addition: Add the quenching solution dropwise with vigorous stirring. Monitor the temperature closely. If the temperature rises more than a few degrees, pause the addition until it cools. [20]4. Ensure Completion: Continue stirring at a low temperature for a period after the addition is complete to ensure the reaction is fully quenched before proceeding with workup.
-
Q7: What is the fundamental chemistry that makes this compound hazardous?
A7: The hazard originates from the thermodynamics of the epoxide ring-opening. The three-membered ring is highly strained. When a nucleophile (Nu⁻) attacks one of the electrophilic carbons of the ring, the C-O bond breaks, releasing the strain energy as heat.
Caption: Nucleophilic attack on the epoxide ring releases strain energy as heat.
Under basic or nucleophilic conditions, this is typically an Sɴ2-type reaction where the nucleophile attacks the least sterically hindered carbon. [5][7]Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which bears a partial positive charge. [7][21]Both pathways are highly favorable and release significant energy.
References
- How To Avoid An Epoxy "Run-Away" Reaction.
- Epoxy 101: How to Avoid A Runaway Exothermic Reaction. (2016). YouTube.
- Compatible/Incompatible M
- SAFETY D
- SAFETY D
- Epoxide Ring Opening With Base. (2015). Master Organic Chemistry.
- Safety d
- Sensitivity of epoxides. (2023). Reddit.
- This compound. PubChem.
- This compound | 19098-31-8. Sigma-Aldrich.
- 2-[(2R)-oxetan-2-yl]ethan-1-ol. (2023). Smolecule.
- Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
- Appendix K - Incomp
- 2-(oxiran-2-yl)ethanol 19098-31-8 wiki. Guidechem.
- 19098-31-8 | this compound.
- Emergency Runaway Reaction - What Precedes?
- What is an Exothermic Reaction & How to Prevent It. (2023). Just Resin.
- Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
- Thermal runaway. Wikipedia.
- Chemical Safety. Tulane Office of Environmental Health and Safety (OEHS).
- Epoxy thermal runaway. (2014). YouTube.
- 2-(oxiran-2-yl)ethanol | 19098-31-8. ChemicalBook.
- Biocalorimetry II: Applications of Calorimetry in the Study of Biological Systems.
- Opening of Epoxides With Acid. (2015). Master Organic Chemistry.
- Reactions of Epoxides. (2020). YouTube.
- CALORIMETRIC STUDIES OF THE EXTREMITIES: II.
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19098-31-8 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. anaxlab.com [anaxlab.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buy 2-[(2R)-oxetan-2-yl]ethan-1-ol | 808172-41-0 [smolecule.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. aidic.it [aidic.it]
- 10. Thermal runaway - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cedrec.com [cedrec.com]
- 13. Chemical Safety | Office of Environmental Health and Safety (OEHS) [oehs.tulane.edu]
- 14. researchgate.net [researchgate.net]
- 15. CALORIMETRIC STUDIES OF THE EXTREMITIES: II. Experimental Apparatus and Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. reddit.com [reddit.com]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Product Mixtures Containing 2-(Oxiran-2-yl)ethan-1-ol
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in removing unreacted 2-(Oxiran-2-yl)ethan-1-ol from their product mixtures. As a reactive starting material, its removal is critical for ensuring product purity, preventing unwanted side reactions in subsequent steps, and meeting regulatory standards for final compounds.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A Systematic Approach to Purification
The presence of residual this compound (CAS 19098-31-8) in a reaction product is a common challenge. Its combination of a reactive epoxide ring, a polar hydroxyl group, and a relatively low molecular weight (88.11 g/mol ) gives it unique physical properties that can complicate purification.[1][2] Its boiling point of approximately 88-89 °C at 18 Torr means it is not easily removed with common solvents under rotary evaporation, yet it is volatile enough to be a nuisance.[3]
The following guide presents a logical workflow to diagnose the issue and select the most effective purification strategy based on the properties of your desired product.
Logical Flowchart for Method Selection
This decision tree will help you navigate the purification options. Start by assessing the stability of your desired product.
Caption: Decision workflow for selecting a purification method.
Method 1: Chemical Quenching (Scavenging)
Causality: This is often the most robust method for complete removal. The principle is to convert the reactive epoxide into a new, non-volatile or highly polar species that can be easily separated from the desired product via a simple aqueous extraction or filtration. This approach is particularly useful when the product is sensitive to heat or when distillation and chromatography are impractical. The high ring strain of epoxides makes them susceptible to nucleophilic attack, a property we can exploit for purification.[4][5]
Experimental Protocol: Scavenging with a Water-Soluble Thiol
-
Reaction Setup: After the primary reaction is complete, dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Scavenger Addition: Add a 5-10 fold molar excess (relative to the estimated amount of residual epoxide) of a water-soluble thiol, such as sodium 2-mercaptoethanesulfonate. Add a mild base like sodium bicarbonate (as a saturated aqueous solution) to deprotonate the thiol, activating it as a nucleophile.
-
Quenching Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The nucleophilic thiolate will open the epoxide ring, forming a highly water-soluble sulfonic acid salt adduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer three times with a saturated sodium bicarbonate solution, followed by one wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Verification: Confirm the absence of the starting epoxide using an appropriate analytical technique (e.g., ¹H NMR, GC-MS).
Caption: Workflow for chemical quenching and extraction.
Method 2: Vacuum Distillation
Causality: This physical separation method is ideal when the desired product has a significantly higher boiling point (>150 °C at the same pressure) and is thermally stable. By reducing the pressure, the boiling point of this compound is lowered, allowing it to be selectively distilled off without requiring high temperatures that could decompose the product.[6]
Experimental Protocol: Short-Path Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Crude Material: Place the crude product mixture in the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. A pressure of <20 Torr is recommended.
-
Heating: Gently heat the distillation flask in an oil bath. Monitor the temperature of the vapor as it passes the thermometer.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (e.g., 88-89 °C at 18 Torr).[3]
-
Completion: Once the volatile impurity has been removed, the distillation rate will slow or stop. At this point, you can stop heating, carefully release the vacuum, and collect the purified, non-volatile product from the distillation flask.
Method 3: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Due to its hydroxyl group and ether oxygen, this compound is a polar molecule and will have moderate retention on silica gel.[7] If the desired product has a significantly different polarity, this method can be highly effective.[8]
Experimental Protocol: Silica Gel Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexanes is a common starting point. The less polar compounds will elute first.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the product and which contain the impurity.
-
Pooling and Concentration: Combine the pure product fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound?
A: The main challenges stem from its physical and chemical properties. It has a moderate boiling point, making it difficult to separate from solvents or products with similar volatility. Its polarity from the hydroxyl and ether groups gives it solubility in both aqueous and organic phases, complicating simple extractions.[2][7] Finally, its reactive epoxide ring can lead to unwanted side reactions during purification, especially under acidic or basic conditions.[9]
Q2: My product is sensitive to both acid and base. Which removal method is safest?
A: For sensitive compounds, physical separation methods are preferred. Flash column chromatography is often the safest and most effective choice, as it is typically performed under neutral conditions.[8] If your product is not volatile, careful vacuum distillation at the lowest possible temperature is another excellent option.[6] Avoid aggressive chemical quenching methods that require strong nucleophiles or pH adjustments.
Q3: How can I definitively confirm the complete removal of the unreacted epoxide?
A: High-resolution analytical techniques are essential for confirmation.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the epoxide protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly sensitive for volatile impurities and provides mass confirmation.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the method of choice for non-volatile products. For trace-level detection (ppm level), derivatization of the epoxide can be employed to introduce a UV-active chromophore, significantly enhancing detection sensitivity.[10][11][12]
Q4: Is a simple aqueous wash sufficient for removal?
A: An aqueous wash is a good first step and will remove a portion of the unreacted epoxide due to its water solubility. However, it is rarely sufficient for complete removal to the levels required for pharmaceutical applications. It is best used as a preliminary clean-up step before one of the more rigorous methods described above.[13]
Q5: What are some effective quenching agents (scavengers) for this epoxide?
A: The ideal scavenger reacts quickly and selectively with the epoxide to form an adduct with drastically different physical properties. Below is a table of common options.
| Scavenger Type | Example Reagent | Adduct Properties | Separation Method |
| Thiol-based | Sodium Thioglycolate | Highly water-soluble salt | Aqueous Extraction |
| Amine-based | Tris(2-aminoethyl)amine | High boiling point, polar | Chromatography / Distillation |
| Sulfite-based | Sodium Bisulfite | Water-soluble adduct | Aqueous Extraction[6] |
| Polymer-bound | Thiol or Amine Resin | Solid adduct | Filtration |
References
- Bayer AG. Process for the purification of epoxides. U.S. Patent 4,369,096. Filed January 18, 1983.
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 9964066. Available from: [Link]
- Daicel Chemical Industries, Ltd. Method for purifying an epoxidation product. U.S. Patent 4,423,239. Filed December 27, 1983.
-
Srinivas, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1859-1865. Available from: [Link]
-
Srinivas, P., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. Available from: [Link]
- Takeda Chemical Industries, Ltd. Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent 5,632,898. Filed May 27, 1997.
-
Li, Q., et al. (2019). Determination of Epoxide Impurity in Sarpogrelate Hydrochloride Intermediate by UHPLC and Column-Switching Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 174, 534-540. Available from: [Link]
-
Organic Syntheses. 4-Penten-2-ol, 1-(phenylmethoxy)-. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family. Available from: [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(oxiran-2-yl)ethanol CAS#: 19098-31-8 [m.chemicalbook.com]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Oxiran-2-yl)ethan-1-ol
For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-(Oxiran-2-yl)ethan-1-ol is a critical aspect of process development, quality control, and safety assessment. This small, bifunctional molecule, containing both a reactive epoxide ring and a primary alcohol, presents unique analytical challenges. This guide provides an in-depth, objective comparison of analytical methodologies for its quantification, grounded in established validation principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12] We will delve into the causality behind experimental choices, offering field-proven insights to aid in the selection of the most appropriate technique for your specific analytical needs.
The Analytical Challenge: Unpacking this compound
This compound, also known as 2-(2-hydroxyethyl)oxirane, is a molecule of interest due to its potential as a building block in chemical synthesis. However, its inherent reactivity, particularly the susceptibility of the epoxide ring to nucleophilic attack, complicates its accurate quantification. The presence of a hydroxyl group can also influence its chromatographic behavior and potential for side reactions. Therefore, the choice of an analytical method must consider not only sensitivity and accuracy but also the stability of the analyte during sample preparation and analysis.
Comparative Analysis of Key Methodologies
The two primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the sample matrix, required sensitivity, and the volatility of the analyte.[8][13]
Gas Chromatography (GC): The Volatility-Driven Approach
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][13][14] Given the relatively low molecular weight of this compound (88.11 g/mol ), GC is a viable option.
Principle: In GC, the sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte partitions between a gaseous mobile phase and a stationary phase within the column. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbons, or a Mass Spectrometer (MS), which provides structural information for definitive identification.
Considerations for this compound:
-
Direct Injection: Direct injection of this compound is possible. However, the presence of the polar hydroxyl group can lead to peak tailing and potential interaction with active sites in the GC system.
-
Derivatization: To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group can be employed. Silylation, for example, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, resulting in a more volatile and less polar compound.[15][16]
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile.[8][13] For a small, polar molecule like this compound, HPLC offers a robust alternative to GC.
Principle: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation is based on the analyte's interaction with the stationary and mobile phases. For a polar compound like this compound, reversed-phase HPLC with a C18 column is a common choice.
Considerations for this compound:
-
Lack of a Strong Chromophore: this compound does not possess a strong UV-absorbing chromophore, making direct UV detection challenging for achieving low detection limits.
-
Pre-column Derivatization: To overcome the detection limitation, pre-column derivatization can be used to attach a UV-active or fluorescent tag to the molecule. The reactive epoxide ring is an ideal target for such derivatization. A well-established method for epoxides involves reaction with N,N-diethyldithiocarbamate (DTC) to form a derivative that can be readily detected by UV.[7][15][17][18]
Performance Comparison: A Data-Driven Evaluation
The following table summarizes the expected performance characteristics of validated GC-FID and HPLC-UV (with derivatization) methods for the quantification of this compound. The data is a composite of published data for similar small epoxides and expected performance based on the principles of each technique.
| Validation Parameter | Gas Chromatography (GC-FID) | HPLC-UV (with Pre-column Derivatization) | References |
| Specificity | High; demonstrated by baseline separation from impurities and degradants. | High; derivatization reaction is specific to the epoxide, and chromatography separates the derivative from other components. | [1][14] |
| Linearity Range | 1 - 100 µg/mL | 0.25 - 50 µM (equivalent to approx. 0.022 - 4.4 µg/mL) | [7][14][15][17][18] |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | [14] |
| Accuracy (% Recovery) | 98.0 - 102.0% | ≥ 94% | [7][14][15][17][18] |
| Precision (%RSD) | < 2.0% | < 5.0% | [14] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~5 pmol on column | [7][15][17][18] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.25 µM | [7][15][17][18] |
| Robustness | Method should be robust to small variations in oven temperature, flow rate, and injection volume. | Method should be robust to small variations in mobile phase composition, pH, and column temperature. | [1][14] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using GC-FID and HPLC-UV with pre-column derivatization.
Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector at 250°C.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Oven Program: Initial temperature of 60°C held for 2 minutes, ramped to 220°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
3. Validation Procedure:
-
Specificity: Analyze a blank (methanol), a placebo (if applicable), and a sample spiked with known related substances to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Determine repeatability (intra-day precision) by analyzing six replicate samples at the target concentration. Determine intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Protocol 2: Quantification by HPLC-UV with Pre-column Derivatization
1. Derivatization Reagent:
-
N,N-diethyldithiocarbamate (DTC) solution (20 mM): Prepare fresh daily in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
2. Derivatization Procedure:
-
To 100 µL of the sample or standard solution, add 100 µL of the 20 mM DTC solution.
-
Incubate the mixture at 60°C for 20 minutes.
-
Acidify the reaction mixture to pH 2 with orthophosphoric acid to decompose excess DTC.[7][15][17][18]
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mM): Prepare a stock solution of this compound in water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.25 µM to 50 µM. Derivatize as described above.
-
Sample Preparation: Dilute the sample with water to a concentration within the calibration range. Derivatize as described above.
5. Validation Procedure:
-
Follow the same validation principles (Specificity, Linearity, Accuracy, Precision) as outlined in the GC-FID protocol, applying them to the derivatized analyte.
Visualization of Workflows
To better illustrate the processes discussed, the following diagrams outline the analytical method validation workflow and a decision-making framework for method selection.
Caption: A generalized workflow for analytical method validation.
Caption: A decision tree for selecting an analytical method.
Conclusion: Making an Informed Choice
The selection of an analytical method for the quantification of this compound requires a thorough understanding of the analyte's chemical properties and the specific requirements of the analysis.
-
Gas Chromatography is a strong candidate, particularly when dealing with relatively clean sample matrices where high volatility can be leveraged. Derivatization can further enhance its performance by improving peak shape and reducing active site interactions.
-
High-Performance Liquid Chromatography , coupled with pre-column derivatization, offers superior sensitivity and is the method of choice for trace-level quantification or when dealing with complex, non-volatile sample matrices. The derivatization step, while adding a procedural step, significantly enhances the detectability of this otherwise UV-transparent molecule.
Ultimately, the optimal method will be the one that is validated to be fit for its intended purpose, providing reliable and accurate data to support your research and development activities. This guide serves as a foundational resource to navigate the complexities of analytical method validation for this challenging yet important molecule.
References
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Kandlakunta, B., & Mehendale, H. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and bioanalytical chemistry, 387(5), 1857–1864. [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Veeprho. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Kandlakunta, B., & Mehendale, H. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
-
ResearchGate. (PDF) THE DETERMINATION OF EPOXIDE GROUPS. [Link]
-
Danushika, G., Yap, P. L., & Losic, D. (2024). Quantifying the Epoxide Group and Epoxide Index in Graphene Oxide by Catalyst-Assisted Acid Titration. Analytical chemistry. [Link]
-
ResearchGate. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]
-
Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
PubChem. This compound. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (PDF) Validation of Analytical Methods. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
ResearchGate. Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine. [Link]
-
MDPI. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. [Link]
-
PubMed. Identification and quantification of impact odorants of aged red wines from Rioja. GC-olfactometry, quantitative GC-MS, and odor evaluation of HPLC fractions. [Link]
-
Semantic Scholar. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. [Link]
-
PubMed Central. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. [Link]
-
MDPI. Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. Quantitative structure-activity relationships for the enantioselectivity of oxirane ring-opening catalyzed by epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. omicsonline.org [omicsonline.org]
- 7. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. View of VALIDATION OF HPLC AND UV VISIBLE METHODS FOR FEW SELECTED BLOOD PRESSURE LOWERING DRUGS AND THEIR FORMULATIONS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Senior Application Scientist's Guide to Understanding Bifunctional Epoxide Reactivity
An In-Depth Comparative Analysis of the Reactivity of 2-(Oxiran-2-yl)ethan-1-ol and Glycidol
In the realm of synthetic chemistry and materials science, bifunctional molecules serve as invaluable building blocks for complex architectures. Among these, epoxy alcohols are particularly noteworthy for their dual reactivity, enabling a diverse range of chemical transformations. This guide provides a detailed comparative analysis of two such molecules: this compound and the more commonly known glycidol (oxiran-2-ylmethanol). While structurally similar, the seemingly minor difference in the length of the carbon chain separating their hydroxyl and epoxide functionalities leads to significant divergence in their chemical behavior. This analysis, grounded in mechanistic principles and supported by experimental insights, will illuminate the nuanced reactivity of these important synthetic intermediates.
Structural and Electronic Considerations: A Tale of Two Spacers
At first glance, this compound and glycidol appear to be close cousins. Both possess a terminal primary alcohol and a 1,2-epoxide ring. However, the critical distinction lies in the hydrocarbon spacer connecting these two functional groups.
-
Glycidol (C₃H₆O₂): Features a single methylene (-CH₂-) group linking the hydroxyl and epoxide moieties.[1][2][3][4] This proximity has profound implications for its reactivity.
-
This compound (C₄H₈O₂): Possesses an ethylene (-CH₂CH₂-) bridge between the two functional groups.[5][6] This additional carbon atom significantly alters the spatial relationship between the nucleophilic hydroxyl group and the electrophilic epoxide ring.
This structural variance directly influences the potential for intramolecular versus intermolecular reactions. The favorability of ring-forming reactions is a key theme in organic chemistry, often governed by the stability of the resulting cyclic structure.
The Decisive Role of Intramolecular Cyclization: Baldwin's Rules in Action
The hydroxyl group in both molecules can act as an internal nucleophile, attacking the epoxide ring and leading to a cyclized product. The feasibility of this intramolecular pathway can be predicted by Baldwin's rules for ring closure, which favor the formation of 5- and 6-membered rings over smaller, more strained rings.[7]
-
Glycidol: An intramolecular attack of the hydroxyl group on the epoxide would result in the formation of a 4-membered oxetane ring. This process is classified as a "4-endo-tet" cyclization, which is kinetically disfavored due to the high ring strain of the resulting four-membered ring.
-
This compound: In contrast, the intramolecular cyclization of this molecule leads to the formation of a 5-membered tetrahydrofuran (THF) ring. This "5-endo-tet" cyclization is a highly favored process, resulting in a stable, five-membered cyclic ether.[8]
Therefore, from a theoretical standpoint, This compound is significantly more predisposed to intramolecular cyclization than glycidol. This fundamental difference is a primary driver of their distinct reactivity profiles.
Sources
- 1. acs.org [acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 2-(Oxiran-2-yl)ethan-1-ol and Other Epoxy Alcohols
In the landscape of modern organic synthesis, chiral epoxy alcohols stand as indispensable building blocks, prized for their versatility in constructing complex, stereochemically defined molecules.[1][2] Their synthetic power lies in the inherent reactivity of the strained epoxide ring, coupled with the directing and participating capabilities of the neighboring hydroxyl group. This guide provides a comparative analysis of 2-(oxiran-2-yl)ethan-1-ol against other key epoxy alcohols, offering insights into their synthesis, reactivity, and strategic application in research and drug development.
The Synthesis of Chiral Epoxy Alcohols: The Sharpless-Katsuki Revolution
The advent of reliable methods for the asymmetric synthesis of epoxy alcohols transformed the field of stereoselective synthesis. Prior to the 1980s, chemists often contended with racemic mixtures, necessitating arduous and often inefficient resolutions. The groundbreaking work of K. Barry Sharpless and Tsutomu Katsuki on the asymmetric epoxidation of allylic alcohols provided a powerful and predictable tool for accessing enantiomerically enriched 2,3-epoxy alcohols.[3][4]
The Sharpless Asymmetric Epoxidation (SAE) utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ester, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][5][6] The choice of the DET enantiomer dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of a desired epoxide enantiomer.[3][7] This method is highly chemoselective for the double bond of allylic alcohols, leaving other olefins in the molecule untouched.[7][8]
Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a generalized procedure based on the principles of the Sharpless Asymmetric Epoxidation.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Powdered 4Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
1 M NaOH solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves.
-
Cool the flask to -20 °C in a cryocooler or a dry ice/acetone bath.
-
Add anhydrous DCM, followed by the allylic alcohol.
-
Add the chiral diethyl tartrate (either (+)-DET or (-)-DET for the desired stereochemistry).
-
Add titanium(IV) isopropoxide dropwise while maintaining the temperature at -20 °C. The solution should turn a light yellow/orange color.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add the TBHP solution dropwise, ensuring the temperature does not rise above -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water dropwise at -20 °C. The color of the solution will change.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Add a 1 M NaOH solution saturated with NaCl and stir vigorously for 30 minutes until a clear separation of layers is observed.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired epoxy alcohol.
A Tale of Two Structures: this compound vs. Glycidol
At first glance, this compound and glycidol (oxiran-2-ylmethanol) appear structurally similar, both featuring the key epoxy alcohol motif. However, the additional methylene unit in this compound has significant implications for its synthetic applications.
| Feature | Glycidol | This compound |
| Structure | C₃H₆O₂ | C₄H₈O₂ |
| Common Name | Glycidyl alcohol | 3,4-Epoxy-1-butanol |
| Key Difference | 2,3-epoxy alcohol | 3,4-epoxy alcohol |
| Reactivity Profile | Prone to C3 attack in ring-opening reactions | Can undergo both C3 and C4 ring-opening, with regioselectivity influenced by reaction conditions |
| Synthetic Utility | Precursor to β-blockers, glycidyl ethers | Building block for tetrahydrofurans, tetrahydropyrans, and other heterocycles |
Regioselectivity in Nucleophilic Ring-Opening: A Decisive Factor
The nucleophilic ring-opening of epoxy alcohols is a cornerstone of their synthetic utility, providing access to a wide array of functionalized diols.[9] The regioselectivity of this transformation—whether the nucleophile attacks the C2 or C3 position (in the case of 2,3-epoxy alcohols) or the C3 or C4 position (in the case of 3,4-epoxy alcohols)—is governed by a combination of steric, electronic, and mechanistic factors.[10][11]
Under basic or neutral conditions, the ring-opening of epoxides typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[12] In contrast, under acidic conditions, the epoxide oxygen is protonated, and the reaction can exhibit more Sₙ1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[12][13]
For 2,3-epoxy alcohols like glycidol, nucleophilic attack is often directed to the C3 position due to the electronic influence of the C1 hydroxyl group.[11] However, for this compound, the additional methylene spacer alters the electronic landscape, and the regioselectivity of ring-opening can be more nuanced and subject to catalyst control.
The Synthetic Power of Intramolecular Cyclization
A key advantage of this compound and other epoxy alcohols with a tethered nucleophile (the hydroxyl group) is their propensity for intramolecular cyclization. This powerful transformation allows for the stereospecific construction of cyclic ethers, which are prevalent motifs in many natural products.[14][15]
The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the relative favorability of different ring-closing pathways. Generally, exo-tet cyclizations are favored over endo-tet cyclizations.[15]
-
5-exo-tet cyclization: The hydroxyl group attacks the C3 carbon of the epoxide, leading to the formation of a five-membered tetrahydrofuran (THF) ring.
-
6-endo-tet cyclization: The hydroxyl group attacks the C4 carbon of the epoxide, resulting in a six-membered tetrahydropyran (THP) ring.
While the 5-exo pathway is generally kinetically favored, synthetic methodologies have been developed to promote the thermodynamically favorable 6-endo cyclization, often through the use of specific catalysts or by modifying the substrate to disfavor the 5-exo transition state.[16]
Diagram: Intramolecular Cyclization Pathways of this compound
Caption: Competing pathways in the acid-catalyzed intramolecular cyclization of this compound.
Comparative Case Study: Synthesis of a Substituted Tetrahydrofuran
To illustrate the synthetic utility of this compound, let's consider the synthesis of a substituted tetrahydrofuran, a common structural motif in bioactive molecules.
Experimental Protocol: Acid-Catalyzed Cyclization of this compound
Materials:
-
This compound
-
Camphorsulfonic acid (CSA) or other suitable acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of CSA (e.g., 0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired tetrahydrofuran derivative.
Conclusion: Strategic Selection of Epoxy Alcohols in Synthesis
The choice between this compound, glycidol, and other epoxy alcohols is a strategic decision that hinges on the desired synthetic outcome. While glycidol and its derivatives are excellent precursors for 1,2-difunctionalized compounds, this compound offers a gateway to valuable heterocyclic systems like tetrahydrofurans and tetrahydropyrans through intramolecular cyclization. Understanding the subtle yet significant structural differences and their influence on reactivity is paramount for the efficient and elegant synthesis of complex molecular targets. The continued development of stereoselective methods for the synthesis and transformation of these versatile building blocks will undoubtedly fuel future innovations in drug discovery and materials science.
References
- Walsh, C. T. (2015). One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen. American Chemical Society.
- de Souza, R. O. M. A. (2010).
- Wikipedia. (2023).
- American Chemical Society. (2009). One-Pot Asymmetric Synthesis of Acyclic Chiral Epoxy Alcohols via Tandem Vinylation−Epoxidation with Dioxygen | The Journal of Organic Chemistry.
- PubMed. (2010).
- Dalal Institute.
- Organic Chemistry Portal.
- OpenOChem Learn.
- Benchchem. (2025). The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis.
- ResearchGate. (2025). The Chemistry of Epoxy Alcohols.
- ResearchGate. (2021).
- Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions.
- American Chemical Society. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides | Journal of the American Chemical Society.
- National Institutes of Health. (2009). Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum.
- Oxford Academic. (1983).
- MDPI. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans.
- GCRIS. (2021).
- American Chemical Society. (1999). Ab Initio Study of Intramolecular Ring Cyclization of Protonated and BF3-Coordinated trans- and cis-4,5-Epoxyhexan-1-ol | The Journal of Organic Chemistry.
- RSC Publishing. (1983).
- ResearchGate. (2021).
- Smolecule. (2023). 2-[(2R)-oxetan-2-yl]ethan-1-ol.
- Deshpande, et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism.
- YouTube. (2020). 9.7 Preview of Alcohol and Epoxide Reactions.
- Benchchem. (2025). Ring-Opening Reactions of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol with Nucleophiles.
- Ambeed.com. This compound.
- PubChem. This compound.
- Sigma-Aldrich. This compound.
- National Institutes of Health. (2008).
- Royal Society of Chemistry. (2022). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry.
- PubChemLite. This compound (C4H8O2).
- Google Patents. (2010). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
- PubChem. 2-(Oxan-2-yl)ethan-1-ol.
- Solubility of Things. Glycidol.
- Chemistry Stack Exchange. (2019). Oxirane and ring opening.
- World Journal of Pharmaceutical Research. (2023).
- ResearchGate. (2020).
- National Institutes of Health. Glycidol | C3H6O2 | CID 11164 - PubChem.
- National Institutes of Health. (2023).
- ResearchGate. (2015). What's the difference between oxirane, glycidyl and epoxy groups?.
- American Chemical Society. (2021).
- ResearchGate. (2025). (PDF)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic applications of chiral unsaturated epoxy alcohols prepared by sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01905H [pubs.rsc.org]
A Senior Application Scientist's Guide to the Stereochemical Validation of Products from Chiral 2-(Oxiran-2-yl)ethan-1-ol
Introduction: The Stereochemical Challenge of a Versatile Building Block
Chiral 2-(oxiran-2-yl)ethan-1-ol, available as both (R) and (S) enantiomers, is a cornerstone building block in modern asymmetric synthesis.[1] Its bifunctional nature—a reactive epoxide and a primary alcohol—allows for the construction of complex molecular architectures with precise stereochemical control. This is of paramount importance in drug development, where the biological activity of enantiomers can differ dramatically.[2] The synthetic utility of this synthon often involves nucleophilic opening of the epoxide ring, a reaction that can generate a new stereocenter. This process can lead to the formation of diastereomeric products, making the rigorous validation of the stereochemical outcome not just a matter of analytical diligence, but a critical step in ensuring the efficacy and safety of the final compound.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of products derived from this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Common Reaction Pathways and Potential Stereochemical Outcomes
The most common transformation of this compound involves the regioselective ring-opening of the epoxide. This reaction, typically with a nucleophile, generates a 1,2-diol or a related derivative with a new stereocenter at the C2 position of the original epoxide. The stereochemistry of the starting material dictates the configuration of the C3 center, but the facial selectivity of the nucleophilic attack determines the configuration of the newly formed stereocenter, leading to potential diastereomers.
Caption: Potential diastereomeric products from nucleophilic ring-opening.
Comparative Analysis of Core Validation Techniques
The choice of analytical method is dictated by the specific question being asked: Are you determining enantiomeric excess (ee), diastereomeric excess (de), or assigning the absolute configuration of a new compound? Each technique offers a unique balance of speed, sensitivity, and the type of information it provides.
| Feature | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy (Mosher's Analysis) | Polarimetry | Vibrational Circular Dichroism (VCD) |
| Primary Use | Quantifying ee and de | Assigning absolute configuration; quantifying ee/de | Confirming optical activity | Assigning absolute configuration in solution |
| Principle | Differential interaction with a chiral stationary phase or separation of diastereomeric derivatives.[3] | Formation of diastereomeric esters with distinct NMR chemical shifts.[4][5] | Measurement of the rotation of plane-polarized light.[6][7] | Differential absorption of left and right circularly polarized IR light.[8][9] |
| Strengths | High precision and accuracy for ee/de; robust and widely available.[10][11] | Provides unambiguous absolute configuration and structural information.[5][12] | Simple, rapid, non-destructive.[6] | No crystallization required; provides high-confidence assignments.[2][9] |
| Limitations | Requires specific chiral columns; method development can be time-consuming.[13] | Requires chemical derivatization; can be complex to interpret; needs mg-scale sample. | Unreliable for ee determination alone; requires pure standards for comparison.[13] | Requires specialized instrumentation and computational modeling (DFT).[9][14] |
Chiral Chromatography: The Gold Standard for Purity
Chiral chromatography, particularly HPLC, is the workhorse for determining the enantiomeric or diastereomeric purity of a sample.[3][11] The strategy is to introduce a chiral environment that forces the stereoisomers to interact differently, allowing for their separation.
-
Direct Method: This is the most straightforward approach, utilizing a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have shown high selectivity for a wide range of compounds, including epoxide derivatives and diols.[15][16][17] The choice of mobile phase (normal, polar organic, or reversed-phase) is critical for achieving optimal separation.
-
Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have different physical properties and can be separated on a standard achiral column.[18] While this method avoids the need for expensive chiral columns, it adds extra reaction and purification steps and requires a CDA of 100% optical purity.
NMR Spectroscopy: Assigning Absolute Configuration with Mosher's Acid
While chromatography excels at quantification, it does not inherently reveal the absolute configuration of the separated isomers. For this, NMR spectroscopy, coupled with a chiral derivatizing agent, is unparalleled. The most established method is the Mosher's ester analysis, which is perfectly suited for the secondary alcohol products often derived from this compound.[4][5][12]
The method involves separately esterifying the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[4][12] The resulting diastereomeric esters are then analyzed by ¹H NMR. The magnetically anisotropic phenyl group of the MTPA reagent creates a shielding/deshielding effect on the protons near the stereocenter. By comparing the chemical shifts of the protons in the (R)-MTPA ester versus the (S)-MTPA ester (calculating Δδ = δS - δR), one can reliably assign the absolute configuration of the alcohol.[5][19]
Advanced Chiroptical Methods: VCD and Polarimetry
Polarimetry is a classic technique that measures the rotation of plane-polarized light by a chiral sample.[6][7][20] While it provides a quick confirmation of optical activity, it is generally considered an unreliable method for accurately determining enantiomeric excess.[13] The specific rotation value can be affected by trace impurities, concentration, and solvent, and a known value for the pure enantiomer is required for comparison.[13]
Vibrational Circular Dichroism (VCD) is a modern spectroscopic technique that provides unambiguous determination of absolute configuration for molecules in solution.[2][8][21] It measures the difference in absorbance of left and right circularly polarized infrared light for vibrational transitions in a molecule.[9] The experimental VCD spectrum is then compared to a spectrum predicted from quantum mechanical calculations (typically Density Functional Theory, DFT) for a known enantiomer. A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration.[9][14] This method is powerful as it circumvents the need for derivatization or crystallization.
Experimental Protocols & Workflows
Trustworthy data is built on robust protocols. The following sections provide detailed, step-by-step methodologies for the most critical validation experiments.
Protocol 1: Direct Enantiomeric/Diastereomeric Excess Determination by Chiral HPLC
This protocol outlines a general approach for separating the stereoisomers of a diol product using a polysaccharide-based CSP.
Materials:
-
Analyte sample (dissolved in mobile phase or a compatible solvent)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Column Selection & Screening: Based on the analyte's structure (presence of aromatic rings, hydrogen bond donors/acceptors), select a suitable polysaccharide-based column (e.g., Chiralpak® series).
-
Mobile Phase Preparation: Start with a standard mobile phase for normal phase chromatography, such as 90:10 Hexane:Isopropanol (v/v). Filter and degas the mobile phase thoroughly to prevent pump issues and baseline noise.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Injection: Inject 5-10 µL of the sample solution (~1 mg/mL).
-
Data Acquisition: Run the chromatogram and record the retention times and peak areas for all separated stereoisomers.
-
Optimization (If Necessary): If separation is poor (resolution < 1.5), adjust the mobile phase composition. Decrease the percentage of the alcohol modifier (e.g., to 95:5 Hexane:Isopropanol) to increase retention and potentially improve resolution. Alternatively, try a different alcohol modifier (e.g., ethanol).
-
Calculation: Calculate the diastereomeric or enantiomeric excess using the peak areas (A) of the isomers:
-
%de = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
%ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100
-
Protocol 2: Absolute Configuration Assignment using Mosher's Ester Analysis
This protocol describes the preparation of Mosher's esters from a chiral secondary alcohol for NMR analysis.[5][19]
Caption: Experimental workflow for Mosher's ester analysis via NMR.
Materials:
-
Chiral alcohol product (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃. b. Add a small excess of anhydrous pyridine (~5 µL). The pyridine acts as a base to scavenge the HCl byproduct of the esterification. c. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. d. Cap the tube, mix gently, and let the reaction proceed at room temperature for 1-4 hours or until completion (can be monitored by TLC).
-
Preparation of (S)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the exact procedure from step 1, but use (S)-Mosher's acid chloride.
-
NMR Analysis: a. Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester samples. b. Carefully assign the proton signals for the groups on either side of the newly formed ester linkage. c. For each assigned proton, calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
Interpretation: a. Protons for which Δδ is positive are determined to be on one side of the Mosher ester plane in the preferred conformation, while those with a negative Δδ are on the other. b. By applying the established conformational model of the MTPA-ester, the absolute configuration of the alcohol stereocenter can be unambiguously assigned.[5][19]
Conclusion: An Integrated Approach to Stereochemical Validation
The synthesis of stereochemically pure compounds from versatile building blocks like this compound is a non-trivial task that demands rigorous analytical validation. No single technique provides a complete picture. An effective validation strategy integrates multiple methods: using chiral chromatography for accurate quantification of stereoisomeric purity (%ee and %de) and employing a definitive method like Mosher's analysis or VCD to assign the absolute configuration of the desired product. This multi-faceted approach ensures the trustworthiness and scientific integrity of the reported outcomes, which is the bedrock of research and development in the chemical and pharmaceutical sciences.
References
- Title: Polarimetry: analysis of chiral substances Source: YesWeLab URL
- Title: Mosher's acid Source: Grokipedia URL
- Title: Vibrational CD, Theory and Application to Determination of Absolute Configuration Source: ResearchGate URL
- Title: Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery Source: American Laboratory URL
- Title: Absolute optical chiral analysis using cavity-enhanced polarimetry Source: PubMed Central URL
- Title: Vibrational circular dichroism Source: Wikipedia URL
- Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
- Title: Polarimetry Source: Pacific BioLabs URL
- Title: Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Title: Continuous-Wave Cavity-Enhanced Polarimetry for Optical Rotation Measurement of Chiral Molecules Source: ACS Publications URL
- Title: Mosher's acid Source: Wikipedia URL
- Title: Basics of polarimetry Source: Anton Paar Wiki URL
- Title: Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis Source: Benchchem URL
- Title: Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants Source: ACS Publications URL
- Title: Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods.
- Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess Source: TCI Chemicals URL
- Title: A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC Source: Benchchem URL
- Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral)
- Title: Optical Purity and Enantiomeric Excess Source: Master Organic Chemistry URL
- Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL
- Title: Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations Source: ResearchGate URL
- Title: Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism Source: ACS Publications URL
- Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: PubMed Central URL
- Title: 4.
- Title: LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide Source: PubMed URL
- Title: Spectroscopic Identification of Ethers and Epoxides Source: Oregon State University URL
- Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods.
- Source: Diva-portal.
- Title: Diol synthesis by substitution Source: Organic Chemistry Portal URL
- Title: Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide Source: ACS Publications URL
- Title: Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases Source: ResearchGate URL
- Title: Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)
- Title: 2-(Oxiran-2-yl)
- Title: RU2384577C2 - Method of producing 2-(oxiran-2-yl)
- Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: MDPI URL
- Title: Chiral HPLC Separations Source: Phenomenex URL
-
Title: chiral columns Source: HPLC.eu URL:
Sources
- 1. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polarimetry: analysis of chiral substances - YesWeLab. [yeswelab.fr]
- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. uma.es [uma.es]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Mosher's acid - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. schrodinger.com [schrodinger.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalysis in 2-(Oxiran-2-yl)ethan-1-ol Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed comparative analysis of catalytic systems for reactions involving 2-(oxiran-2-yl)ethan-1-ol (CAS 19098-31-8). This guide moves beyond mere protocol listing to provide a foundational understanding of catalyst selection, reaction mechanisms, and practical application. As a bifunctional molecule featuring both a reactive epoxide ring and a primary hydroxyl group, this compound is a versatile building block for complex molecular architectures, particularly in pharmaceutical synthesis.[1][2] Understanding how to selectively address its reactive sites is paramount. This document provides an in-depth comparison of homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data and workflow visualizations to guide your synthetic strategy.
The Unique Reactivity of this compound
The synthetic utility of this compound stems from its two distinct functional groups. The strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening, while the primary alcohol offers a handle for esterification, etherification, or oxidation. The key challenge and opportunity lie in controlling the selectivity of these transformations.
The most pivotal reaction is the epoxide ring-opening , which can proceed through different mechanisms depending on the catalytic conditions. This dichotomy is the central theme of our catalyst comparison.
-
Base-Catalyzed/Nucleophilic Ring-Opening : Proceeds via a classic SN2 mechanism. The nucleophile attacks the sterically less hindered terminal carbon of the epoxide. This pathway is highly regioselective.[3]
-
Acid-Catalyzed Ring-Opening : Involves protonation of the epoxide oxygen, followed by nucleophilic attack. The regioselectivity is more complex; the attack may occur at the more substituted carbon due to the development of a partial positive charge (an SN1-like character), or at the less substituted carbon (an SN2-like character).[3][4] The choice of catalyst can finely tune this outcome.
Below is a diagram illustrating these fundamental mechanistic pathways.
Caption: Acid- vs. Base-catalyzed epoxide ring-opening pathways.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates not only the reaction pathway but also practical considerations like product separation, catalyst reusability, and overall process sustainability. We will compare three major classes: homogeneous, heterogeneous, and enzymatic catalysts.
Homogeneous Catalysts
Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity due to excellent substrate-catalyst contact. However, their removal from the product stream can be challenging.
-
Alkali Bases (e.g., NaOH, KOH, Sodium Methoxide) : These are classic catalysts for promoting SN2 ring-opening. For instance, in the synthesis of glycidol (a related epoxide) from glycerol and dimethyl carbonate, sodium methoxide provides excellent glycerol conversion (99%) and good glycidol yield (75%).[5] Its stability and reusability were also noted, with only a 2% loss in conversion efficiency on the second run.[5] This demonstrates the effectiveness of simple base catalysts for reactions where SN2 selectivity is desired.
-
Lewis Acids & Organometallics (e.g., Salen Complexes) : For enantioselective synthesis, a cornerstone of drug development, chiral homogeneous catalysts are indispensable. Metal-salen complexes, particularly those of Cr(III) and Co(III), are exceptionally effective for the asymmetric ring-opening (ARO) of epoxides.[6] These catalysts can activate the epoxide and deliver a nucleophile with high stereocontrol, making them ideal for kinetic resolutions of racemic epoxides or desymmetrization of meso-epoxides.[6] The mechanism often involves cooperative activation of both the epoxide and the nucleophile by the metal center.[6]
-
Organocatalysts (e.g., Ammonium Salts) : In reactions like the cycloaddition of CO₂ to form cyclic carbonates, simple organocatalysts can be highly effective. For glycidol, tetrabutylammonium bromide (TBAB) was found to be a superior promoter.[7] The bromide anion acts as the initial nucleophile to open the ring, and the hydroxyl group of the glycidol substrate itself participates in the catalytic cycle via hydrogen bonding, activating the epoxide.[7] This self-activating mechanism highlights the unique reactivity imparted by the hydroxyl group in such substrates.
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation (e.g., by filtration) and potential for recycling, which aligns with green chemistry principles.
-
Lewis Acidic Zeolites (e.g., Sn-Beta, Zr-Beta) : Zeolites are microporous crystalline aluminosilicates where some framework atoms are replaced by active metals. Sn-Beta has emerged as a robust and highly active Lewis acid catalyst for epoxide ring-opening with alcohols.[8] Studies on epichlorohydrin show Sn-Beta is 6-7 times more active than Zr-Beta or Hf-Beta.[8] The reaction proceeds through a concerted mechanism where the epoxide is activated on an alcohol molecule adsorbed at the tin site, followed by nucleophilic attack from a second alcohol molecule.[8] Importantly, Sn-Beta demonstrates excellent reusability with minimal leaching of the active tin sites.[8]
-
Acidic Clays and Resins (e.g., Montmorillonite, Amberlyst) : Ion-exchange clays like K10-Montmorillonite and resins such as Amberlyst 36 serve as effective solid Brønsted acid catalysts.[9] They have been successfully used in the synthesis of glycerol monoethers from glycidol and various alcohols, demonstrating their utility in acid-catalyzed ether formation via epoxide opening.[9] These materials are commercially available and offer a cost-effective alternative to more complex systems.
The following table summarizes the performance of various catalysts in representative epoxide ring-opening reactions. Due to the specificity of the substrate this compound, data from closely related epoxides (epichlorohydrin, glycidol) are included to illustrate catalyst performance.
| Catalyst | Substrate | Nucleophile | Conditions | Conversion (%) | Selectivity/Yield (%) | Key Feature | Reference |
| Sodium Methoxide | Glycerol + DMC | (intramolecular) | 85 °C, 120 min | 99 | 75 (Yield of Glycidol) | High conversion, stable | [5] |
| Sn-Beta | Epichlorohydrin | Methanol | 60 °C, 4 h | ~95 | High (to ring-opened) | Highly active, reusable | [8] |
| Zr-Beta | Epichlorohydrin | Methanol | 60 °C, 24 h | ~80 | High (to ring-opened) | Less active than Sn-Beta | [8] |
| (salen)Co(III) | Terminal Epoxides | H₂O | Room Temp | - | High (Kinetic Resolution) | Excellent enantioselectivity | [6] |
| K10-Montmorillonite | Glycidol | Methanol | Room Temp, 1 h | >95 | >95 (to 3-methoxy-1,2-propanediol) | Mild conditions, efficient | [9] |
| TBAB | Glycidol | CO₂ | 60 °C, 3 h, 1 MPa | >99 | >99 (to Glycerol Carbonate) | Substrate-assisted organocatalysis | [7] |
Enzymatic Catalysts (Biocatalysis)
Biocatalysis offers unparalleled selectivity (regio-, stereo-, and enantio-) under mild, environmentally benign conditions (aqueous media, ambient temperature). While specific enzymes for this compound are not widely reported, the field of enzyme engineering provides a powerful toolkit for developing bespoke biocatalysts.
-
Potential Enzyme Classes : Enzymes such as epoxide hydrolases could be used for stereoselective hydrolysis. Furthermore, engineered enzymes like pericyclases, which are known to catalyze cycloaddition reactions, could be developed for novel transformations.[10]
-
Engineered Dehydrogenases and Transaminases : For derivatization of the final product, other enzyme classes are highly relevant. For example, engineered amino acid dehydrogenases have been used to produce complex chiral amino acids from keto-acid precursors with nearly quantitative yields and 100% enantiomeric excess (ee).[11] Similarly, ω-transaminases are widely used in the pharmaceutical industry for the synthesis of chiral amines.[11] These biocatalytic methods represent the cutting edge of sustainable chemical manufacturing.
Detailed Experimental Protocol: Heterogeneous Ring-Opening
This protocol provides a self-validating system for the ring-opening of this compound using a reusable Sn-Beta catalyst. The causality behind experimental choices is explained to provide a deeper understanding.
Objective : To synthesize 1-methoxy-4-(oxiran-2-yl)butan-2-ol via the regioselective ring-opening of this compound with methanol using a reusable Sn-Beta catalyst.
Rationale for Catalyst Choice : Sn-Beta is chosen for its high Lewis acidity, proven activity in epoxide ring-opening, high thermal stability, and ease of separation and reuse, making it a superior choice for sustainable process development.[8]
Materials :
-
This compound (98%)
-
Sn-Beta Zeolite (Synthesized as per literature[8] or commercially available)
-
Methanol (Anhydrous, >99.8%)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., Dodecane) for GC analysis
Equipment :
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
NMR Spectrometer
Workflow Diagram :
Caption: Experimental workflow for heterogeneous catalysis.
Step-by-Step Procedure :
-
Catalyst Activation : Place 100 mg of Sn-Beta catalyst in a furnace. Calcine at 550 °C for 6 hours under a flow of dry air. Cool down under vacuum and store in a desiccator. This step is crucial to remove adsorbed water and organic species, ensuring the Lewis acid sites are fully active.
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated Sn-Beta catalyst (100 mg). Purge the flask with nitrogen.
-
Charging Reactants : Add 20 mL of anhydrous methanol to the flask. Stir the suspension. Add 1.0 g of this compound (approx. 9.8 mmol) to the mixture via syringe.
-
Reaction : Heat the mixture to 60 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots every hour and analyzing by GC-MS after filtering out the catalyst. An internal standard should be used for accurate conversion measurement.
-
Work-up : Once the reaction reaches >95% conversion (typically 4-8 hours), cool the mixture to room temperature.
-
Catalyst Recovery : Filter the reaction mixture to recover the solid Sn-Beta catalyst. Wash the catalyst with 3 x 10 mL of methanol and 3 x 10 mL of DCM. Dry the catalyst in an oven at 120 °C overnight for reuse in subsequent runs. This demonstrates the primary advantage of heterogeneous catalysis.
-
Product Isolation : Combine the filtrate and washes. Remove the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography if necessary.
-
Characterization : Confirm the structure of the product by ¹H and ¹³C NMR and assess its purity by GC-MS. The regioselectivity can be determined by detailed NMR analysis, expecting the major product to result from attack at the more substituted carbon, consistent with a Lewis acid-catalyzed mechanism.
Conclusion and Future Outlook
The catalytic transformation of this compound is a rich field where the choice of catalyst provides precise control over reaction outcomes.
-
Homogeneous catalysts like alkali bases offer a straightforward, cost-effective route for SN2-selective reactions, while sophisticated organometallic complexes provide unparalleled control over stereochemistry, which is critical in drug development.
-
Heterogeneous catalysts , particularly Lewis acidic zeolites like Sn-Beta, represent a more sustainable and process-friendly approach, combining high activity with excellent reusability.[8]
-
The future of this field will likely be dominated by biocatalysis . The potential to engineer enzymes for specific, highly selective transformations under green conditions is immense and aligns perfectly with the increasing demand for sustainable manufacturing in the pharmaceutical industry.
This guide has provided a framework for understanding and comparing these diverse catalytic systems. The optimal choice will always depend on the specific synthetic goal, balancing factors of selectivity, cost, scalability, and environmental impact.
References
-
Al-Ghamdi, A. A., et al. (2023). Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate. MDPI. Available at: [Link]
- Jacobsen, E. N., et al. (2002). Method of producing 2-(oxiran-2-yl)-ethanol. Google Patents (RU2384577C2).
-
Ferreira, P., et al. (2012). Optimization of the Synthesis of Glycerol Derived Monoethers from Glycidol by Means of Heterogeneous Acid Catalysis. ResearchGate. Available at: [Link]
-
Scarpino, A., et al. (2024). Sustainable upgrading of glycerol into glycidol and its derivatives under continuous-flow conditions. RSC Publishing. Available at: [Link]
-
Aresta, M., et al. (2014). Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Tacke, T., et al. (2021). Alkaline-Based Catalysts for Glycerol Polymerization Reaction: A Review. MDPI. Available at: [Link]
-
Luo, J., et al. (2020). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
-
Pál, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Available at: [Link]
-
Chen, K., et al. (2020). An enzymatic Alder-ene reaction. Nature. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C4H8O2). Retrieved from: [Link]
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research. Available at: [Link]
-
LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from: [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]
-
Sharma, M., et al. (2017). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available at: [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19098-31-8 [sigmaaldrich.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatic Alder-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for the Analysis of 2-(Oxiran-2-yl)ethan-1-ol and its Reaction Products
Introduction
2-(Oxiran-2-yl)ethan-1-ol is a bifunctional organic molecule featuring both a reactive epoxide ring and a primary alcohol.[1] This structure makes it a valuable building block in chemical synthesis for creating more complex molecules. Its close structural analog, glycidol (oxiran-2-ylmethanol), is extensively studied, particularly as a food processing contaminant, and the analytical principles developed for glycidol are directly applicable to this compound.[2][3]
The analysis of this compound and its reaction pathways presents a distinct set of challenges for chromatographers. Its high polarity, low volatility, and the thermal lability of the strained epoxide ring make direct analysis difficult, especially using traditional techniques.[4][5] The epoxide group is susceptible to ring-opening reactions, a property that is useful in synthesis but requires careful consideration during analytical method development to ensure the integrity of the analyte.[6]
This guide provides a comprehensive comparison of the two primary chromatographic techniques for this analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide validated protocols, and offer clear recommendations to help researchers, scientists, and drug development professionals select the optimal method for their specific application, whether for routine quality control or complex reaction monitoring.
Gas Chromatography (GC) Methods: The Established Approach
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[7] For polar, non-volatile molecules like this compound, direct injection into a GC system is not feasible. The high temperatures of the GC inlet would lead to degradation, and the strong intermolecular forces caused by the hydroxyl group would result in poor chromatographic peak shape and strong adsorption to the column.[5] Therefore, the cornerstone of GC analysis for this and similar compounds is chemical derivatization.
The Critical Role of Derivatization
Derivatization is a chemical modification process designed to convert the analyte into a form more suitable for GC analysis.[5][8] The primary goals are:
-
Increase Volatility: By replacing the polar, active hydrogen of the hydroxyl group with a non-polar functional group, the boiling point of the analyte is significantly lowered.[8]
-
Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.[5]
-
Enhance Detectability: Certain derivatizing agents can introduce moieties that significantly improve the response of specific detectors, such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[5]
Common Derivatization Strategies:
-
Silylation: This is one of the most prevalent methods for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[9] The reaction proceeds via a nucleophilic attack (SN2 mechanism), making the resulting TMS-ether much more volatile and thermally stable.[8][9]
-
Acylation with Fluorinated Anhydrides/Imidazoles: Reagents such as Heptafluorobutyrylimidazole (HFBI) react with the hydroxyl group to form a heptafluorobutyryl ester. This not only increases volatility but also introduces multiple fluorine atoms, making the derivative highly responsive to an Electron Capture Detector and yielding characteristic fragments in mass spectrometry.[10][11]
-
Reaction with Phenylboronic Acid (PBA): While primarily used for diols, PBA is a key reagent in the analysis of glycidol, especially in "indirect" methods where glycidyl esters are first hydrolyzed. The resulting glycidol (a 1,2-diol) reacts with PBA to form a stable and volatile cyclic boronate ester, which is ideal for GC-MS analysis.[2][12] This approach is highly relevant if reaction monitoring involves the opening of the epoxide ring to form a diol.
Typical GC-MS Workflow and Protocol
The general workflow involves sample extraction, derivatization, and subsequent injection into the GC-MS system. Mass spectrometry is the preferred detector due to its unparalleled sensitivity and ability to provide structural information for unambiguous peak identification.[12][13]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound via silylation.
Detailed Protocol: Silylation-GC-MS Method
This protocol is a representative method for the quantification of this compound in a relatively clean sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in dichloromethane.[14]
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed into a 2 mL autosampler vial.
-
If the sample is not already in solution, dissolve and dilute it with dichloromethane to an expected concentration within the calibration range.
-
-
Derivatization:
-
To each standard and sample vial, add 100 µL of the silylating reagent N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[9]
-
Cap the vials tightly and vortex for 10 seconds.
-
Heat the vials in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[9]
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[4]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[3]
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 240°C, and hold for 5 minutes.[14]
-
MS System: Agilent 5977B MSD or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
MS Source Temp: 230°C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the TMS-derivatized analyte.
-
High-Performance Liquid Chromatography (HPLC) Methods: A Modern Alternative
HPLC is fundamentally better suited for analyzing polar, non-volatile, and thermally unstable compounds.[16] It operates at or near ambient temperature, eliminating the risk of thermal degradation. The separation occurs between a liquid mobile phase and a solid stationary phase, which is ideal for polar analytes like this compound.[16][17]
Strategies for HPLC Analysis
Unlike GC, derivatization is not always mandatory for HPLC analysis of this compound. The choice of strategy depends heavily on the available detector.
-
Direct Analysis with Advanced Detectors: The primary challenge with direct analysis is detection, as the analyte lacks a strong UV chromophore.
-
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This is the most powerful approach. It allows for the direct injection of the sample with minimal preparation. The mass spectrometer provides exceptional sensitivity and selectivity, making it possible to detect and quantify the analyte even without a chromophore.[11][18] This method is particularly advantageous for analyzing complex reaction mixtures.
-
HPLC with Evaporative Light Scattering Detector (ELSD): An ELSD is a "universal" detector that can detect any analyte that is less volatile than the mobile phase. While it can be used, its sensitivity is generally lower than MS, and it does not provide any structural information.[19]
-
-
Derivatization for Enhanced Detection: If an MS detector is not available, derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule, enabling detection by more common HPLC detectors.
-
Benzoylation: Reacting the hydroxyl group with benzoyl chloride introduces a benzoyl ester, which has a strong UV absorbance around 237 nm.[20] This allows for sensitive detection with a standard HPLC-UV system.
-
Typical HPLC-MS/MS Workflow and Protocol
The workflow for HPLC-MS/MS is often simpler and faster than GC-MS due to the elimination of the derivatization step.
Experimental Workflow: HPLC-MS/MS Analysis
Caption: Workflow for direct HPLC-MS/MS analysis of this compound.
Detailed Protocol: Direct HPLC-MS/MS Method
This protocol describes a direct analysis method suitable for quantifying this compound and monitoring its reactions.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.
-
Create calibration standards (e.g., 10, 50, 100, 500, 1000 ng/mL) by diluting the stock with the same solvent mixture.
-
For reaction monitoring, take an aliquot of the reaction mixture and dilute it significantly with the 50:50 water:acetonitrile solvent to quench the reaction and bring the analyte concentration into the calibration range.
-
Filter all standards and samples through a 0.22 µm syringe filter before placing them in autosampler vials.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar high-efficiency reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 5% B for 1 min, ramp to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution (e.g., for the protonated molecule [M+H]⁺).
-
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goal, available instrumentation, and sample matrix. The following table provides a direct comparison based on key performance attributes for the analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase.[7] | Separation of soluble compounds in the liquid phase.[16] |
| Analyte State | Requires volatile, thermally stable compounds. | Ideal for non-volatile, polar, thermally labile compounds.[16] |
| Derivatization | Mandatory. Required to increase volatility and thermal stability.[2][5] | Optional. Not required for MS detection; can be used for UV/Fluorescence detection.[11][20] |
| Sample Preparation | More complex and time-consuming due to the derivatization step.[2] | Simpler and faster ("dilute and shoot"), especially for HPLC-MS/MS.[11] |
| Analysis Time | Can be very fast, with run times of a few minutes post-derivatization.[13][21] | Run times are typically in the range of 5-15 minutes.[21] |
| Sensitivity | Very high, especially with MS detection in SIM mode.[22] | Extremely high with MS/MS detection in MRM mode.[18] |
| Instrumentation | GC-MS systems are widely available. | HPLC-MS/MS systems are more specialized and expensive.[13] |
| Reaction Monitoring | Good for tracking specific, derivatizable compounds. | Excellent for profiling complex mixtures of polar reactants, intermediates, and products. |
| Chiral Separation | Possible with specialized chiral GC columns. | More commonly achieved with a wide variety of chiral stationary phases (CSPs).[23] |
Conclusion and Recommendations
Both GC and HPLC are highly capable techniques for the analysis of this compound and its reactions, but they serve different strategic purposes.
Choose Gas Chromatography (GC) when:
-
You are performing routine quality control for the purity of the starting material.
-
The primary goal is high-throughput quantification of the target analyte in a known, relatively clean matrix.
-
An established, robust method is required, and your laboratory is well-equipped for and experienced with derivatization procedures.
-
A GC-MS system is readily available, but an HPLC-MS/MS is not.
Choose High-Performance Liquid Chromatography (HPLC) when:
-
You are monitoring the progress of a chemical reaction involving polar, non-volatile, or thermally sensitive compounds.
-
A comprehensive profile of the reaction mixture, including starting materials, intermediates, and products, is needed.
-
Minimal sample preparation and rapid method development are priorities.
-
You have access to an HPLC system with an advanced detector, particularly a tandem mass spectrometer (MS/MS).
-
Enantiomeric separation and quantification are required, as chiral HPLC methods are widely established.[23]
For researchers in drug development and process chemistry, the HPLC-MS/MS approach offers superior flexibility and information content for understanding and optimizing reactions involving this compound. Its ability to analyze the native compounds directly provides a more accurate snapshot of the reaction mixture without the potential artifacts or complexities of a derivatization step. While GC-MS remains a valid and powerful technique for targeted quantification, the future of complex mixture analysis for this class of compounds lies with the versatility of liquid chromatography.
References
-
Malaysian Journal of Analytical Sciences. (2023). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF ANALYTICAL METHODS (2015-2022). [Link]
-
Journal of Oleo Science. (2011). A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. [Link]
-
Journal of Chromatography A. (2025). A simple derivatization and highly sensitive gas chromatography-mass spectrometry method for the determination of glycidol and 2-/3-monochloropropanediol in heated tobacco product aerosol. [Link]
-
Foods. (2024). Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Journal of Food and Drug Analysis. (2022). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. [Link]
-
ResearchGate. (2014). Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. [Link]
-
Molecules. (2021). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. [Link]
-
Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]
-
J-Stage. (n.d.). A New Analytical Method for the Quantification of Glycidol Fatty Acid Esters in Edible Oils. [Link]
-
Wiley Analytical Science. (2021). Glycidol and 3-MCPD Analysis Methods for Mono- and Diglycerides. [Link]
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Taylor & Francis Online. (2023). Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS. [Link]
-
University of California, Davis. (n.d.). GC Derivatization. [Link]
-
Shimadzu. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Official Method Cd 29c-13. [Link]
-
Net-Journal. (2025). HPLC vs. GC Columns: Key Differences Explained. [Link]
-
TSI Journals. (n.d.). Determination of Glycidol as a Genotoxic Impurity in Linezolid Drug Substance by Gas Chromatography. [Link]
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]
-
Shimadzu. (n.d.). Determination of Fatty Acid Esters of 2- and 3-Monochloro-1,2-propanediol (MCPD) and Glycidol in Edible Oil Using GC/Triple Quadrupole MS. [Link]
-
AZoM. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
PubMed. (2024). Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
ACS Publications. (2001). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. [Link]
-
Biblioteka Nauki. (n.d.). Significance and use of glycidol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-(Oxan-2-yl)ethan-1-ol. [Link]
-
GL Sciences. (n.d.). 1-2 on GC | Technical Information. [Link]
-
Molecules. (2022). Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Probiotic Fermented Milk. [Link]
-
Agilent. (2011). Analysis of carbohydrates, alcohols, and organic acids. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
Sources
- 1. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. 1-2 on GC | Technical Information | GL Sciences [glsciences.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. A simple derivatization and highly sensitive gas chromatography-mass spectrometry method for the determination of glycidol and 2-/3-monochloropropanediol in heated tobacco product aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. tsijournals.com [tsijournals.com]
- 15. openpub.fmach.it [openpub.fmach.it]
- 16. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 17. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 18. Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 20. holcapek.upce.cz [holcapek.upce.cz]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. shimadzu.com [shimadzu.com]
- 23. researchgate.net [researchgate.net]
Kinetic studies of "2-(Oxiran-2-yl)ethan-1-ol" ring-opening reactions
An In-Depth Technical Guide to the Kinetic Studies of 2-(Oxiran-2-yl)ethan-1-ol Ring-Opening Reactions
Introduction
This compound, also known as 3,4-epoxy-1-butanol, is a bifunctional molecule of significant interest in chemical synthesis. Its structure, featuring a strained three-membered oxirane (epoxide) ring and a primary alcohol, allows for a variety of chemical transformations. The ring-opening of the epoxide moiety is a key reaction, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures relevant to pharmaceuticals and material science.
Understanding the kinetics of these ring-opening reactions is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes. The rate and regioselectivity of the nucleophilic attack are highly dependent on the catalytic conditions—specifically, whether the reaction is performed in an acidic or basic medium. This guide provides a comparative analysis of the kinetic profiles of acid- and base-catalyzed ring-opening reactions of this compound, offering detailed experimental protocols and supporting data to guide researchers in this field.
Core Principles of Epoxide Ring-Opening
The reactivity of the epoxide ring is driven by its significant ring strain (approximately 13 kcal/mol), which is released upon nucleophilic attack.[1] The reaction mechanism, and therefore the kinetics and regioselectivity, is dictated by the nature of the catalyst and the nucleophile.
-
Acid-Catalyzed Reactions: In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral hydroxyl group).[2] This activation makes the epoxide susceptible to attack even by weak nucleophiles. The transition state has significant carbocationic character, meaning the positive charge is better stabilized on the more substituted carbon atom of the epoxide. Consequently, the nucleophile preferentially attacks the more substituted carbon (C3 in this case).[3][4] The mechanism is considered a hybrid between SN1 and SN2.[5][6]
-
Base-Catalyzed Reactions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a direct SN2 mechanism.[1][5] The nucleophile attacks one of the epoxide carbons, simultaneously opening the ring and forming an alkoxide intermediate, which is subsequently protonated. Due to steric hindrance, the nucleophilic attack occurs preferentially at the less substituted, more accessible carbon atom (C4).[3][4][7]
Section 1: Acid-Catalyzed Ring-Opening Kinetics
The acid-catalyzed pathway is essential for reactions involving weak nucleophiles such as water, alcohols, or carboxylic acids. The initial, rapid protonation of the epoxide oxygen is a pre-equilibrium step, followed by the rate-determining nucleophilic attack.
Mechanism: A Hybrid SN1/SN2 Pathway
The reaction begins with the protonation of the epoxide oxygen, which weakens the C-O bonds. The subsequent nucleophilic attack occurs at the more substituted carbon (C3), as this carbon can better stabilize the partial positive charge that develops in the transition state.[4] This results in the formation of a trans product due to the backside attack characteristic of SN2-like reactions.[5]
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
This protocol describes the monitoring of the acid-catalyzed methanolysis of this compound. Nuclear Magnetic Resonance (NMR) is an ideal technique as it allows for the in-situ quantification of reactants and products over time without disturbing the reaction.[6][8]
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed ring-opening with methanol.
Materials:
-
This compound (98% purity)
-
Methanol-d4 (CD₃OD, 99.8 atom % D)
-
Sulfuric acid (H₂SO₄, 98%)
-
NMR tubes, micropipettes, volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 M stock solution of H₂SO₄ in Methanol-d4. Handle concentrated acid with extreme care in a fume hood.
-
Reaction Sample Preparation: a. In a small vial, dissolve a precisely weighed amount of this compound in Methanol-d4 to achieve a final concentration of approximately 50 mM. b. Add a known, small amount of an internal standard (e.g., dimethyl sulfoxide) for accurate concentration determination. c. Transfer 500 µL of this solution to an NMR tube.
-
Initiation and Monitoring: a. Acquire an initial ¹H NMR spectrum (t=0) before adding the acid catalyst. b. To initiate the reaction, add a calculated volume of the H₂SO₄ stock solution to the NMR tube to achieve the desired acid concentration (e.g., 10 mM). c. Immediately cap, invert the tube several times to mix, and place it in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 25°C). d. Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
Data Analysis: a. Identify unique, well-resolved peaks corresponding to the starting material and the major ring-opened product. b. Integrate these peaks relative to the internal standard in each spectrum. c. Calculate the concentration of the starting material, [E], at each time point, t. d. Since the acid catalyst and methanol are in large excess, the reaction follows pseudo-first-order kinetics. Plot ln([E]) versus time. e. The slope of the resulting linear fit is equal to -k', where k' is the pseudo-first-order rate constant.
Comparative Data
The following table presents hypothetical kinetic data for the acid-catalyzed ring-opening of a generic epoxy alcohol, illustrating the effect of acid concentration on the observed rate constant.
| Catalyst Concentration | Nucleophile | Temperature (°C) | Observed Rate Constant (k', s⁻¹) |
| 0.01 M H₂SO₄ | Methanol | 25 | 1.5 x 10⁻⁴ |
| 0.05 M H₂SO₄ | Methanol | 25 | 7.6 x 10⁻⁴ |
| 0.01 M H₂SO₄ | Water | 25 | 9.8 x 10⁻⁵ |
| 0.01 M H₂SO₄ | Methanol | 40 | 4.2 x 10⁻⁴ |
Section 2: Base-Catalyzed Ring-Opening Kinetics
Base-catalyzed ring-opening requires a strong nucleophile, such as an alkoxide, hydroxide, or amine.[1] This pathway is synthetically valuable for its predictable regioselectivity, which is governed by sterics.
Mechanism: A Pure SN2 Pathway
The reaction is a classic SN2 displacement. The potent nucleophile directly attacks the less sterically hindered carbon (C4) of the epoxide ring.[5] This concerted step involves the breaking of the C-O bond and the formation of a C-Nu bond, leading to an inversion of stereochemistry at the site of attack. The resulting alkoxide is then protonated in a subsequent workup step to yield the final product.
Caption: Base-catalyzed ring-opening mechanism of this compound.
Experimental Protocol: Kinetic Analysis by HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the reaction of this compound with sodium methoxide. HPLC is well-suited for reactions that require quenching before analysis.
Objective: To determine the second-order rate constant for the base-catalyzed ring-opening with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
0.1 M HCl (for quenching)
-
HPLC system with a C18 column and UV detector
-
Thermostatted reaction vessel, syringes
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in methanol and analyze them by HPLC to create a standard curve of peak area versus concentration.
-
Reaction Setup: a. In a jacketed reaction vessel maintained at a constant temperature (e.g., 30°C), prepare solutions of this compound (e.g., 0.1 M) and sodium methoxide (e.g., 0.1 M) in anhydrous methanol. Allow them to reach thermal equilibrium.
-
Initiation and Sampling: a. To start the reaction, rapidly add the sodium methoxide solution to the epoxide solution with vigorous stirring. Start a timer immediately (t=0). b. At specified time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. c. Immediately quench the aliquot by adding it to a vial containing a neutralizing amount of 0.1 M HCl (e.g., 200 µL). This stops the reaction by consuming the methoxide. d. Dilute the quenched sample with the HPLC mobile phase for analysis.
-
HPLC Analysis: a. Inject the prepared samples into the HPLC system. b. Use the standard curve to determine the concentration of the remaining this compound, [E], in each quenched sample.
-
Data Analysis: a. For a second-order reaction with equal initial concentrations of reactants ([E]₀ = [Nu]₀), plot 1/[E] versus time. b. The slope of the resulting linear fit is equal to the second-order rate constant, k.
Comparative Data
The following table shows representative kinetic data for the SN2 ring-opening of a generic epoxy alcohol with different strong nucleophiles.
| Nucleophile (0.1 M) | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Sodium Methoxide | Methanol | 30 | 2.1 x 10⁻³ |
| Sodium Azide | DMF | 30 | 1.4 x 10⁻³ |
| Sodium Hydroxide | Water/Dioxane | 50 | 8.5 x 10⁻⁴ |
| Sodium Methoxide | Methanol | 50 | 9.5 x 10⁻³ |
Workflow for Kinetic Analysis
The general workflow for conducting a kinetic study of epoxide ring-opening is a systematic process involving careful planning, execution, and data interpretation.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Kinetics and products of the acid-catalyzed ring-opening of atmospherically relevant butyl epoxy alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-(Oxiran-2-yl)ethan-1-ol Derivatives
Introduction: The Criticality of Purity in Epoxide Intermediates
In the landscape of pharmaceutical synthesis and materials science, 2-(Oxiran-2-yl)ethan-1-ol and its derivatives are invaluable chiral building blocks.[1][2] The epoxide ring, a strained three-membered heterocycle, is primed for nucleophilic attack, making these compounds versatile intermediates for constructing complex molecules.[3] However, this high reactivity also presents a significant challenge: the propensity for side reactions during synthesis and storage, leading to impurities that can compromise the yield, stereochemical integrity, and safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of these derivatives. We move beyond mere protocol listings to explore the causality behind method selection, empowering researchers, scientists, and drug development professionals to make informed decisions. Our focus is on establishing self-validating analytical systems that ensure the reliability and consistency of results, a cornerstone of Good Manufacturing Practice (GMP).[4]
Chapter 1: Understanding the Impurity Profile
Effective purity assessment begins with anticipating the likely impurities. The synthesis of this compound derivatives, often involving epoxidation of an allylic alcohol, can generate a range of by-products.
Table 1: Potential Impurities and Their Origins
| Impurity Type | Common Examples | Typical Origin | Analytical Challenge |
| Starting Materials | Unreacted allylic alcohols, oxidizing agents | Incomplete reaction | Often structurally distinct, but may co-elute with the product in non-optimized methods. |
| By-products | Diols (e.g., Butane-1,2,4-triol) | Acid- or base-catalyzed hydrolysis (ring-opening) of the epoxide.[5] | Increased polarity can cause poor peak shape in reversed-phase chromatography. |
| Isomeric Impurities | Regioisomers from asymmetric epoxidation | Lack of complete regioselectivity in the catalytic process. | May have very similar polarities and spectroscopic signatures, requiring high-resolution separation techniques. |
| Enantiomeric Impurities | The undesired enantiomer (e.g., (R)-isomer in a synthesis targeting the (S)-isomer) | Incomplete enantioselectivity of the chiral catalyst.[6] | Identical physical properties, requiring specialized chiral separation methods for detection and quantification. |
| Degradants | Polymers, rearrangement products | Instability of the epoxide ring, especially under acidic or high-temperature conditions.[7] | Can be numerous and at low levels, requiring sensitive and specific methods. |
Chapter 2: A Comparative Analysis of Purity Determination Methods
The choice of analytical technique is dictated by the specific purity question being asked: Are we assessing overall chemical purity, or is the critical parameter the enantiomeric excess? Here, we compare the primary methods, outlining their principles, performance, and ideal applications.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography is the most powerful tool for separating and quantifying individual components in a mixture.[8][9] High-Performance Liquid Chromatography (HPLC) is the primary technique for this class of compounds.[10]
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[9] For epoxide derivatives, both reversed-phase and chiral HPLC are essential.
-
Reversed-Phase (RP-HPLC) for Chemical Purity: This is the workhorse method for determining the overall percentage purity by separating the main compound from most impurities.
-
Principle: Uses a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., water/acetonitrile). More polar impurities, like diol by-products, will elute earlier, while less polar impurities will be retained longer.
-
Causality in Method Development: The choice of organic modifier (acetonitrile or methanol) is critical. Acetonitrile is often preferred due to its lower viscosity, which allows for higher efficiency and better resolution of closely eluting peaks.[9] A gradient elution (where the mobile phase composition is changed over time) is typically employed for complex samples to ensure that both polar and non-polar impurities are eluted and quantified within a reasonable timeframe.[9]
-
-
Chiral HPLC for Enantiomeric Purity: Since this compound is chiral, quantifying the enantiomeric excess (% ee) is often the most critical purity assessment, especially in pharmaceutical applications where enantiomers can have different biological activities.[10][11]
-
Principle: Employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a wide range of enantiomers, including epoxides.[6][12]
-
Causality in Method Development: Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations than reversed-phase.[6] The choice of alcohol modifier (isopropanol vs. ethanol) and its concentration can dramatically impact the resolution between enantiomers by altering the hydrogen bonding and steric interactions with the CSP.
-
For more volatile derivatives of this compound, or if the impurities of concern are highly volatile, GC is a suitable alternative.
-
Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Detection is often performed using a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for identification.[13]
-
Application: Useful for analyzing reaction headspace to detect residual volatile starting materials or solvents. Derivatization may be necessary to increase the volatility of the alcohol-containing epoxide.
Workflow for Chromatographic Purity Assessment
Caption: General workflow for HPLC purity analysis.
Spectroscopic Techniques: For Confirmation and Quantification
Spectroscopic methods provide structural information and can be used for quantitative analysis.
-
Principle: NMR detects the magnetic properties of atomic nuclei. ¹H NMR is particularly powerful for purity assessment.
-
Application:
-
Structural Confirmation: The chemical shifts and coupling patterns in ¹H NMR confirm the identity of the synthesized compound. Protons on the epoxide ring typically appear in the 2.5-3.5 ppm range.[14]
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity can be determined without the need for a reference standard of the analyte itself. This is a highly accurate primary method.
-
Impurity Detection: Signals corresponding to impurities (e.g., the vinyl protons of unreacted allylic alcohol or the methine proton of a diol by-product) can be identified and quantified if they are baseline resolved.[15]
-
-
Principle: IR spectroscopy measures the vibration of atoms and functional groups.
-
Application: Primarily a qualitative technique for this purpose. It is excellent for quickly confirming the presence of the epoxide ring (C-O stretch around 1250 cm⁻¹ and characteristic ring vibrations) and the hydroxyl group (broad O-H stretch around 3400 cm⁻¹), and confirming the absence of starting materials (e.g., disappearance of a C=C stretch).[14][16] It is generally not suitable for quantifying low levels of impurities.[7]
Titration Methods: A Classic Approach for Epoxide Content
-
Principle: Chemical titration determines the concentration of the epoxide by reacting it with a known excess of a reagent, and then back-titrating the unreacted reagent. A common method involves the ring-opening of the epoxide with hydrogen bromide (HBr) generated in situ.[7]
-
Application: This method determines the total "epoxide equivalent weight," providing a measure of the overall epoxide content in the sample. It is an excellent orthogonal technique to HPLC, as it measures purity based on chemical reactivity rather than chromatographic behavior.
-
Causality in Method Selection: This technique is robust and inexpensive but is not impurity-specific. It cannot distinguish between the desired product and other epoxide-containing impurities, nor can it provide any information on enantiomeric purity. It is best used to confirm the primary purity value obtained by chromatography.
Comparative Summary of Analytical Techniques
Table 2: Objective Comparison of Purity Assessment Methods
| Technique | Principle | Information Provided | Sensitivity | Precision (%RSD) | Throughput | Key Considerations |
| RP-HPLC | Differential Partitioning | Chemical Purity (% Area), Impurity Profile | High (ng-µg/mL)[11] | Excellent (<2%)[11] | Medium | Gold standard for chemical purity; requires reference standards for identified impurities. |
| Chiral HPLC | Differential Interaction with CSP | Enantiomeric Purity (% ee) | High (ng-µg/mL)[11] | Excellent (<2%)[11] | Medium | Essential for chiral drugs; method development can be complex. |
| GC-FID/MS | Differential Partitioning (Gas Phase) | Chemical Purity, Volatile Impurities | Very High (pg-ng/mL) | Excellent (<2%) | High | Limited to thermally stable and volatile compounds; derivatization may be needed. |
| ¹H NMR | Nuclear Magnetic Resonance | Structural Confirmation, Purity (qNMR) | Low-Medium | Good (1-3%) | Low-Medium | Excellent for structural identity; qNMR provides absolute purity but requires resolved signals. |
| IR Spectroscopy | Molecular Vibration | Functional Group Identity | Low | Not Quantitative | High | Fast and simple for identity confirmation, not for purity quantification. |
| Titration | Chemical Reaction | Total Epoxide Content | Medium | Good (1-5%) | Low | Robust orthogonal method for total epoxide assay; non-specific. |
Chapter 3: Ensuring Trustworthiness Through Method Validation
An unvalidated analytical method produces data that cannot be trusted. Method validation provides documented evidence that a method is suitable for its intended purpose.[17][18] The parameters are defined by the International Council for Harmonisation (ICH) guidelines.[19]
Caption: Key parameters for analytical method validation.
A validated method acts as a self-validating system through the routine use of System Suitability Tests (SSTs) . Before any sample analysis, a standard is injected to verify that the chromatographic system (e.g., resolution between critical peaks, peak symmetry, efficiency) meets pre-defined criteria.[19] This ensures that the system is performing as it did during validation.
Chapter 4: Experimental Protocols
The following protocols are provided as robust starting points for implementation and further optimization.
Protocol 1: Chemical Purity by Reversed-Phase HPLC
-
Chromatographic System: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a standard solution containing the analyte and a known impurity. The resolution between the two peaks must be >2.0.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method: % Purity = (Area_Analyte / Area_Total) * 100.
Protocol 2: Epoxide Content by Titration
-
Reagent: 0.1 N HBr in Acetic Acid (standardized).
-
Indicator: Crystal Violet solution (0.1% in acetic acid).
-
Procedure: a. Accurately weigh approximately 200-300 mg of the epoxide sample into a 125 mL Erlenmeyer flask. b. Dissolve the sample in 10 mL of chlorobenzene. c. Add 5 drops of crystal violet indicator. The solution should be violet. d. Titrate with standardized 0.1 N HBr in acetic acid until the endpoint is reached (a stable blue-green color).[7] e. Perform a blank titration using 10 mL of chlorobenzene without the sample.
-
Calculation:
-
Epoxide Content (mmol/g) = [(V_sample - V_blank) * N_HBr] / Weight_sample
-
Where V is the volume of titrant in mL and N is the normality of the HBr solution.
-
Conclusion and Recommendations
Assessing the purity of this compound derivatives requires a multi-faceted analytical approach. No single technique can provide a complete purity profile.
-
For routine process monitoring and quality control, a validated RP-HPLC method is essential for determining chemical purity and impurity profiles.
-
For chiral products intended for pharmaceutical use, a validated chiral HPLC method is mandatory to determine the enantiomeric excess.
-
For structural confirmation and primary purity assessment, ¹H NMR (qNMR) is the most authoritative method.
-
Orthogonal verification of the total epoxide content using titration provides a high degree of confidence in the primary purity results obtained by chromatography.
By selecting a combination of these methods and adhering to rigorous validation principles, researchers and drug developers can ensure the quality, consistency, and safety of their materials, paving the way for successful downstream applications.
References
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. [Link]
-
Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
-
The Determination of Epoxide Groups. (n.d.). ResearchGate. [Link]
-
Spectroscopy of Ethers and Epoxides. (2020). Oregon State University. [Link]
-
Spectroscopy of Ethers and Epoxides. (2025). Chemistry LibreTexts. [Link]
-
Determination of Epoxide and Hydroxyl Groups in Epoxide Resins by IR Spectrometry. (2025). ResearchGate. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. [Link]
-
Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase. (n.d.). Diva-portal.org. [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2025). ResearchGate. [Link]
- Method of producing 2-(oxiran-2-yl)-ethanol. (n.d.).
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
This compound (C4H8O2). (n.d.). PubChemLite. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (n.d.). PubMed. [Link]
-
2-(Oxetan-2-yl)ethan-1-ol. (n.d.). MySkinRecipes. [Link]
-
Epoxide yield determination of oils and fatty acid methyl esters using 1H NMR. (2025). ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
-
The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (n.d.). MDPI. [Link]
-
Uncertainty management for in silico screening of reversed-phase liquid chromatography methods for small compounds. (2024). ORBi. [Link]
-
Peak Purity in Liquid Chromatography, Part II: Potential of Curve Resolution Techniques. (2018). Chromatography Online. [Link]
-
A review on HPLC method development and validation. (2023). World Journal of Pharmaceutical Research. [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Publishing. [Link]
-
(S)-2-(Oxiran-2-Yl)Ethan-1-Ol. (n.d.). Protheragen. [Link]
-
Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. (2020). ResearchGate. [Link]
-
Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (n.d.). MDPI. [Link]
Sources
- 1. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol - Google Patents [patents.google.com]
- 2. 2-(Oxetan-2-yl)ethan-1-ol [myskinrecipes.com]
- 3. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 17. particle.dk [particle.dk]
- 18. wjarr.com [wjarr.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Comparative Guide to the Synthesis of Key Heterocycles: Evaluating Alternatives to 2-(Oxiran-2-yl)ethan-1-ol
For the discerning researcher in organic synthesis and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(oxiran-2-yl)ethan-1-ol, a versatile bifunctional reagent, with alternative synthetic strategies for accessing two critical heterocyclic scaffolds: substituted tetrahydrofurans and 1,3-dioxolanes. By examining the underlying mechanisms, reaction efficiencies, and practical considerations of each approach, this document aims to empower scientists to make informed decisions in their synthetic design.
Introduction: The Synthetic Utility of this compound
This compound, also known as 3,4-epoxy-1-butanol, possesses two key functional groups: a reactive epoxide ring and a primary alcohol. This combination allows for a range of transformations, making it a valuable precursor for various heterocyclic structures. The inherent ring strain of the epoxide facilitates nucleophilic attack, while the hydroxyl group can act as an internal nucleophile or be derivatized for further reactions.
This guide will focus on two principal transformations of this compound and compare them with alternative synthetic routes:
-
Intramolecular Cyclization to form 3-Hydroxytetrahydrofuran: A 5-exo-tet cyclization initiated by the attack of the pendant hydroxyl group on the epoxide.
-
Reaction with Carbonyls to form Substituted 1,3-Dioxolanes: A Lewis acid-catalyzed reaction where the epoxide is opened by a ketone or aldehyde, followed by cyclization.
I. Synthesis of Substituted Tetrahydrofurans: A Comparative Analysis
The tetrahydrofuran motif is a ubiquitous structural element in a vast number of natural products and pharmaceuticals.[1] The intramolecular cyclization of this compound represents a direct approach to 3-hydroxytetrahydrofuran. However, other powerful methods exist for the construction of the THF ring, each with its own set of advantages and limitations.
A. Intramolecular Cyclization of this compound
The acid- or base-catalyzed intramolecular cyclization of this compound proceeds via a 5-exo ring closure, a favored pathway according to Baldwin's rules. This reaction is atom-economical and can be performed under relatively simple conditions.
Caption: Intramolecular cyclization of this compound.
B. Alternative Strategy 1: Palladium-Catalyzed Oxidative Cyclization of γ-Hydroxy Alkenes
A prominent alternative for the synthesis of substituted tetrahydrofurans is the palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes. This method allows for the concomitant formation of a C-C and a C-O bond with high diastereoselectivity.[2][3][4]
Caption: Palladium-catalyzed synthesis of tetrahydrofurans.
C. Alternative Strategy 2: Redox-Relay Heck Reaction
A more recent and operationally simple approach involves a redox-relay Heck reaction of cis-butene-1,4-diol with aryl iodides to generate cyclic hemiacetals, which are then reduced to the corresponding 3-aryl tetrahydrofurans.[5][6][7][8]
Caption: Redox-relay Heck approach to substituted tetrahydrofurans.
Performance Comparison: Synthesis of Substituted Tetrahydrofurans
| Feature | Intramolecular Cyclization of Epoxy Alcohol | Pd-Catalyzed Oxidative Cyclization | Redox-Relay Heck Reaction |
| Starting Material | This compound | γ-Hydroxy Alkenes | cis-Butene-1,4-diol |
| Key Reagents | Acid or Base Catalyst | Pd Catalyst, Base, Aryl Halide | Pd Catalyst, Aryl Iodide, Reducing Agent |
| Typical Yield | Moderate to High | Good to Excellent[3] | High[5][6][7][8] |
| Stereoselectivity | Substrate Dependent | High Diastereoselectivity (up to >20:1)[3][4] | Not directly applicable for stereocenter at C3 |
| Substrate Scope | Limited to epoxy alcohol precursors | Broad scope for aryl and vinyl bromides[2] | Broad scope for aryl iodides[5][7] |
| Advantages | Atom economical, simple conditions | High stereocontrol, bond formation efficiency | Operationally simple, readily available starting materials |
| Disadvantages | Potential for side reactions (e.g., dimerization) | Use of expensive Pd catalyst, requires anhydrous conditions | Limited to aryl substituents at C3, multi-step |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxytetrahydrofuran via Cyclization of 4-chloro-1,3-butanediol (A proxy for this compound cyclization)
Note: 4-chloro-1,3-butanediol is a common precursor to 3-hydroxytetrahydrofuran and serves as a good comparative example.
-
Reduction of Ester: Ethyl 4-chloro-3-(S)-hydroxybutyrate is reduced with sodium borohydride in an organic solvent immiscible with water (e.g., toluene).[9]
-
Acidic Work-up and Cyclization: The reaction mixture is treated with aqueous hydrochloric acid. This step facilitates the conversion to 4-chloro-1,3-(S)-butanediol and subsequent cyclization. The aqueous solution is heated to effect the ring closure.[9]
-
Extraction and Purification: The resulting 3-(S)-hydroxytetrahydrofuran is extracted from the aqueous solution with an organic solvent (e.g., ethyl acetate) and purified by distillation.[9]
Protocol 2: Palladium-Catalyzed Synthesis of 2,5-Disubstituted Tetrahydrofurans
-
Reaction Setup: In a glovebox, a reaction tube is charged with Pd(OAc)2 (5 mol %), a suitable phosphine ligand, and NaOtBu.
-
Addition of Reactants: The γ-hydroxy alkene and aryl bromide are added, followed by an anhydrous solvent (e.g., toluene).
-
Reaction Execution: The tube is sealed and heated at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by GC or TLC).
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by flash chromatography.
Protocol 3: Redox-Relay Heck Synthesis of 3-Aryl Tetrahydrofurans [5]
-
Heck Reaction: To a vial is added Pd(OAc)2 (5 mol %), a phosphine ligand, the aryl iodide (1.0 equiv), cis-2-butene-1,4-diol (1.5 equiv), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF). The vial is sealed and heated at 60 °C for 24 hours.
-
Work-up: The reaction mixture is cooled, diluted with Et2O and water. The aqueous phase is extracted with Et2O, and the combined organic layers are washed with brine, dried, and concentrated to afford the crude hemiacetal.
-
Reduction: The crude hemiacetal is dissolved in DCM at 0 °C. Et3SiH (1.1 equiv) and BF3·OEt2 (1.1 equiv) are added dropwise. The reaction is stirred for 40 minutes and then quenched with saturated aqueous NaHCO3.
-
Purification: The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
II. Synthesis of Substituted 1,3-Dioxolanes: A Comparative Analysis
1,3-Dioxolanes are important protecting groups for carbonyls and diols, and also feature in various biologically active molecules.[10][11] The reaction of this compound with a ketone presents a direct route to a substituted 1,3-dioxolane.
A. Dioxolane Formation from this compound
In the presence of a Lewis acid, the epoxide ring of this compound can be activated towards nucleophilic attack by a carbonyl oxygen. Subsequent intramolecular cyclization of the resulting intermediate yields the 1,3-dioxolane.
Caption: 1,3-Dioxolane synthesis from an epoxide and a ketone.
B. Alternative Strategy: Acetalization of Diols with Carbonyls
The classical and most common method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization of a 1,2-diol with a ketone or aldehyde.[12][13][14] For a direct comparison with the product from this compound, the corresponding diol would be 1,2,4-butanetriol. A closely related and commercially significant example is the reaction of glycerol with acetone to form solketal.[12][15][16]
Caption: 1,3-Dioxolane synthesis from a diol and a carbonyl.
Performance Comparison: Synthesis of Substituted 1,3-Dioxolanes
| Feature | From Epoxide (this compound) | From Diol (e.g., Glycerol) |
| Starting Material | This compound | 1,2-Diol (e.g., Glycerol) |
| Key Reagents | Lewis Acid, Ketone/Aldehyde | Acid Catalyst, Ketone/Aldehyde |
| Typical Yield | Moderate to Good | Good to Excellent (70-80% for solketal)[12] |
| Reaction Conditions | Generally mild | Often requires removal of water (e.g., Dean-Stark) |
| Substrate Scope | Dependent on epoxide stability and reactivity | Very broad for various diols and carbonyls |
| Advantages | Direct conversion from an epoxide | Well-established, high yielding, readily available diols |
| Disadvantages | Potential for polymerization of the epoxide | Requires removal of water, can be reversible |
Experimental Protocols
Protocol 4: Lewis Acid-Catalyzed Synthesis of a 1,3-Dioxolane from an Epoxide and Acetone
-
Reaction Setup: To a solution of the epoxide (e.g., this compound) in acetone, a catalytic amount of a Lewis acid (e.g., SnCl2) is added at room temperature.[13]
-
Reaction Monitoring: The reaction is stirred and monitored by TLC or GC until completion.
-
Work-up and Purification: The reaction is quenched with a mild base (e.g., triethylamine), and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Protocol 5: Synthesis of Solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol from Glycerol and Acetone [12][16]
-
Reaction Setup: Glycerol is mixed with acetone in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction Execution: The mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up and Purification: After completion, the reaction is cooled, and the acid catalyst is neutralized with a base (e.g., NaHCO3). The excess acetone is removed by evaporation, and the product is purified by distillation under reduced pressure.
III. Safety and Handling Considerations
A critical aspect of reagent selection is the associated hazard profile. This compound is an epoxide and should be handled with care, as epoxides are often alkylating agents with potential toxicity. Its close analog, glycidol, is a known irritant and has evidence of carcinogenic and mutagenic effects.[17]
-
This compound and Analogs (e.g., Glycidol): These compounds are typically classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
-
Alternative Reagents:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Boron and Aluminum Hydrides: Used in some alternative routes, these are highly reactive and flammable reagents that require specialized handling procedures.
-
Lewis Acids (e.g., BF3·OEt2, SnCl4): These are corrosive and moisture-sensitive.
-
Organic Solvents: Standard precautions for handling flammable and potentially toxic organic solvents should always be followed.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of substituted tetrahydrofurans and 1,3-dioxolanes. Its bifunctional nature allows for direct and atom-economical cyclization reactions. However, for both target heterocycles, powerful and often higher-yielding alternative methods have been developed.
-
For the synthesis of substituted tetrahydrofurans , palladium-catalyzed methods and the redox-relay Heck reaction offer superior control over substitution patterns and, in the case of the former, stereochemistry. These methods are particularly advantageous when complex aryl or vinyl groups need to be introduced.
-
For the synthesis of 1,3-dioxolanes , the classical acetalization of diols remains a highly efficient and generally preferred method due to its high yields and the wide availability of starting materials.
The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern and stereochemistry, the availability and cost of starting materials, and the scale of the reaction. This guide provides the foundational data and protocols to aid researchers in making the most strategic and efficient choices for their synthetic endeavors.
References
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365.
- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2007). PMC.
- A Comparative Guide to the Synthesis of Tetrahydrofuran (THF). (2025). Benchchem.
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). PubMed.
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023).
- A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. (2023). Organic Letters.
- Cox, S. D. (2014). Synthesis and resolution of a substituted dioxolane from glycerol. Digital Commons @ Butler University.
- Scheme for the formation of 2,2-dimethyl-1,3-dioxolan-4-yl methanol and 2,2-dimethyl-1,3-dioxolan-4-yl methyl acetate. (n.d.).
- Synthesis and Beneficials Effects of Glycerol Deriv
- Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016). PMC.
- Mirza-Aghayan, M., Mohammadi, M., Ahmadi, Z., & Boukherroub, R. (2020). Synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones using GO catalyst under ultrasonic irradiation.
- Process for the preparation of 3-hydroxytetrahydrofuran. (2002).
- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
- Process for the efficient preparation of 3-hydroxytetrahydrofuran. (2008).
- Process for the efficient preparation of 3-hydroxytetrahydrofuran. (2008).
- Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes.
- Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). MDPI.
- Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR)
- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (2016). PMC.
- Epoxide synthesis
- Dioxolane. (n.d.). Wikipedia.
- Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. (2016).
- "Synthesis and Resolution of a Substituted Dioxolane from Glycerol" by Susannah Dawn Cox. (2014). Digital Commons @ Butler University.
- 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal.
- Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature w
- Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. (2020). MDPI.
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. (2021). RSC Publishing.
- Enantioselective Synthesis of Tetrahydrofuran Deriv
- Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw. (1995). Nottingham ePrints.
- Synthesis and Applic
- Glycidol. (n.d.). ACGIH.
- Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan form
- Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ
- Reaction of 1 : 2-dichloro-3 : 4-epoxybutane and rel
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 5. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans [organic-chemistry.org]
- 6. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 10. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dioxolane - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Oxiran-2-yl)ethan-1-ol
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety protocols for handling 2-(Oxiran-2-yl)ethan-1-ol (CAS No. 19098-31-8), a reactive epoxide. The inherent reactivity of the oxirane ring, which is central to this molecule's synthetic utility, is also the primary source of its health hazards. Understanding and mitigating these risks is not merely a regulatory requirement; it is a cornerstone of sound scientific practice.
This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a self-validating system of laboratory practice. Adherence to these protocols is critical for protecting personnel from the significant health risks associated with this compound.
Hazard Analysis: The 'Why' Behind the Protocol
This compound's hazard profile is dominated by the presence of a strained three-membered epoxide ring. This functional group makes the molecule an electrophile, capable of reacting with nucleophiles such as DNA and proteins. This reactivity is the mechanistic basis for its toxicity and necessitates stringent handling procedures.
The compound shares structural similarities with glycidol (2,3-Epoxy-1-propanol), a substance classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans (Group 2A)" based on its direct-acting alkylating properties and mutagenicity across a wide range of test systems.[1] Therefore, it is prudent to handle this compound with the assumption of similar, significant health risks.
Based on available safety data, the compound presents the following hazards, classified under the Globally Harmonized System (GHS)[2][3]:
| Hazard Class | GHS Code | Description | Causality and Experimental Implications |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | The epoxide ring can react with skin proteins and lipids, causing irritation and potential sensitization. Direct skin contact must be rigorously prevented.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | The chemical can cause significant damage upon contact with the delicate tissues of the eye. Vapors can also be irritating.[2][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of open containers must occur within a certified chemical fume hood.[2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Ingestion can lead to systemic toxic effects.[2] |
| Potential for Severe Hazards * | H331, H350, H341 | Toxic if inhaled, May cause cancer, Suspected of causing genetic defects. | Some suppliers indicate these more severe classifications.[3] This underscores the need for a highly conservative approach to safety, assuming high toxicity and potential long-term health effects. |
Note: Hazard classifications can vary between suppliers. The most protective set of classifications should always be adopted.
Core PPE Requirements: Your Primary Defense
The selection of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory for all work involving this compound.
| Protection Type | Recommended PPE | Material/Standard | Purpose and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves. | Inner Glove: Nitrile Outer Glove: Butyl rubber | To prevent direct skin contact. The epoxide can degrade or permeate common glove materials. Double-gloving provides redundancy. Butyl rubber offers excellent resistance to polar organics like epoxides.[5][6] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles conforming to EN 166 or ANSI Z87.1 | Standard safety glasses are insufficient . Chemical splash goggles provide a seal around the eyes to protect from splashes and vapors. A face shield protects the entire face from splashes during higher-volume transfers or dispensing.[5][7] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) or coveralls. | Chemically-resistant material (e.g., Tyvek®) | To prevent contamination of personal clothing and underlying skin.[8] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Air-purifying respirator with organic vapor (OV) cartridges. | NIOSH-approved respirator | Required for any work outside of a certified chemical fume hood, for weighing unsealed powders, or during a spill response.[5] This prevents the inhalation of harmful vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- | To protect feet from potential spills. |
Procedural Guidance: Integrating Safety into Your Workflow
A safe experiment is a well-planned one. The following workflow outlines the mandatory steps for handling this compound, from preparation to cleanup.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for ensuring adequate protection before beginning any task.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Ensure an emergency eyewash and shower are accessible and unobstructed.
-
Prepare a designated hazardous waste container, properly labeled.
-
Assemble a chemical spill kit containing absorbent materials suitable for organic liquids.
-
-
Donning PPE:
-
Put on closed-toe shoes and a chemical-resistant lab coat or coveralls.
-
Don the first pair of nitrile gloves.
-
Don the second, outer pair of butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
If required by the workflow, fit-test and wear an air-purifying respirator.
-
Put on chemical splash goggles, followed by a face shield.[5]
-
-
Handling and Experimental Procedure:
-
Conduct all manipulations of the chemical, including weighing and transfers, within the fume hood to minimize vapor inhalation.
-
Use dispensing techniques that minimize splashing, such as pouring slowly down the side of the receiving vessel.
-
Keep the container tightly sealed when not in use.[9]
-
-
Doffing PPE (to prevent cross-contamination):
-
Remove the outer pair of gloves first, peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and then the goggles from the back of the head forward.
-
Remove the lab coat or coveralls by rolling them down and away from the body.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Protocols
First Aid
-
Inhalation: Immediately move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Chemical waste management is a critical part of the laboratory workflow, mandated by state and federal regulations.[11]
-
Segregation: Do not mix this compound waste with other waste streams unless their compatibility is certain.[12] It should be collected as a distinct organic hazardous waste stream.
-
Container: Use a designated, leak-proof container made of compatible material (e.g., the original container, or a clean high-density polyethylene (HDPE) bottle). The container must be kept tightly closed except when adding waste.[11][13]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11] List all components if it is a mixed waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.
By integrating these expert-validated protocols into your daily operations, you build a robust culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). EHS. Retrieved from [Link]
-
MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]
-
SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Glycidol. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
International Agency for Research on Cancer. (2000). Glycidol. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARCPress. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Milchert, E. (2005). Significance and use of glycidol. Biblioteka Nauki. Retrieved from [Link]
-
University of Oklahoma Health Sciences Center. (n.d.). EHSO Manual - Hazardous Waste. Retrieved from [Link]
Sources
- 1. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C4H8O2 | CID 9964066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19098-31-8 [sigmaaldrich.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. dupont.com.sg [dupont.com.sg]
- 9. fishersci.com [fishersci.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
